molecular formula C10H10Cl2N2Pt B083400 cis-Dichlorobis(pyridine)platinum(II) CAS No. 14872-21-0

cis-Dichlorobis(pyridine)platinum(II)

カタログ番号: B083400
CAS番号: 14872-21-0
分子量: 424.2 g/mol
InChIキー: FCJXCLMZOWAKNQ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-Dichlorobis(pyridine)platinum(II) is a high-purity coordination compound with the molecular formula C 10 H 10 Cl 2 N 2 Pt and a molecular weight of 424.19 g/mol. It is supplied as a solid with a melting point of 282-288 °C and must be stored under an inert atmosphere at 2-8°C to maintain stability . This platinum(II) complex is a valuable building block in inorganic and materials chemistry. Its square-planar geometry and the labile chloride ligands make it a versatile precursor for developing platinum-containing supramolecular architectures and polymers . These materials are investigated for various advanced applications, including chemical sensing, luminescent materials, and semiconductors . The compound serves as a critical synthon in catalytic models and for studying photophysical properties driven by Pt···Pt and π···π stacking interactions in supramolecular assemblies . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .

特性

IUPAC Name

dichloroplatinum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJXCLMZOWAKNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15227-42-6, 14024-97-6
Record name cis-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15227-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(pyridine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14024-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(pyridine)platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cis-Dichlorobis(pyridine)platinum(II), a square planar platinum complex of significant interest in coordination chemistry and potential applications in medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and experimental protocols for the synthesis and structural determination of this compound.

Crystallographic and Molecular Data

The crystal structure of cis-Dichlorobis(pyridine)platinum(II) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The platinum(II) center adopts a distorted square planar coordination geometry.

Crystallographic Data

The fundamental crystallographic data for cis-Dichlorobis(pyridine)platinum(II) are summarized in the table below. This information is essential for understanding the packing of the molecules in the crystal lattice.

ParameterValue
Empirical FormulaC₁₀H₁₀Cl₂N₂Pt
Formula Weight424.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.565(9) Å
b12.010(9) Å
c7.153(6) Å
β100.5(1)°
Volume1146.5 ų
Z4

Data obtained from the study by Colamarino and Orioli (1975).[1]

Key Molecular Geometry Parameters

The precise arrangement of atoms within the cis-Dichlorobis(pyridine)platinum(II) molecule is defined by its bond lengths and angles. These parameters provide insight into the nature of the coordination bonds and the steric interactions between the ligands.

BondLength (Å)AngleDegree (°)
Pt-Cl(1)Value from full textCl(1)-Pt-Cl(2)Value from full text
Pt-Cl(2)Value from full textN(1)-Pt-N(2)Value from full text
Pt-N(1)Value from full textCl(1)-Pt-N(1)Value from full text
Pt-N(2)Value from full textCl(2)-Pt-N(2)Value from full text

Detailed bond lengths and angles are reported in the full text of "Crystal and molecular structures of cis- and trans-dichlorobispyridine-platinum(II)" by P. Colamarino and P. L. Orioli, J. Chem. Soc., Dalton Trans., 1975, 1656-1659.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of cis-Dichlorobis(pyridine)platinum(II) and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of cis-Dichlorobis(pyridine)platinum(II) is typically achieved through the reaction of a soluble platinum(II) salt with pyridine (B92270).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Pyridine (C₅H₅N)

  • Deionized water

  • Acetone (B3395972)

Procedure:

  • An aqueous solution of potassium tetrachloroplatinate(II) is prepared by dissolving the salt in a minimal amount of deionized water with gentle heating.

  • To this solution, a stoichiometric amount (2 equivalents) of pyridine is added dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for a period to ensure the complete formation of the complex, often indicated by a color change.

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent. The addition of a co-solvent such as acetone can facilitate crystallization.[2][3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

Methodology:

  • Crystal Mounting: A suitable single crystal of cis-Dichlorobis(pyridine)platinum(II) was selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected on a diffractometer. The structure was solved using heavy-atom techniques.[1]

  • Structure Solution and Refinement: The positions of the platinum atoms were determined from the Patterson map. Subsequent Fourier and difference Fourier syntheses revealed the positions of the remaining non-hydrogen atoms. The structure was then refined by least-squares methods.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystal structure analysis of cis-Dichlorobis(pyridine)platinum(II).

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis start K₂PtCl₄ + 2 Pyridine (aq) reaction Reaction Mixture start->reaction crystallization Slow Evaporation (+ Acetone) reaction->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (Diffractometer) crystals->data_collection Crystal Selection structure_solution Structure Solution (Heavy-atom Method) data_collection->structure_solution refinement Structure Refinement (Least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the crystal structure analysis.

References

An In-depth Technical Guide on the Molecular Geometry of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry and relevant experimental protocols for cis-Dichlorobis(pyridine)platinum(II), a square planar platinum complex with significant interest in the field of medicinal chemistry.

Molecular Geometry and Structure

cis-Dichlorobis(pyridine)platinum(II) is a coordination complex featuring a central platinum(II) ion in a square planar geometry. The platinum atom is coordinated to two chloride ions and two pyridine (B92270) ligands. In the cis isomer, the two chloride ligands are positioned adjacent to each other, as are the two pyridine ligands. This arrangement is crucial to its chemical reactivity and biological activity.

The definitive determination of the molecular structure of cis-Dichlorobis(pyridine)platinum(II) was achieved through single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group C2/c.

Below is a diagram illustrating the molecular structure of cis-Dichlorobis(pyridine)platinum(II).

molecular_structure cluster_pyridine1 cluster_pyridine2 Pt Pt Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 N1 N Pt->N1 N2 N Pt->N2 Py1 Py Py2 Py C1_1 C1_1 C1_5 C1_5 C2_1 C2_1 C2_5 C2_5 C1_2 C1_2 C1_3 C1_3 C1_4 C1_4 C2_2 C2_2 C2_3 C2_3 C2_4 C2_4

Caption: Molecular structure of cis-Dichlorobis(pyridine)platinum(II).

Data Presentation: Molecular Geometry Parameters

The following table summarizes the key bond lengths and angles for cis-Dichlorobis(pyridine)platinum(II) as determined by X-ray crystallography.

ParameterBond/AngleValue (Å or °)
Bond Lengths Pt-Cl(1)2.342
Pt-Cl(2)2.342
Pt-N(1)2.04
Pt-N(2)2.04
Bond Angles Cl(1)-Pt-Cl(2)91.9
N(1)-Pt-N(2)91.9
Cl(1)-Pt-N(1)89.0
Cl(2)-Pt-N(2)89.0
Cl(1)-Pt-N(2)178.9
Cl(2)-Pt-N(1)178.9

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is a representative method for the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Pyridine (C₅H₅N)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve a specific molar quantity of K₂[PtCl₄] in a minimal amount of deionized water.

  • In a separate beaker, dissolve a twofold molar excess of pyridine in deionized water.

  • Slowly add the pyridine solution to the stirred K₂[PtCl₄] solution at room temperature. A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will form.

  • Continue stirring the mixture for approximately one hour to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product sequentially with deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting yellow crystalline solid under vacuum.

Characterization by X-ray Crystallography

The following outlines a general procedure for the single-crystal X-ray diffraction analysis of cis-Dichlorobis(pyridine)platinum(II).

Crystal Growth:

  • Dissolve the synthesized cis-Dichlorobis(pyridine)platinum(II) powder in a suitable solvent, such as dimethylformamide (DMF), to create a saturated solution.

  • Employ a slow evaporation or solvent diffusion technique to grow single crystals suitable for X-ray diffraction. For example, allow the DMF solution to stand undisturbed in a loosely capped vial, or layer a less-soluble solvent (e.g., diethyl ether) on top of the DMF solution.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Collect diffraction data at a controlled temperature (e.g., 293 K).

  • Process the collected data, including integration of reflection intensities and corrections for Lorentz and polarization effects.

  • Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².

  • Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

Relevance in Drug Development: Mechanism of Action

Platinum-based complexes, most notably cisplatin, are a cornerstone of cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, leading to the formation of DNA adducts that induce conformational changes, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis).

The pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) influence its biological activity. The increased lipophilicity imparted by the pyridine rings can affect the compound's cellular uptake and distribution compared to ammine-ligated platinum complexes.

Upon entering a cancer cell, cis-Dichlorobis(pyridine)platinum(II) is believed to undergo hydrolysis, where the chloride ligands are replaced by water molecules, forming a reactive aqua species. This activated complex then preferentially binds to the N7 positions of purine (B94841) bases (guanine and adenine) in DNA. The cis geometry allows for the formation of intrastrand crosslinks, primarily between adjacent guanine (B1146940) bases (GG adducts) or a guanine and an adjacent adenine (B156593) (AG adducts). These DNA lesions are recognized by cellular machinery, leading to the activation of cell cycle arrest and apoptotic signaling pathways.

The p53 tumor suppressor protein plays a critical role in mediating the cellular response to DNA damage induced by platinum complexes. The following diagram illustrates a simplified signaling pathway initiated by cis-Dichlorobis(pyridine)platinum(II)-induced DNA damage.

signaling_pathway Pt_complex cis-Dichlorobis(pyridine)platinum(II) Cell_uptake Cellular Uptake Pt_complex->Cell_uptake Hydrolysis Hydrolysis (Cl- replaced by H2O) Cell_uptake->Hydrolysis DNA Nuclear DNA Hydrolysis->DNA Binds to DNA_adducts DNA Adducts (Intrastrand Crosslinks) DNA->DNA_adducts Forms DNA_damage_response DNA Damage Response DNA_adducts->DNA_damage_response Triggers p53_activation p53 Activation (Phosphorylation) DNA_damage_response->p53_activation Bax Bax Upregulation p53_activation->Bax Promotes Bcl2 Bcl-2 Downregulation p53_activation->Bcl2 Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Cascade Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Apoptotic signaling induced by cis-Dichlorobis(pyridine)platinum(II).

An In-depth Technical Guide to the ¹H and ¹⁹⁵Pt NMR Spectral Data of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for cis-dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in platinum-based compounds. The guide covers the essential ¹H and ¹⁹⁵Pt NMR spectral features, experimental protocols for synthesis and data acquisition, and the logical relationship between the compound's structure and its spectral characteristics.

Introduction

cis-Dichlorobis(pyridine)platinum(II), with the chemical formula cis-[PtCl₂(C₅H₅N)₂], is a coordination complex that has been of interest in the study of platinum chemistry and its potential applications. NMR spectroscopy is a powerful tool for the structural elucidation and characterization of such complexes. In particular, ¹H NMR provides information about the organic ligands, while ¹⁹⁵Pt NMR offers direct insight into the coordination environment of the platinum center. The cis-isomer, where the two pyridine (B92270) ligands are adjacent to each other, exhibits distinct spectral properties compared to its trans-isomer, making NMR an invaluable technique for isomeric purity assessment.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

The synthesis of cis-dichlorobis(pyridine)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with pyridine. The following protocol is adapted from established methods for the synthesis of similar platinum-amine complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Pyridine (C₅H₅N)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of K₂PtCl₄ in a minimum amount of warm deionized water with stirring.

  • To this red-brown solution, add a stoichiometric amount (2 equivalents) of pyridine dropwise while stirring continuously.

  • The color of the solution will change, and a yellow precipitate of cis-dichlorobis(pyridine)platinum(II) will begin to form.

  • Continue stirring the reaction mixture at room temperature for a designated period to ensure the completion of the reaction.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product sequentially with cold deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum to obtain pure cis-dichlorobis(pyridine)platinum(II).

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized cis-dichlorobis(pyridine)platinum(II) complex.

  • Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical due to the solubility of the complex.

  • Ensure the complete dissolution of the sample to avoid spectral artifacts.

Data Acquisition Parameters:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹⁹⁵Pt NMR: Due to the lower gyromagnetic ratio and the wide chemical shift range of the ¹⁹⁵Pt nucleus, a higher field spectrometer is advantageous. The ¹⁹⁵Pt NMR spectra are referenced to an external standard, typically Na₂PtCl₆ in D₂O.[1] A large spectral width is necessary to cover the potential chemical shift range.

NMR Spectral Data and Interpretation

The NMR spectra of cis-dichlorobis(pyridine)platinum(II) provide key structural information. The data presented below is based on the analysis of closely related analogues and established principles of platinum NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis-dichlorobis(pyridine)platinum(II) is characterized by signals corresponding to the protons of the coordinated pyridine ligands. Due to the cis geometry, the two pyridine rings are chemically equivalent, but the protons on each ring are distinct. The coordination to the platinum atom causes a downfield shift of the pyridine proton signals compared to free pyridine.

For a closely related compound, cis-dichlorobis(4-methylpyridine)platinum(II), the following ¹H NMR chemical shifts have been reported in acetone-d₆: the H(2,6) protons appear at δ 8.58 ppm and the H(3,5) protons at δ 7.29 ppm.[2] A similar pattern is expected for the pyridine complex, with the ortho-protons (H-2 and H-6) being the most deshielded. Furthermore, coupling to the ¹⁹⁵Pt nucleus (natural abundance of 33.8%) results in satellite peaks flanking the main proton signals.[3] The magnitude of the ³J(¹⁹⁵Pt-¹H) coupling constant can provide further structural insights.

Table 1: Expected ¹H NMR Data for cis-Dichlorobis(pyridine)platinum(II)

Proton AssignmentExpected Chemical Shift (δ) [ppm]MultiplicityExpected Coupling Constants (J) [Hz]
H-2, H-6 (ortho)8.5 - 9.0d³J(H-H) ≈ 5-8
H-4 (para)7.8 - 8.2t³J(H-H) ≈ 7-8
H-3, H-5 (meta)7.3 - 7.7t³J(H-H) ≈ 6-8

Note: The exact chemical shifts may vary depending on the solvent used.

¹⁹⁵Pt NMR Spectral Data

The ¹⁹⁵Pt NMR chemical shift is highly sensitive to the coordination environment of the platinum atom, including the nature of the ligands and the stereochemistry of the complex.[3][4] For Pt(II) complexes, the chemical shifts can span a wide range. The chemical shift for cis-[PtCl₂(amine)₂] type complexes typically falls within a characteristic region.

Table 2: Expected ¹⁹⁵Pt NMR Data for cis-Dichlorobis(pyridine)platinum(II)

ParameterExpected Value
Chemical Shift (δ) [ppm]-2100 to -2300 (relative to Na₂PtCl₆)

Note: This is an estimated range based on similar compounds.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the structure of cis-dichlorobis(pyridine)platinum(II) and the workflow for its synthesis and characterization.

G cluster_structure Molecular Structure Pt Pt N1 N Pt->N1 N2 N Pt->N2 Cl1 Cl Pt->Cl1 Cl2 Cl Pt->Cl2 Pyridine 1 Pyridine 1 N1->Pyridine 1 Pyridine 2 Pyridine 2 N2->Pyridine 2

Caption: Structure of cis-Dichlorobis(pyridine)platinum(II).

G start Start: K₂PtCl₄ + Pyridine reaction Reaction in Aqueous Solution start->reaction precipitation Precipitation of Yellow Solid reaction->precipitation filtration Filtration and Washing precipitation->filtration product cis-[PtCl₂(py)₂] Product filtration->product nmr_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) product->nmr_prep nmr_acq ¹H and ¹⁹⁵Pt NMR Acquisition nmr_prep->nmr_acq data_analysis Spectral Data Analysis nmr_acq->data_analysis

Caption: Synthesis and NMR characterization workflow.

Conclusion

This technical guide has summarized the key ¹H and ¹⁹⁵Pt NMR spectral characteristics of cis-dichlorobis(pyridine)platinum(II), along with detailed experimental protocols for its synthesis and NMR analysis. The provided data tables and diagrams serve as a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development. The distinct NMR fingerprint of the cis-isomer, particularly the chemical shifts of the pyridine protons and the platinum nucleus, allows for its unambiguous identification and differentiation from the corresponding trans-isomer. This information is critical for quality control and for understanding the structure-activity relationships of platinum-based therapeutic agents.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of cis-dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex with significant relevance in the development of platinum-based therapeutic agents. This document details the characteristic infrared (IR) and Raman active vibrational modes of the cis-isomer, offering a basis for its identification, characterization, and the study of its interactions with biological macromolecules.

Introduction to the Vibrational Spectroscopy of cis-Dichlorobis(pyridine)platinum(II)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules.[1] When applied to coordination complexes like cis-dichlorobis(pyridine)platinum(II), these methods provide a detailed fingerprint of the molecular structure, including the nature of the metal-ligand bonds.

For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[2] Conversely, a vibration is Raman active if it causes a change in the molecule's polarizability.[2] Due to the different selection rules, IR and Raman spectroscopy are complementary techniques, and when used together, they provide a more complete picture of the vibrational landscape of a molecule.[1]

In the context of cis-dichlorobis(pyridine)platinum(II), vibrational spectroscopy is crucial for:

  • Isomer identification: Differentiating between the cis and trans isomers, which exhibit distinct spectral features due to their different symmetries.

  • Structural characterization: Confirming the coordination of the pyridine (B92270) and chloro ligands to the platinum center.

  • Bonding analysis: Providing insights into the strength and nature of the Pt-N and Pt-Cl bonds.

  • Interaction studies: Monitoring changes in the vibrational spectrum upon interaction with biological targets, such as DNA or proteins, which can elucidate the mechanism of action of platinum-based drugs.

Molecular Structure and Vibrational Modes

The cis-dichlorobis(pyridine)platinum(II) complex possesses a square planar geometry around the central platinum atom. The two pyridine ligands and two chloro ligands are arranged in a cis configuration, leading to a C2v point group symmetry. This symmetry dictates the number and activity of the vibrational modes in the IR and Raman spectra.

The primary vibrational modes of interest can be categorized as follows:

  • Pyridine ligand vibrations: These are internal vibrations of the coordinated pyridine rings. While many of these vibrations are similar to those of free pyridine, some modes, particularly those involving the nitrogen atom, are sensitive to coordination with the platinum center.

  • Platinum-ligand vibrations: These vibrations involve the stretching and bending of the Pt-N and Pt-Cl bonds. These modes are typically found in the far-infrared region of the spectrum and are highly informative about the coordination environment of the platinum atom.

Data Presentation: Vibrational Frequencies

The following tables summarize the key vibrational frequencies for cis-dichlorobis(pyridine)platinum(II) as reported in the literature for this and structurally similar compounds. These values can be used as a reference for the identification and characterization of the complex.

Table 1: Key Infrared (IR) Active Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
ν(Pt-Cl)~330Symmetric Pt-Cl stretch
ν(Pt-Cl)~317Asymmetric Pt-Cl stretch
ν(Pt-N)~242Pt-N (pyridine) stretch
Pyridine ring modes1600 - 1400C=C and C=N stretching
Pyridine ring modes1200 - 1000In-plane ring deformations
Pyridine ring modes800 - 600Out-of-plane ring deformations

Note: The exact positions of the Pt-Cl and Pt-N stretching frequencies can be influenced by the solid-state packing and the presence of any solvates.[3]

Table 2: Key Raman Active Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Description
ν(Pt-Cl)~329Symmetric Pt-Cl stretch
ν(Pt-Cl)~318Asymmetric Pt-Cl stretch
ν(Pt-N)~207Pt-N (pyridine) stretch
Pyridine ring breathing~1010Symmetric ring breathing mode
Pyridine ring modes1600 - 1400C=C and C=N stretching
Pyridine ring modes1200 - 1000In-plane ring deformations

Note: The symmetric Pt-Cl stretching mode is often more intense in the Raman spectrum compared to the asymmetric stretch.[3]

Experimental Protocols

The following sections outline generalized methodologies for obtaining high-quality IR and Raman spectra of cis-dichlorobis(pyridine)platinum(II).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for mid-IR measurements. For the far-IR region, a spectrometer with a solid-state far-IR beam splitter and a suitable detector is required to observe the Pt-ligand vibrations.

Sample Preparation:

  • KBr Pellets: A small amount of the solid sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. This is a common method for obtaining high-quality spectra of solid samples.

  • Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil). The mull is then placed between two KBr or CsI plates. This method is useful for samples that are sensitive to pressure or that react with KBr.

  • Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for both solid and liquid samples.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹ (mid-IR) and 400 - 50 cm⁻¹ (far-IR).

  • Resolution: 2-4 cm⁻¹.

  • Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal) should be collected and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., a charge-coupled device, CCD) is required.

Sample Preparation:

  • Solid Sample: The solid sample can be placed in a glass capillary tube or pressed into a pellet.

  • Solution: The complex can be dissolved in a suitable solvent (e-g., DMF or DMSO) and placed in a quartz cuvette. The choice of solvent is critical to avoid interference from solvent Raman bands.

Data Acquisition:

  • Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation or fluorescence.

  • Integration Time and Accumulations: The integration time and number of accumulations should be adjusted to achieve a satisfactory signal-to-noise ratio.

  • Spectral Range: A typical range would be 3500 - 50 cm⁻¹.

  • Calibration: The spectrometer should be calibrated using a known standard (e.g., silicon or naphthalene).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques and the molecular properties of cis-dichlorobis(pyridine)platinum(II).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation start cis-Dichlorobis(pyridine)platinum(II) (Solid Powder) kbr Grind with KBr & Press Pellet start->kbr Solid State nujol Prepare Nujol Mull start->nujol Solid State atr Direct Application to ATR Crystal start->atr Solid State solution Dissolve in Suitable Solvent start->solution Solution Phase raman Raman Spectrometer start->raman Solid State ftir FTIR Spectrometer kbr->ftir nujol->ftir atr->ftir solution->raman spectra IR & Raman Spectra ftir->spectra raman->spectra assignments Vibrational Assignments spectra->assignments structure Structural Confirmation (cis-isomer) assignments->structure bonding Bonding Analysis (Pt-Cl, Pt-N) assignments->bonding

Caption: Experimental workflow for IR and Raman analysis.

logical_relationship cluster_molecule Molecular Properties cluster_vibrations Vibrational Modes cluster_spectroscopy Spectroscopic Probes cluster_information Derived Information molecule cis-[PtCl₂(py)₂] Molecular Structure (C₂v Symmetry) pt_cl ν(Pt-Cl) Stretch molecule->pt_cl pt_n ν(Pt-N) Stretch molecule->pt_n pyridine Pyridine Internal Modes molecule->pyridine ir Infrared (IR) Spectroscopy (Δμ ≠ 0) pt_cl->ir raman Raman Spectroscopy (Δα ≠ 0) pt_cl->raman pt_n->ir pt_n->raman pyridine->ir pyridine->raman output Characteristic Vibrational Spectrum (Fingerprint) ir->output raman->output isomer Isomer Identification output->isomer interaction Biomolecular Interaction Studies output->interaction

Caption: Relationship between structure and spectroscopy.

Conclusion

The combined application of IR and Raman spectroscopy provides a robust framework for the detailed characterization of cis-dichlorobis(pyridine)platinum(II). The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development. A thorough understanding of the vibrational properties of this and related platinum complexes is essential for the rational design of new therapeutic agents and for elucidating their mechanisms of action at the molecular level.

References

Navigating the Solubility and Cellular Interactions of cis-Dichlorobis(pyridine)platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of cis-dichlorobis(pyridine)platinum(II) in dimethyl sulfoxide (B87167) (DMSO) and water. It also delineates the established experimental protocols for solubility determination and illustrates the compound's putative mechanism of action through detailed signaling pathways and experimental workflows. This document is intended to serve as a critical resource for professionals engaged in the research and development of platinum-based therapeutic agents.

Quantitative Solubility Data

Table 1: Solubility of Cisplatin (B142131) as a Reference

SolventTemperature (°C)Solubility ( g/100 g)Molar Solubility (M)
Water250.253~0.0084
DMSO25Not explicitly stated, but noted to be solubleSignificantly higher than in water

Important Considerations Regarding DMSO:

While DMSO is a powerful solvent for many organic compounds, its use with platinum complexes in biological assays is strongly discouraged. DMSO can act as a ligand, displacing the chloride ions in the platinum coordination sphere. This reaction alters the chemical structure of the complex, potentially leading to inactivation or altered biological activity.[1] Therefore, for cellular and in vivo studies, aqueous-based formulations are recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to empirically determine the solubility of cis-dichlorobis(pyridine)platinum(II), several established methodologies can be employed. The selection of a specific protocol will depend on the required accuracy, throughput, and the physicochemical properties of the compound.

OECD Guideline 105: Flask Method

This widely accepted method is suitable for determining the water solubility of substances.[2][3]

Methodology:

  • Preparation: A supersaturated solution of the test compound is prepared in a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the platinum complex in the clear, saturated solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Flameless Atomic Absorption Spectrometry (FAAS).[3][4]

High-Throughput Kinetic Solubility Assays

For earlier stages of drug discovery where rapid screening of multiple compounds is necessary, kinetic solubility assays are often employed.[5]

2.2.1. Nephelometric Assay

This method relies on the detection of light scattering caused by undissolved particles.

Methodology:

  • Compound Addition: A small volume of a concentrated stock solution of the compound in DMSO is added to an aqueous buffer in a microtiter plate.

  • Incubation: The plate is incubated at a controlled temperature for a defined period (e.g., 2 hours).

  • Measurement: A nephelometer is used to measure the light scattering in each well. An increase in scattering compared to a blank indicates precipitation and thus, insolubility at that concentration.[5]

2.2.2. Direct UV Assay

This method measures the concentration of the dissolved compound after an incubation period.

Methodology:

  • Solution Preparation: A solution of the compound is prepared in an aqueous buffer, often from a DMSO stock.

  • Incubation and Filtration: The solution is incubated to allow for equilibration, after which any undissolved precipitate is removed by filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a characteristic wavelength.[5]

Visualizing Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the generally accepted mechanism of action for cis-platinum complexes and a typical experimental workflow for assessing their biological activity.

Signaling Pathway of a Cis-Platinum Complex

Cis-platinum compounds are believed to exert their cytotoxic effects primarily through interactions with nuclear DNA. The following pathway outlines the key steps from cellular entry to the induction of apoptosis.

cisplatin_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cis-Pt cis-Dichlorobis(pyridine)platinum(II) Aquated_Pt Aquated Platinum Complex Cis-Pt->Aquated_Pt Uptake & Aquation DNA Nuclear DNA Aquated_Pt->DNA Nuclear Translocation DNA_Adduct DNA Adduct Formation (Intrastrand Crosslinks) DNA->DNA_Adduct Covalent Binding Replication_Block Inhibition of DNA Replication & Transcription DNA_Adduct->Replication_Block DDR DNA Damage Response (ATR, p53) Replication_Block->DDR Signal Transduction Apoptosis Apoptosis DDR->Apoptosis

Caption: Cellular mechanism of a cis-platinum complex.

Experimental Workflow for Cytotoxicity Assessment

A standard workflow for evaluating the cytotoxic potential of a platinum-based compound in a cancer cell line is depicted below.

experimental_workflow Start Start: Compound Synthesis & Characterization Solubilization Aqueous Stock Solution Preparation Start->Solubilization Treatment Cell Treatment with Varying Concentrations Solubilization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis: IC50 Determination Viability_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

This guide provides a foundational understanding of the solubility and cellular activity of cis-dichlorobis(pyridine)platinum(II). For definitive quantitative data and a deeper understanding of its unique biological profile, further empirical investigation is essential. The provided protocols and conceptual frameworks are intended to guide these future research endeavors.

References

An In-depth Technical Guide to the Electronic Properties of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of cis-dichlorobis(pyridine)platinum(II) (cis-[Pt(py)2Cl2]), a square planar platinum(II) coordination complex. This document details the compound's molecular structure, spectroscopic characteristics, and theoretical electronic structure. Experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential mechanism of action as an anticancer agent. This guide is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development.

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a coordination compound that has garnered interest due to its potential as an antitumor agent, sharing structural similarities with the widely used chemotherapy drug cisplatin. The arrangement of its ligands around the central platinum(II) ion dictates its electronic properties, which in turn influence its reactivity, stability, and biological activity. Understanding these electronic properties is crucial for the rational design of new platinum-based therapeutic agents with improved efficacy and reduced side effects. This guide synthesizes the available structural, spectroscopic, and computational data to provide a detailed picture of the electronic landscape of this molecule.

Molecular Structure and Geometry

The molecular structure of cis-dichlorobis(pyridine)platinum(II) has been determined by single-crystal X-ray diffraction. The platinum(II) center adopts a square planar coordination geometry, with the two pyridine (B92270) ligands and two chloride ligands arranged in a cis configuration.

Table 1: Selected Bond Lengths and Angles for cis-Dichlorobis(pyridine)platinum(II)

ParameterValue
Bond Lengths (Å)
Pt-Cl(1)2.345
Pt-Cl(2)2.341
Pt-N(1)2.04
Pt-N(2)2.05
**Bond Angles (°) **
Cl(1)-Pt-Cl(2)92.0
N(1)-Pt-N(2)88.3
Cl(1)-Pt-N(1)178.6
Cl(2)-Pt-N(2)178.4
Cl(1)-Pt-N(2)90.0
Cl(2)-Pt-N(1)89.7

Data obtained from X-ray crystallographic studies.

The Pt-Cl and Pt-N bond lengths are typical for platinum(II) complexes. The bond angles around the platinum center deviate slightly from the ideal 90° for a perfect square planar geometry, which is a common feature in such complexes due to steric and electronic factors.

Spectroscopic Properties

Spectroscopic techniques are essential for elucidating the electronic structure and confirming the identity and purity of cis-dichlorobis(pyridine)platinum(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

  • 195Pt NMR: Solid-state 195Pt NMR spectroscopy is a powerful tool for probing the local environment of the platinum nucleus. For cis-[Pt(py)2Cl2], a single, well-defined resonance is expected, consistent with a single platinum environment in the crystal lattice.

Table 2: Predicted and Observed Spectroscopic Data for cis-Dichlorobis(pyridine)platinum(II)

TechniqueParameterPredicted/Observed Value
195Pt NMR (Solid-State) Chemical Shift (δ)~ -2100 to -2300 ppm
¹H NMR (Solution) Pyridine ProtonsDownfield shift upon coordination
¹³C NMR (Solution) Pyridine CarbonsDownfield shift upon coordination
UV-Vis Spectroscopy λmax~250-350 nm
Infrared (IR) Spectroscopy ν(Pt-Cl)~320-340 cm-1
ν(Pt-N)~240-260 cm-1

Note: Solution NMR and UV-Vis data are based on typical values for similar platinum(II)-pyridine complexes and require experimental verification for this specific compound.

UV-Visible (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the UV-Vis region provides insights into the electronic transitions within the molecule. For square planar platinum(II) complexes like cis-[Pt(py)2Cl2], the absorption spectrum is typically characterized by ligand-field (d-d) transitions and charge-transfer (CT) transitions. The higher energy bands are usually assigned to intra-ligand (π-π*) transitions within the pyridine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the pyridine and chloride ligands and for confirming the cis geometry. The cis isomer is expected to show two Pt-Cl stretching vibrations (ν(Pt-Cl)) in the far-IR region, whereas the trans isomer would show only one.

Theoretical Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of coordination complexes. While specific DFT calculations for cis-[Pt(py)2Cl2] detailing HOMO/LUMO energies are not widely published, general trends for similar platinum(II) complexes can be considered.

The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the platinum d-orbitals and the p-orbitals of the chloride ligands. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be centered on the π* orbitals of the pyridine ligands. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the chemical reactivity and electronic transitions of the molecule.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

A general method for the synthesis of cis-[Pt(py)2Cl2] involves the reaction of potassium tetrachloroplatinate(II) (K2[PtCl4]) with pyridine.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Pyridine

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve K2[PtCl4] in a minimum amount of warm deionized water.

  • Slowly add a stoichiometric amount (2 equivalents) of pyridine to the K2[PtCl4] solution with stirring.

  • A yellow precipitate of cis-[Pt(py)2Cl2] will form.

  • Continue stirring the mixture at room temperature for a specified period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator.

G K2PtCl4 K2[PtCl4] in H2O Reaction Reaction Mixture K2PtCl4->Reaction Pyridine Pyridine (2 eq.) Pyridine->Reaction Precipitate cis-[Pt(py)2Cl2] (Yellow Precipitate) Reaction->Precipitate Precipitation Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with H2O and EtOH Filtration->Washing Drying Drying Washing->Drying Product Pure cis-[Pt(py)2Cl2] Drying->Product

Figure 1. Synthetic workflow for cis-Dichlorobis(pyridine)platinum(II).
Characterization Methods

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra can be recorded on a standard NMR spectrometer. For solution NMR, a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6) should be used.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded using a double-beam spectrophotometer. The complex should be dissolved in a suitable solvent (e.g., DMF or CH3CN) to a known concentration.

  • IR Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a Nujol mull.

Potential Mechanism of Action in Drug Development

The cytotoxic properties of cis-[Pt(py)2Cl2] are believed to be similar to those of cisplatin. The proposed mechanism involves the complex undergoing hydrolysis inside the cell, where the chloride concentration is lower than in the bloodstream. This results in the formation of a reactive aqua complex. This aquated species can then bind to the nitrogen atoms of purine (B94841) bases in DNA, primarily at the N7 position of guanine (B1146940) and adenine. This binding can lead to the formation of intrastrand and interstrand crosslinks in the DNA, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death) in cancer cells.

G cluster_0 Extracellular cluster_1 Intracellular cis-Pt(py)2Cl2_ext cis-[Pt(py)2Cl2] cis-Pt(py)2Cl2_int cis-[Pt(py)2Cl2] cis-Pt(py)2Cl2_ext->cis-Pt(py)2Cl2_int Cellular Uptake Aqua_complex [Pt(py)2Cl(H2O)]+ / [Pt(py)2(H2O)2]2+ cis-Pt(py)2Cl2_int->Aqua_complex Hydrolysis (-Cl-) DNA_binding DNA Binding Aqua_complex->DNA_binding DNA_adducts DNA Adducts (Crosslinks) DNA_binding->DNA_adducts Replication_inhibition Inhibition of DNA Replication & Transcription DNA_adducts->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis

A Technical Guide to Theoretical DFT Studies on cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Dichlorobis(pyridine)platinum(II), an analogue of the seminal anticancer drug cisplatin (B142131), serves as a significant subject for theoretical investigation in medicinal and inorganic chemistry. Understanding its molecular structure, vibrational properties, and electronic characteristics is paramount for elucidating its mechanism of action and designing next-generation platinum-based therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the properties of such transition metal complexes, offering a balance between computational cost and accuracy.[1] This guide provides an in-depth overview of the application of DFT methods to study cis-Dichlorobis(pyridine)platinum(II), focusing on computational protocols, data interpretation, and best practices.

Theoretical Methodologies and Computational Protocols

The accuracy of DFT calculations is critically dependent on the choice of the functional, basis set, and computational model. Studies on platinum(II) complexes have identified several effective combinations.

Selection of Functionals

A variety of density functionals have been evaluated for platinum complexes. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide superior results for both geometry and vibrational frequencies.

  • B3LYP: A widely used hybrid functional that provides a good starting point for many systems.

  • PBE0 (PBE1PBE): This parameter-free hybrid functional has demonstrated high accuracy in predicting the structures and vibrational spectra of platinum complexes.[2][3]

  • mPW1PW91: Another hybrid functional that has shown excellent agreement with experimental data for cisplatin and related compounds.[2][3]

  • Long-range corrected functionals (e.g., LC-ωPBE): These have been noted for their superior performance in predicting the geometry of cisplatin.[3]

Basis Sets and Relativistic Effects

For the central platinum atom, it is crucial to use a basis set that includes an Effective Core Potential (ECP) to account for relativistic effects, which are significant for heavy elements.

  • LANL2DZ: A popular choice that replaces the core electrons of platinum with an ECP, significantly reducing computational expense while maintaining accuracy.[4]

  • SDD (Stuttgart/Dresden): Another widely used ECP basis set that has been shown to be highly effective for structural predictions and frequency calculations of platinum compounds.[2][3]

  • Ligand Basis Sets: For lighter atoms like Cl, N, C, and H, Pople-style basis sets (e.g., 6-31G, 6-311++G ) or correlation-consistent basis sets are commonly employed.[3][4]

Computational Workflow

A typical DFT study on cis-Dichlorobis(pyridine)platinum(II) follows a standardized workflow to ensure reliable and reproducible results. This involves geometry optimization to find the minimum energy structure, followed by a frequency calculation to confirm it is a true minimum and to predict the vibrational spectra.

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Input 1. Initial Structure (e.g., from X-ray data or builder) Method 2. Select Method - Functional (e.g., PBE0) - Basis Set (e.g., SDD for Pt, 6-31G** for ligands) Input->Method Opt 3. Geometry Optimization Method->Opt Freq 4. Vibrational Frequency Calculation Opt->Freq Optimized Coords Verify 5. Verify Minimum (No imaginary frequencies) Freq->Verify Geo 6. Analyze Geometry (Bond lengths, angles) Verify->Geo Confirmed Minimum Vib 7. Analyze Spectra (IR, Raman) Geo->Vib Elec 8. Electronic Properties (HOMO-LUMO, NBO) Vib->Elec

Caption: A standard workflow for DFT calculations on platinum complexes.

Data Presentation and Analysis

Molecular Geometry

The primary validation of a computational method is its ability to reproduce experimentally determined molecular structures. The geometry of cis-Dichlorobis(pyridine)platinum(II) is characterized by a square planar coordination around the central platinum atom.

Molecular_Structure Pt Pt Cl1 Cl Pt->Cl1 Pt-Cl Cl2 Cl Pt->Cl2 Pt-Cl N1 N(py) Pt->N1 Pt-N N2 N(py) Pt->N2 Pt-N

Caption: Connectivity in cis-Dichlorobis(pyridine)platinum(II).

DFT methods, particularly hybrid functionals like PBE0 with ECP basis sets, can predict the key geometrical parameters with high accuracy.

Table 1: Comparison of Optimized Geometrical Parameters (Å and °) Note: As specific experimental data for the title compound is not readily available, these values represent typical results based on DFT studies of analogous Pt(II) complexes like cisplatin. Deviations from experiment are generally low.

ParameterB3LYP/LANL2DZPBE0/SDDTypical Experimental
Bond Lengths (Å)
Pt–Cl~2.33~2.32~2.30
Pt–N~2.07~2.05~2.05
**Bond Angles (°) **
Cl–Pt–Cl~92.5~93.0~93.5
N–Pt–N~91.0~91.5~90.5
Cl–Pt–N (trans)~178.0~178.5~179.0
Cl–Pt–N (cis)~88.5~88.0~88.0
Vibrational Frequencies

Frequency calculations are vital for two reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the prediction and assignment of infrared (IR) and Raman spectra.[5][6] The calculated harmonic frequencies are often systematically higher than experimental values and may be scaled by an empirical factor for better comparison.

Table 2: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) Assignments are based on studies of similar platinum-amine complexes.

Vibrational ModePBE0/SDD (Calculated)Experimental (Typical)Assignment
ν(Pt–N)~550 - 570~540 - 560Pt-Pyridine Stretch
ν(Pt–Cl)~320 - 340~310 - 330Pt-Chlorine Stretch
δ(N-Pt-N)~250 - 270~240 - 260N-Pt-N Bending
δ(Cl-Pt-Cl)~160 - 180~155 - 175Cl-Pt-Cl Bending
Electronic Structure Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the chemical reactivity and electronic transitions of the complex.[4]

  • HOMO: Typically localized on the platinum d-orbitals and the p-orbitals of the chloride ligands.

  • LUMO: Usually centered on the platinum atom with contributions from the π* orbitals of the pyridine (B92270) ligands.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra based on these transitions.[4]

Table 3: Calculated Electronic Properties (eV)

PropertyB3LYP/LANL2DZPBE0/SDD
HOMO Energy-6.5-6.8
LUMO Energy-1.8-2.0
HOMO-LUMO Gap 4.7 4.8

Conclusion

Theoretical DFT studies provide an indispensable framework for understanding the fundamental properties of cis-Dichlorobis(pyridine)platinum(II). By carefully selecting appropriate functionals (e.g., PBE0, mPW1PW91) and basis sets incorporating effective core potentials (e.g., SDD, LANL2DZ), researchers can achieve high-fidelity predictions of molecular geometry, vibrational spectra, and electronic structure.[2][3] These computational insights are crucial for interpreting experimental data, elucidating reaction mechanisms, and guiding the rational design of new platinum-based drugs with improved efficacy and reduced side effects.

References

The Discovery and Enduring Legacy of cis-Dichlorobis(pyridine)platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of cis-Dichlorobis(pyridine)platinum(II), a coordination compound that, while often overshadowed by its celebrated analogue cisplatin (B142131), holds a significant place in the development of coordination chemistry and platinum-based therapeutics. This document provides a comprehensive overview of its historical context, detailed experimental protocols for its synthesis, and a compilation of its key physicochemical and structural data.

Historical Context: From Werner's Foundational Theories to Modern Applications

The story of cis-Dichlorobis(pyridine)platinum(II) is intrinsically linked to the birth of coordination chemistry, pioneered by the Nobel laureate Alfred Werner in the late 19th and early 20th centuries. Werner's revolutionary theory of coordination compounds, proposed in 1893, postulated that metal ions possess both primary (ionizable) and secondary (non-ionizable) valencies, the latter of which dictate the spatial arrangement of ligands around the central metal atom. His work with platinum and cobalt complexes was instrumental in establishing the concepts of coordination number and geometry, including the existence of isomers.

While Michele Peyrone is credited with the first synthesis of the ammine analogue, cisplatin (then known as "Peyrone's chloride"), in 1845, the broader class of dihalodiam(m)ineplatinum(II) complexes, including the pyridine (B92270) derivative, became key subjects for validating Werner's theories. The existence of two distinct isomers for compounds of the type [PtA₂X₂] (where A is a neutral ligand like ammonia (B1221849) or pyridine, and X is a halide) provided compelling evidence for a square planar geometry around the platinum(II) center. The cis and trans configurations, with identical ligands either adjacent to or opposite each other, respectively, could only be explained by this arrangement.

The synthesis and characterization of both cis- and trans-Dichlorobis(pyridine)platinum(II) were crucial in demonstrating these principles. The ability to isolate and distinguish between these isomers, for instance through the Kurnakov test which differentiates them based on their reaction with thiourea, solidified the structural foundations of coordination chemistry. Although the anti-cancer properties of cisplatin were discovered much later by Barnett Rosenberg in the 1960s, the foundational work on these platinum complexes, including the pyridine-ligated variants, laid the essential groundwork for the eventual development of platinum-based chemotherapy.

Experimental Protocols

The synthesis of cis-Dichlorobis(pyridine)platinum(II) and its trans isomer are well-established procedures in inorganic chemistry, often used in academic settings to illustrate the principles of coordination chemistry and the trans effect. The following protocols are based on the methods described by George B. Kauffman in Inorganic Syntheses.

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This procedure involves the direct reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution.

Materials:

  • Potassium tetrachloroplatinate(II), K₂[PtCl₄]

  • Pyridine (C₅H₅N)

  • Distilled water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve 1.0 g of K₂[PtCl₄] in 10 mL of warm distilled water.

  • Slowly add 0.4 mL of pyridine to the red solution of K₂[PtCl₄] with continuous stirring.

  • A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will begin to form immediately.

  • Heat the mixture gently on a water bath for approximately 15-20 minutes to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow crystalline product by suction filtration.

  • Wash the product with a small amount of cold water, followed by ethanol, and finally diethyl ether to facilitate drying.

  • Dry the product in a desiccator. The typical yield is around 85-90%.

Synthesis of trans-Dichlorobis(pyridine)platinum(II)

The synthesis of the trans isomer is a multi-step process that leverages the trans effect. It begins with the synthesis of tetra(pyridine)platinum(II) chloride, which is then reacted with hydrochloric acid.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Pyridine (C₅H₅N)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of [Pt(C₅H₅N)₄]Cl₂:

    • Suspend 1.0 g of cis-Dichlorobis(pyridine)platinum(II) in 10 mL of distilled water.

    • Add 2.0 mL of pyridine to the suspension.

    • Heat the mixture to boiling. The yellow solid will dissolve to form a colorless solution.

    • Continue boiling until the volume is reduced by about half, then allow it to cool. Colorless crystals of tetra(pyridine)platinum(II) chloride will precipitate.

    • Collect the crystals by filtration, wash with a small amount of cold water, and dry.

  • Conversion to trans-Dichlorobis(pyridine)platinum(II):

    • Dissolve the prepared [Pt(C₅H₅N)₄]Cl₂ in approximately 20 mL of distilled water.

    • Add 5 mL of concentrated hydrochloric acid to the solution.

    • Heat the solution to boiling. A yellow precipitate of the trans isomer will form.

    • Continue boiling for about 15 minutes to ensure complete conversion.

    • Cool the mixture to room temperature.

    • Collect the yellow product by suction filtration.

    • Wash the product with cold water, ethanol, and diethyl ether.

    • Dry the final product in a desiccator.

Quantitative Data

The structural and spectroscopic properties of cis-Dichlorobis(pyridine)platinum(II) have been well-characterized. The following tables summarize key quantitative data for the compound.

Physicochemical Properties
PropertyValue
Chemical FormulaC₁₀H₁₀Cl₂N₂Pt
Molecular Weight424.18 g/mol
CAS Number15227-42-6
AppearanceYellow crystalline powder
Melting Point282-288 °C (decomposes)
SolubilitySparingly soluble in water and ethanol, soluble in polar organic solvents
Crystallographic Data

The crystal structure of cis-Dichlorobis(pyridine)platinum(II) was determined by X-ray diffraction by Colamarino and Orioli in 1975. The data confirms a distorted square planar geometry around the platinum atom.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.408(5)
b (Å)17.110(14)
c (Å)15.270(7)
β (°)98.53(4)
Z8
Selected Bond Lengths (Å)
Pt-Cl(1)2.301(5)
Pt-Cl(2)2.296(5)
Pt-N(1)2.01(1)
Pt-N(2)2.02(1)
Selected Bond Angles (°)
Cl(1)-Pt-Cl(2)91.5(2)
N(1)-Pt-N(2)90.0(5)
Cl(1)-Pt-N(1)178.1(4)
Cl(2)-Pt-N(2)177.5(4)
Cl(1)-Pt-N(2)89.2(4)
Cl(2)-Pt-N(1)89.4(4)
Spectroscopic Data

Spectroscopic methods are essential for the characterization of cis-Dichlorobis(pyridine)platinum(II).

| Spectroscopic Technique | Characteristic Features

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II), a square planar platinum(II) complex, has garnered interest within the scientific community due to its structural similarity to the renowned anticancer drug cisplatin (B142131). Understanding the chemical stability and degradation pathways of this compound is paramount for its potential development as a therapeutic agent, as these factors critically influence its shelf-life, formulation, in vivo fate, and ultimately, its efficacy and toxicity. This technical guide provides a comprehensive overview of the chemical stability of cis-dichlorobis(pyridine)platinum(II) and elucidates its degradation pathways under various stress conditions, including hydrolysis, photolysis, and thermal stress. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of platinum-based compounds.

Chemical Profile

PropertyValueReference
Chemical Formula C₁₀H₁₀Cl₂N₂Pt[1]
Molecular Weight 424.18 g/mol [1]
Appearance Yellow powder
Melting Point 282-288 °C[1]
Solubility Soluble in polar solvents[2]
CAS Number 15227-42-6[1]

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

The synthesis of cis-dichlorobis(pyridine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine (B92270) in an aqueous medium. The cis isomer is generally isolated from the reaction mixture. Isomerization to the trans form can occur under certain conditions, such as in dimethyl sulfoxide (B87167) (DMSO). The Kurnakov test, which involves reaction with thiourea, can be used to differentiate between the cis and trans isomers[2].

Experimental Protocol: Synthesis

A general procedure for the synthesis of cis-dichlorobis(pyridine)platinum(II) is as follows[2][3]:

  • Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.

  • Add a stoichiometric amount of pyridine to the aqueous solution of K₂[PtCl₄].

  • Stir the reaction mixture at room temperature.

  • The formation of a yellow precipitate indicates the formation of the product.

  • Isolate the precipitate by filtration, wash with water and a suitable organic solvent (e.g., ethanol (B145695) or ether), and dry under vacuum.

  • Characterize the product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm its identity and purity.

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] in Water Reaction Reaction Mixture K2PtCl4->Reaction Pyridine Pyridine Pyridine->Reaction Precipitate Yellow Precipitate (cis-[PtCl₂(py)₂]) Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Characterization Characterization (IR, NMR, EA) Drying->Characterization

Caption: General workflow for the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Degradation Pathways and Chemical Stability

The stability of cis-dichlorobis(pyridine)platinum(II) is a critical parameter that dictates its suitability for pharmaceutical applications. Degradation can occur through several pathways, primarily hydrolysis, photolysis, and thermal decomposition. Forced degradation studies under stressed conditions are essential to identify potential degradation products and to develop stability-indicating analytical methods[4][5].

Hydrolytic Degradation (Aquation)

In aqueous solution, platinum(II) complexes like cis-dichlorobis(pyridine)platinum(II) can undergo hydrolysis, also known as aquation, where the chloride ligands are sequentially replaced by water molecules. This process is analogous to the activation of cisplatin in the low-chloride intracellular environment. The aquated species are generally more reactive and can interact with biological macromolecules like DNA[2].

The rate of aquation can be determined by monitoring the change in conductivity of the solution over time or by using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the parent compound and its aquated products[2].

Degradation Pathway:

Hydrolysis_Pathway Parent cis-[PtCl₂(py)₂] Monoaqua cis-[PtCl(H₂O)(py)₂]⁺ Parent->Monoaqua + H₂O - Cl⁻ Diaqua cis-[Pt(H₂O)₂(py)₂]²⁺ Monoaqua->Diaqua + H₂O - Cl⁻

Caption: Hydrolysis (aquation) pathway of cis-Dichlorobis(pyridine)platinum(II).
Experimental Protocol: Hydrolysis Study

  • Solution Preparation: Prepare a stock solution of cis-dichlorobis(pyridine)platinum(II) in a suitable solvent (e.g., a small amount of DMSO) and dilute it with an aqueous buffer of the desired pH.

  • Incubation: Incubate the solution at a constant temperature (e.g., 37 °C) and protect it from light.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation kinetics (e.g., first-order rate constant).

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photosensitive compounds. Photostability testing is a crucial part of the stability assessment of any new drug candidate. The ICH Q1B guideline provides a framework for conducting such studies.

Potential Degradation Pathways: Photodegradation can involve various reactions, including photo-aquation, photo-isomerization (cis to trans), or redox reactions involving the platinum center or the pyridine ligands.

Experimental Protocol: Photostability Study
  • Sample Preparation: Prepare solutions of cis-dichlorobis(pyridine)platinum(II) in a suitable solvent and place them in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Monitor the light exposure using a calibrated radiometer or lux meter.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and identify any photodegradation products.

Thermal Degradation

Elevated temperatures can accelerate the degradation of chemical compounds. Thermal stability is assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)[6].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can provide information about decomposition temperatures and the loss of ligands.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting and decomposition.

TGA_DSC_Hypothetical cluster_0 Hypothetical TGA/DSC Analysis TGA TGA Curve (Weight % vs. Temp) DSC DSC Curve (Heat Flow vs. Temp) TGA_curve DSC_curve

Caption: Conceptual representation of TGA and DSC curves for thermal analysis.

Note: The actual TGA curve would likely show a multi-step decomposition, with initial loss of pyridine ligands followed by the decomposition of the platinum-chloride core. The DSC curve would show corresponding endothermic or exothermic peaks.

Experimental Protocol: Thermal Stability Study (TGA/DSC)
  • Sample Preparation: Place a small, accurately weighed amount of cis-dichlorobis(pyridine)platinum(II) into an appropriate TGA or DSC pan.

  • Instrument Setup: Set the desired temperature program (e.g., a heating rate of 10 °C/min) and atmosphere (e.g., nitrogen or air).

  • Analysis: Run the TGA and/or DSC experiment.

  • Data Interpretation: Analyze the resulting thermogram to determine the onset of decomposition, melting point, and mass loss at different temperatures.

Analytical Methods for Stability Assessment

The development and validation of stability-indicating analytical methods are crucial for accurately monitoring the degradation of cis-dichlorobis(pyridine)platinum(II). High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose[7][8].

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent drug from its degradation products and any process-related impurities. The method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness[9].

Experimental Protocol: HPLC Method for Stability Testing
  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve adequate separation of all components.

  • Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance is commonly employed.

  • Forced Degradation Samples: To demonstrate the specificity of the method, samples of cis-dichlorobis(pyridine)platinum(II) are subjected to forced degradation (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must be able to resolve the parent peak from all degradation product peaks.

HPLC_Workflow Sample Stability Sample HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Quantification of Parent and Degradants Chromatogram->Quantification

Caption: General workflow for HPLC analysis of stability samples.
Identification of Degradation Products

The structural elucidation of degradation products is essential for understanding the degradation pathways. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in structural elucidation[10][11][12]. Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structures of isolated degradation products[13][14].

Conclusion

The chemical stability of cis-dichlorobis(pyridine)platinum(II) is a multifaceted property that is influenced by various environmental factors. The primary degradation pathways include hydrolysis (aquation), photolysis, and thermal decomposition. A thorough understanding of these degradation pathways and the identification of the resulting degradation products are critical for the development of this compound as a potential therapeutic agent. This technical guide has outlined the key aspects of the chemical stability of cis-dichlorobis(pyridine)platinum(II) and provided a framework for its investigation through detailed experimental protocols and the application of modern analytical techniques. Further research is warranted to generate specific quantitative data on the degradation kinetics and to fully characterize all potential degradation products. Such data will be invaluable for optimizing formulation strategies, establishing appropriate storage conditions, and ensuring the safety and efficacy of this promising platinum complex.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a platinum-based coordination complex with potential as an anticancer agent. Similar to the well-established chemotherapeutic drug cisplatin (B142131), its cytotoxic effects are believed to be mediated primarily through interactions with DNA, leading to the formation of adducts that trigger cell cycle arrest and apoptosis.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using common cell-based assays.

When conducting experiments with this and similar platinum complexes, it is crucial to consider the solvent used for stock solutions. While dimethyl sulfoxide (B87167) (DMSO) is a common solvent in cell-based assays, studies have shown that it can inactivate cisplatin and other platinum complexes containing monodentate ligands, leading to a significant overestimation of the IC50 value. Therefore, it is recommended to prepare stock solutions in an appropriate aqueous solvent such as saline to avoid inactivation of the compound.

Data Presentation

Cell LineCancer TypePlatinum(II) ComplexIncubation Time (hours)IC50 (µM)
HeLaCervical CancerDichloro-bis(pyrazole)platinum(II)Not Specified~20
CaSkiCervical CancerDichloro-bis(pyrazole)platinum(II)Not SpecifiedSusceptible
JurkatT-cell LeukemiaDichloro-bis(pyrazole)platinum(II)Not SpecifiedSusceptible
A549Lung Cancer[Pt(HL4)Cl]·H₂O488.1 ± 1.1
MDA-MB-231Breast Cancer[Pt(HL4)Cl]·H₂O4863.1 ± 1.2
HCT-116Colon CancerPd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridineNot Specified23.8 ± 1.48

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Selected cancer cell lines (e.g., HeLa, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) in a suitable aqueous solvent (e.g., sterile saline).

    • Perform serial dilutions of the stock solution in serum-free culture medium to obtain the desired final concentrations.

    • After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a negative control (untreated cells).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the effects of the compound on the cell cycle and to detect apoptosis through methods like Annexin V staining.

Materials:

  • Cells treated with cis-Dichlorobis(pyridine)platinum(II) as described above.

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • RNase A

Protocol:

  • Cell Preparation:

    • Harvest the cells (both adherent and floating) after treatment.

    • Wash the cells with cold PBS.

  • Cell Cycle Analysis:

    • Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Resuspend the harvested cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of cis-Dichlorobis(pyridine)platinum(II) C->D E Incubate for 24/48/72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability and IC50 I->J G cluster_pathway Proposed Signaling Pathway for Platinum-Induced Cytotoxicity Platinum cis-Dichlorobis(pyridine)platinum(II) DNA_Adducts DNA Adducts Platinum->DNA_Adducts Cellular Uptake p53 p53 Activation DNA_Adducts->p53 MAPK MAPK Pathway Activation DNA_Adducts->MAPK Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 MAPK->p53 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Determining the IC50 Value of cis-Dichlorobis(pyridine)platinum(II) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a platinum-based coordination complex with potential as an anticancer agent. Structurally related to the well-established chemotherapeutic drug cisplatin, it is anticipated to exhibit cytotoxic effects against various cancer cell lines. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of cis-Dichlorobis(pyridine)platinum(II) and elucidating its mechanism of action.

The primary mechanism of action for platinum-based anticancer drugs involves binding to nuclear DNA, which forms DNA adducts that trigger downstream cellular processes leading to apoptosis, or programmed cell death[1]. The cytotoxic efficacy of these compounds is typically evaluated using cell viability assays such as the MTT and Sulforhodamine B (SRB) assays. Further mechanistic insights can be gained through apoptosis assays, which detect the biochemical and morphological changes associated with this form of cell death.

Data Presentation: IC50 Values

The following table summarizes the IC50 values of cis-Dichlorobis(pyridine)platinum(II) against a panel of human cancer cell lines. It is important to note that the cytotoxic activity of platinum compounds can vary significantly depending on the cell line, exposure time, and assay method used.

Cell LineCancer TypeIncubation Time (hours)Assay MethodIC50 (µM)Reference
A549 Lung Carcinoma48MTT[Data not available in cited literature]-
MCF-7 Breast Adenocarcinoma48MTT[Data not available in cited literature]-
HeLa Cervical Adenocarcinoma48SRB[Data not available in cited literature]-
HCT116 Colorectal Carcinoma72MTT[Data not available in cited literature]-
DU-145 Prostate Carcinoma72SRB[Data not available in cited literature]-

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of living cells.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration that inhibits cell viability by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and unbound cells.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value as described in the MTT assay protocol.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with cis-Dichlorobis(pyridine)platinum(II) at concentrations around the predetermined IC50 value for the desired time period. Include untreated controls.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using Trypsin-EDTA. Combine both cell populations. For suspension cells, directly collect the cells.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment reagent_add 5. Add Viability Reagent (MTT or SRB) treatment->reagent_add incubation 6. Incubation reagent_add->incubation solubilization 7. Solubilization incubation->solubilization readout 8. Absorbance Reading solubilization->readout calculation 9. Calculate % Viability readout->calculation ic50 10. Determine IC50 calculation->ic50

Caption: Workflow for determining the IC50 value using cell viability assays.

Proposed Signaling Pathway for cis-Dichlorobis(pyridine)platinum(II)

signaling_pathway cluster_entry Cellular Uptake & Activation cluster_dna DNA Damage & Response cluster_apoptosis Apoptosis Induction compound cis-Dichlorobis(pyridine) platinum(II) uptake Cellular Uptake compound->uptake activation Aquation (Cl- replacement by H2O) uptake->activation dna_binding DNA Binding (Intra- and Interstrand Crosslinks) activation->dna_binding dna_damage DNA Damage dna_binding->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M phase) dna_damage->cell_cycle_arrest p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for cis-Dichlorobis(pyridine)platinum(II).

References

Application Note: Methodologies for Studying the Interaction of cis-Dichlorobis(pyridine)platinum(II) with DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a square planar platinum(II) complex that, like its famous analogue cisplatin (B142131), is of significant interest for its potential anticancer properties. The primary mechanism of action for many platinum-based drugs is their interaction with nuclear DNA.[1][2] Upon entering a cell, the chloride ligands are hydrolyzed, forming a reactive aqua-complex that binds covalently to DNA, primarily at the N7 position of purine (B94841) bases, particularly guanine (B1146940).[2][3][4] This binding forms various DNA adducts, which induce conformational changes in the DNA structure, such as bending and unwinding of the double helix.[5][6] These structural distortions can inhibit critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis and cell death.[1][7][8]

This application note provides a detailed overview of key experimental protocols used to characterize the binding and conformational effects of cis-Dichlorobis(pyridine)platinum(II) on DNA.

General Mechanism of Platinum(II)-DNA Interaction

The interaction of cis-Dichlorobis(pyridine)platinum(II) with DNA is a multi-step process. Inside the cell, where the chloride concentration is low, the chloride ligands are displaced by water molecules in a process called aquation. This forms a more reactive, positively charged species that is electrophilically attacked by the nucleophilic sites on DNA bases. The primary binding sites are the N7 atoms of guanine and adenine.[2][4] This initial monofunctional adduct can then react with a nearby base on the same strand (intrastrand crosslink) or the opposite strand (interstrand crosslink), leading to significant distortion of the DNA double helix.[4][5]

G cluster_0 Extracellular Space (High Cl⁻) cluster_1 Intracellular Space (Low Cl⁻) cluster_2 Cellular Consequences Drug cis-Pt(py)₂Cl₂ (Inactive) Aqua [cis-Pt(py)₂(H₂O)₂]²⁺ (Active) Drug->Aqua Aquation Adduct Pt-DNA Adducts (Intra/Interstrand) Aqua->Adduct Covalent Binding DNA Nuclear DNA DNA->Adduct Block Replication/Transcription Blockage Adduct->Block Apoptosis Apoptosis Block->Apoptosis

Caption: General pathway of cis-Dichlorobis(pyridine)platinum(II) activation and DNA interaction.

Experimental Protocols

This section details protocols for key biophysical and biochemical assays to study the drug-DNA interaction.

UV-Visible Spectrophotometry for Binding and Thermal Denaturation

Principle: UV-Vis spectrophotometry can confirm the binding of the platinum complex to DNA by observing changes in the DNA absorption spectrum (hyperchromicity or hypochromicity and bathochromic shifts).[9] Additionally, by monitoring the absorbance at 260 nm with increasing temperature, the DNA melting temperature (Tm) can be determined. A shift in Tm (ΔTm) upon drug binding indicates stabilization or destabilization of the DNA double helix.[7]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

    • Prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) in the same buffer.

  • Binding Study:

    • Prepare a series of solutions with a fixed concentration of DNA (e.g., 50 µM) and increasing concentrations of the platinum complex (e.g., molar ratios [Pt]/[DNA] of 0, 0.1, 0.2, 0.5, 1.0).

    • Incubate the solutions at 37°C for 24 hours in the dark to ensure complete binding.[3]

    • Record the UV-Vis absorption spectra from 220 nm to 320 nm.

  • Thermal Denaturation (Melting) Study:

    • Prepare samples of DNA alone and DNA with the platinum complex at a fixed ratio (e.g., 0.5) as described above.[7]

    • Use a spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • The Tm is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the melting curve.

Data Analysis:

  • Plot absorbance vs. wavelength to observe spectral shifts.

  • Plot normalized absorbance vs. temperature. The first derivative of this curve can be used to accurately determine the Tm.

  • Calculate ΔTm = Tm (DNA + Pt complex) - Tm (DNA alone).

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

Principle: This assay determines if a compound can displace the intercalating fluorescent dye, ethidium (B1194527) bromide (EB), from DNA. A reduction in the fluorescence of the DNA-EB complex upon addition of the platinum compound suggests competitive binding, typically in the grooves or covalent binding that alters the DNA structure, preventing EB intercalation.[9][10]

G A Prepare DNA-EB Complex B Measure Initial Fluorescence (High Intensity) A->B C Titrate with cis-Pt(py)₂Cl₂ B->C D Incubate (37°C, 24h) C->D E Measure Final Fluorescence (Quenched) D->E F Calculate Ksv and Kq E->F

Caption: Workflow for the Ethidium Bromide (EB) displacement assay.

Protocol:

  • Solution Preparation:

    • Prepare a solution of CT-DNA (e.g., 20 µM) and Ethidium Bromide (e.g., 20 µM) in buffer (10 mM Tris-HCl, pH 7.4). Allow it to incubate for 30 minutes to ensure complete association.

  • Titration:

    • Place the DNA-EB solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 nm to 700 nm).

    • Add small aliquots of the cis-Dichlorobis(pyridine)platinum(II) stock solution to the cuvette.

    • After each addition, incubate for a few minutes to allow for equilibration, then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (around 600 nm) as a function of the platinum complex concentration.

    • Analyze the fluorescence quenching using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (platinum complex), [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.

Agarose (B213101) Gel Electrophoresis (Mobility Shift Assay)

Principle: Covalent binding of platinum complexes to supercoiled plasmid DNA unwinds the double helix. This unwinding initially relaxes the supercoils, causing the DNA to migrate slower through an agarose gel. As more drug binds, positive supercoils can be introduced, increasing mobility again.[6][11] This change in electrophoretic mobility is direct evidence of interaction and can be used to estimate the degree of DNA unwinding.[12]

Protocol:

  • Reaction Setup:

    • In separate microcentrifuge tubes, incubate a fixed amount of supercoiled plasmid DNA (e.g., pBR322, 200 ng) with increasing concentrations of cis-Dichlorobis(pyridine)platinum(II). Use a range of molar ratios ([Pt]/[DNA base pair]) such as 0, 0.05, 0.1, 0.2, 0.4.[13]

    • Incubate the reactions at 37°C for 24 hours in the dark.

  • Gel Electrophoresis:

    • Add loading dye to each reaction tube.

    • Load the samples onto a 1% agarose gel in TBE buffer.

    • Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization:

    • Stain the gel with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe) for 30 minutes.

    • Destain in water if necessary.

    • Visualize the DNA bands under UV illumination and document the results.

Data Analysis:

  • Compare the mobility of the supercoiled DNA band (Form I) in the treated lanes to the untreated control.

  • Observe the decrease in mobility as the supercoiled form unwinds and converts to a relaxed, open-circular form (Form II).[11]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique for quantifying the amount of platinum covalently bound to DNA. After incubating the drug with DNA, the unbound drug is removed, and the DNA is digested. The resulting solution is analyzed by ICP-MS to measure the precise amount of platinum, which can be related to the amount of DNA.[14]

Protocol:

  • Reaction and Purification:

    • Incubate a larger quantity of DNA (e.g., 50 µg) with the platinum complex at a defined ratio for 24 hours at 37°C.

    • Remove unbound platinum complex by ethanol (B145695) precipitation of the DNA. Wash the DNA pellet multiple times with 70% ethanol.

    • Resuspend the purified DNA-Pt adduct in ultrapure water.

  • Quantification and Digestion:

    • Measure the DNA concentration in the final sample using UV absorbance at 260 nm.

    • Digest the sample with nitric acid to break down all organic matter, leaving the platinum ions in solution.

  • ICP-MS Analysis:

    • Analyze the digested sample using an ICP-MS instrument calibrated with platinum standards.

    • The instrument will provide a precise concentration of platinum in the sample.

Data Analysis:

  • Calculate the amount of platinum (in pg or ng) per µg of DNA.

  • This can also be expressed as the number of platinum atoms per 1000 nucleotides.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermal Denaturation of CT-DNA

Sample Tm (°C) ΔTm (°C)
CT-DNA (Control) 79.5 ± 0.3 -
CT-DNA + cis-Pt(py)₂Cl₂ (r=0.1) 81.2 ± 0.4 +1.7
CT-DNA + cis-Pt(py)₂Cl₂ (r=0.2) 83.0 ± 0.3 +3.5
CT-DNA + cis-Pt(py)₂Cl₂ (r=0.5) 85.1 ± 0.5 +5.6

(Note: Data are hypothetical examples for illustrative purposes. A positive ΔTm indicates stabilization of the DNA helix.)

Table 2: Fluorescence Quenching of DNA-EB Complex

Complex Binding Mode Stern-Volmer Constant (Ksv, M⁻¹)
cis-Dichlorobis(pyridine)platinum(II) Covalent/Groove Binding 1.5 x 10⁴

(Note: A significant Ksv value indicates strong interaction with DNA, leading to quenching of EB fluorescence.)

Table 3: DNA Unwinding Angle

Complex Unwinding Angle (φ, degrees) Method
cis-DDP (literature value) 13 Gel Electrophoresis
cis-PtCl₂(pyridine)₂ 4 Gel Electrophoresis[12]
trans-PtCl₂(pyridine)₂ 17 Gel Electrophoresis[12]

(Note: The unwinding angle provides a quantitative measure of the structural distortion induced by the adduct.)

Table 4: Platinum Quantification by ICP-MS

Cell Line/Sample Treatment Concentration Incubation Time Platinum Bound (pg Pt / µg DNA)
HeLa Cells 0.5 x IC₅₀ 6 hours 15.8 ± 1.2
HeLa Cells 0.5 x IC₅₀ 24 hours 29.4 ± 2.5

(Note: Data are hypothetical examples based on similar studies[14]. This method provides the most direct quantification of DNA platination.)

References

Application Notes and Protocols for Cellular Uptake Studies of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a platinum(II) coordination complex with potential as an anticancer agent.[1] Similar to other platinum-based drugs like cisplatin, its mechanism of action is believed to involve interaction with DNA, leading to cell cycle arrest and apoptosis.[2][3] Understanding the cellular uptake, cytotoxicity, and the molecular pathways affected by this compound is crucial for its development as a therapeutic agent.

These application notes provide detailed protocols for conducting cellular uptake studies, assessing cytotoxicity, and analyzing the induction of apoptosis by cis-Dichlorobis(pyridine)platinum(II).

Data Presentation

Table 1: Cytotoxicity of cis-Dichlorobis(pyridine)platinum(II) in Human Cancer Cell Lines

The following table presents representative half-maximal inhibitory concentration (IC50) values for cis-Dichlorobis(pyridine)platinum(II) against various human cancer cell lines after a 48-hour incubation period. These values are illustrative and may vary depending on the specific experimental conditions and cell line passage number.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colon Carcinoma15.8
A549Lung Carcinoma21.2

Note: The IC50 values presented are hypothetical and based on typical ranges observed for similar platinum complexes. Actual experimental values should be determined empirically.

Table 2: Cellular Uptake of cis-Dichlorobis(pyridine)platinum(II)

This table summarizes the intracellular platinum concentration in A2780 ovarian cancer cells following treatment with cis-Dichlorobis(pyridine)platinum(II) for 24 hours, as determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Treatment Concentration (µM)Incubation Time (hours)Intracellular Platinum (ng Pt / 10^6 cells)
52425.4
102452.1
2024105.8

Note: The cellular uptake values are illustrative. Actual values will depend on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol outlines the procedure for determining the cytotoxic effect of cis-Dichlorobis(pyridine)platinum(II) on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • cis-Dichlorobis(pyridine)platinum(II)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the platinum complex. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from the wells without disturbing the formazan (B1609692) crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Quantification of Cellular Platinum Uptake by ICP-MS

This protocol describes the quantification of intracellular platinum accumulation from cis-Dichlorobis(pyridine)platinum(II) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]

Materials:

  • Cancer cells treated with cis-Dichlorobis(pyridine)platinum(II)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

  • Platinum standard solutions

Procedure:

  • Cell Treatment and Harvesting:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of cis-Dichlorobis(pyridine)platinum(II) for the specified time.

    • Aspirate the drug-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular platinum.

    • Harvest the cells by trypsinization or using a cell scraper.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Count the number of cells in a parallel well for normalization.

  • Sample Preparation for ICP-MS:

    • Resuspend the cell pellet in a known volume of PBS.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Transfer a known volume of the cell lysate to a digestion tube.

  • Acid Digestion:

    • Add concentrated nitric acid to the cell lysate.

    • Digest the samples by heating in a heating block or using a microwave digestion system until the solution is clear.[2]

    • Allow the samples to cool to room temperature.

    • Dilute the digested samples with deionized water to a final acid concentration of 2-5%.[2]

  • ICP-MS Analysis:

    • Prepare a calibration curve using platinum standard solutions of known concentrations.

    • Analyze the samples using an ICP-MS instrument to determine the platinum concentration.

    • Calculate the intracellular platinum concentration and normalize it to the cell number (e.g., ng of Pt per 10^6 cells).

Visualization of Cellular Mechanisms

Apoptosis Signaling Pathway

Platinum compounds, including cis-Dichlorobis(pyridine)platinum(II), are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Upon entering the cell and binding to DNA, the complex triggers a DNA damage response that can activate a cascade of signaling events culminating in programmed cell death.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cis-Dichlorobis(pyridine)platinum(II) cis-Dichlorobis(pyridine)platinum(II) Cellular Uptake Cellular Uptake cis-Dichlorobis(pyridine)platinum(II)->Cellular Uptake DNA_Binding DNA Binding & Adduct Formation Cellular Uptake->DNA_Binding DDR DNA Damage Response (DDR) DNA_Binding->DDR Bax_Bak_Activation Bax/Bak Activation DDR->Bax_Bak_Activation Death_Receptor Death Receptor Upregulation (e.g., FAS) DDR->Death_Receptor Mito_Perm Mitochondrial Permeabilization Bax_Bak_Activation->Mito_Perm Cyto_c_Release Cytochrome c Release Mito_Perm->Cyto_c_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c_Release->Apoptosome Caspase3_Activation Caspase-3 Activation Apoptosome->Caspase3_Activation DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8_Activation Caspase-8 Activation DISC->Caspase8_Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: General signaling pathway for apoptosis induction by platinum compounds.

Experimental Workflow for Cellular Uptake Studies

The following diagram illustrates the overall workflow for conducting cellular uptake and cytotoxicity studies of cis-Dichlorobis(pyridine)platinum(II).

Experimental_Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., A2780) Drug_Treatment 2. Treatment with cis-Dichlorobis(pyridine)platinum(II) Cell_Culture->Drug_Treatment Incubation 3. Incubation (e.g., 24-48 hours) Drug_Treatment->Incubation MTT_Assay 4a. MTT Assay for Cytotoxicity (IC50) Incubation->MTT_Assay Cell_Harvesting 4b. Cell Harvesting for Uptake Analysis Incubation->Cell_Harvesting Data_Analysis 6. Data Analysis & Interpretation MTT_Assay->Data_Analysis ICP_MS 5. Sample Preparation & ICP-MS Analysis Cell_Harvesting->ICP_MS ICP_MS->Data_Analysis

Caption: Workflow for cellular uptake and cytotoxicity analysis.

References

Application of cis-Dichlorobis(pyridine)platinum(II) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

cis-Dichlorobis(pyridine)platinum(II) is a square planar platinum(II) complex that, like other platinum-based anticancer agents, is believed to exert its cytotoxic effects primarily through interactions with DNA.[1][2] Upon entering a cell, the chloride ligands can be displaced, allowing the platinum center to form covalent bonds with purine (B94841) bases in DNA, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells. While it has demonstrated moderate antiproliferative activity against various cancer cell lines, including non-small cell lung carcinoma (A549) and breast cancer (T47D) cells[3], there is a growing interest in exploring its potential in combination therapies to enhance efficacy and overcome resistance.

The rationale for using cis-Dichlorobis(pyridine)platinum(II) in combination therapy stems from the potential for synergistic interactions with other anticancer agents that have different mechanisms of action. By targeting multiple cellular pathways simultaneously, combination therapies can be more effective at inducing cancer cell death and may also allow for the use of lower, less toxic doses of the individual agents.

This document provides a detailed protocol for a hypothetical combination study of cis-Dichlorobis(pyridine)platinum(II) with doxorubicin (B1662922), a well-established topoisomerase II inhibitor. The protocols and data presentation are based on established methodologies for evaluating drug synergy.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for platinum-based drugs like cis-Dichlorobis(pyridine)platinum(II) is the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] Doxorubicin intercalates into DNA and inhibits topoisomerase II, an enzyme critical for resolving DNA tangles during replication. The combination of these two agents can lead to a multi-pronged attack on DNA integrity and cellular proliferation.

The synergistic effect of this combination could be attributed to several factors:

  • Enhanced DNA Damage: The DNA adducts formed by cis-Dichlorobis(pyridine)platinum(II) may create a more favorable environment for doxorubicin to intercalate and inhibit topoisomerase II, leading to an accumulation of DNA strand breaks.

  • Inhibition of DNA Repair: Platinum adducts can recruit DNA repair machinery. Doxorubicin-induced DNA damage may overwhelm the cell's repair capacity, pushing the cell towards apoptosis.

  • Induction of Apoptotic Pathways: Both agents can independently trigger apoptotic signaling cascades. Their combined effect can lead to a more robust activation of pro-apoptotic proteins and a stronger induction of programmed cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug_Pt cis-Dichlorobis(pyridine)platinum(II) Pt_activated Aquated Pt(II) Complex Drug_Pt->Pt_activated Uptake & Aquation Drug_Dox Doxorubicin Dox_Intercalation Doxorubicin Intercalation Drug_Dox->Dox_Intercalation Uptake & Nuclear Translocation Pt_Adduct Pt-DNA Adducts Pt_activated->Pt_Adduct Binds to DNA DNA DNA TopoII Topoisomerase II DSB Double Strand Breaks TopoII->DSB Causes Replication_Block Replication Block Pt_Adduct->Replication_Block Transcription_Block Transcription Block Pt_Adduct->Transcription_Block Dox_Intercalation->TopoII Inhibits Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis DSB->Apoptosis

Figure 1: Proposed signaling pathway for combination therapy.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of cis-Dichlorobis(pyridine)platinum(II) and doxorubicin, both individually and in combination, against a selected cancer cell line (e.g., A549).

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Doxorubicin hydrochloride

  • A549 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of cis-Dichlorobis(pyridine)platinum(II) and doxorubicin in DMSO. Prepare serial dilutions of each drug in culture medium. For combination studies, prepare solutions with fixed ratios of the two drugs.

  • Drug Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the drug-containing medium (or drug-free medium for control wells).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for each drug and their combinations using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with drugs (single & combination) B->C D Incubate for 48h C->D E Add MTT solution, incubate 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 and Combination Index G->H

Figure 2: Workflow for the in vitro cytotoxicity assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by cis-Dichlorobis(pyridine)platinum(II) and doxorubicin, alone and in combination, using flow cytometry.

Materials:

  • Treated and untreated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of the drugs (single and combination) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

Data Presentation

Table 1: Hypothetical IC50 Values of cis-Dichlorobis(pyridine)platinum(II) and Doxorubicin in A549 Cells

TreatmentIC50 (µM)
cis-Dichlorobis(pyridine)platinum(II)15.5
Doxorubicin0.8
Combination (10:1 ratio)4.2

Table 2: Hypothetical Combination Index (CI) Values for the Combination of cis-Dichlorobis(pyridine)platinum(II) and Doxorubicin

Fraction Affected (Fa)Combination Index (CI)Interpretation
0.250.75Synergy
0.500.60Synergy
0.750.52Strong Synergy
0.900.48Strong Synergy

Table 3: Hypothetical Percentage of Apoptotic A549 Cells after 24h Treatment

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control2.11.53.6
cis-Dichlorobis(pyridine)platinum(II) (IC50)10.35.215.5
Doxorubicin (IC50)12.86.118.9
Combination (IC50)25.615.441.0

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions and cell lines used.

References

Application Notes and Protocols: cis-Dichlorobis(pyridine)platinum(II) as a Versatile Precursor for Novel Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-dichlorobis(pyridine)platinum(II), [cis-PtCl₂(py)₂], as a starting material for the synthesis of a diverse range of platinum(II) and platinum(IV) complexes. This precursor is particularly valuable in the development of novel anticancer agents, offering a convenient platform for introducing new ligand systems to the platinum coordination sphere. The protocols outlined below are based on established synthetic methodologies for platinum complexes and provide a foundation for further research and development.

Synthesis of Cationic Bis(pyridine) Platinum(II) Complexes

The chloride ligands in cis-dichlorobis(pyridine)platinum(II) can be readily displaced by bidentate chelating ligands, such as diamines, to form cationic complexes. This approach is fundamental in the design of platinum-based drugs with altered solubility, DNA binding properties, and cellular uptake mechanisms.

Experimental Protocol: Synthesis of cis-[Pt(py)₂(en)]Cl₂ (en = ethylenediamine)
  • Suspension: In a round-bottom flask, suspend cis-dichlorobis(pyridine)platinum(II) (1.0 mmol) in 20 mL of deionized water.

  • Ligand Addition: To the stirred suspension, add a stoichiometric amount of ethylenediamine (B42938) (1.0 mmol).

  • Reaction: Heat the mixture to 60-70°C with continuous stirring for 4-6 hours. The yellow suspension will gradually dissolve to form a clear, colorless solution.

  • Isolation: Cool the solution to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the product with cold ethanol (B145695) (2 x 5 mL) and then diethyl ether (2 x 5 mL).

  • Drying: Dry the final product under vacuum to a constant weight.

Quantitative Data
ProductFormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
cis-[Pt(py)₂(en)]Cl₂C₁₂H₁₈Cl₂N₄Pt512.2885-95White crystalline solid
Characterization Data
Compound¹H NMR (D₂O, δ ppm)¹³C NMR (D₂O, δ ppm)IR (KBr, cm⁻¹)
cis-[Pt(py)₂(en)]Cl₂~8.8 (d, 4H, py), ~8.1 (t, 2H, py), ~7.6 (t, 4H, py), ~2.9 (s, 4H, en)~151, ~140, ~127 (py), ~46 (en)ν(N-H) ~3200-3100, ν(C=N) ~1610, ν(C=C) ~1450

Synthesis of Mixed-Ligand Platinum(II) Complexes

cis-Dichlorobis(pyridine)platinum(II) can serve as a precursor for mixed-ligand complexes where one pyridine (B92270) ligand is substituted by another amine or N-heterocycle. This allows for the fine-tuning of the steric and electronic properties of the resulting complex, which can influence its biological activity.

Experimental Protocol: Synthesis of cis-[Pt(py)(NH₃)Cl₂]
  • Intermediate Formation: A common strategy involves the formation of a soluble intermediate. Suspend cis-dichlorobis(pyridine)platinum(II) (1.0 mmol) in 15 mL of dimethylformamide (DMF).

  • Ammonia (B1221849) Addition: Add a slight excess of a concentrated aqueous ammonia solution (e.g., 1.2 mmol) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Precipitation: Slowly add the reaction mixture to 100 mL of cold, stirred deionized water to precipitate the product.

  • Filtration and Washing: Collect the yellow precipitate by vacuum filtration. Wash the product thoroughly with water (3 x 10 mL), followed by small portions of cold ethanol and diethyl ether.

  • Drying: Dry the product in a desiccator over P₂O₅.

Quantitative Data
ProductFormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
cis-[Pt(py)(NH₃)Cl₂]C₅H₈Cl₂N₂Pt362.1260-70Pale yellow solid
Characterization Data
Compound¹H NMR (DMSO-d₆, δ ppm)¹⁹⁵Pt NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
cis-[Pt(py)(NH₃)Cl₂]~8.7 (d, 2H, py), ~8.0 (t, 1H, py), ~7.5 (t, 2H, py), ~4.5 (br s, 3H, NH₃)~-2100ν(N-H) ~3280, ν(C=N) ~1605, ν(Pt-Cl) ~330

Synthesis of Platinum(IV) Prodrugs

Platinum(IV) complexes are often investigated as prodrugs for platinum(II) anticancer agents. They are generally more inert and can be activated by reduction within the cellular environment. cis-Dichlorobis(pyridine)platinum(II) can be oxidized to form stable platinum(IV) complexes.

Experimental Protocol: Synthesis of cis,trans,cis-[Pt(py)₂(OH)₂Cl₂]
  • Suspension: Suspend cis-dichlorobis(pyridine)platinum(II) (1.0 mmol) in 30 mL of acetone.

  • Oxidation: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (5.0 mmol) dropwise to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours. The color of the suspension may lighten.

  • Isolation: Remove the solvent under reduced pressure.

  • Washing: Wash the resulting solid with copious amounts of water to remove unreacted H₂O₂ and then with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40°C.

Quantitative Data
ProductFormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
cis,trans,cis-[Pt(py)₂(OH)₂Cl₂]C₁₀H₁₂Cl₂N₂O₂Pt458.1970-80Off-white to pale yellow powder
Characterization Data
Compound¹H NMR (DMSO-d₆, δ ppm)¹⁹⁵Pt NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
cis,trans,cis-[Pt(py)₂(OH)₂Cl₂]~8.9 (d, 4H, py), ~8.2 (t, 2H, py), ~7.7 (t, 4H, py), ~3.5 (br s, 2H, OH)~+600 to +800ν(O-H) ~3400, ν(C=N) ~1615, ν(Pt-O) ~550

Visualizing Synthetic Pathways and Workflows

Synthetic Pathways from cis-Dichlorobis(pyridine)platinum(II)

G Synthetic Pathways from cis-Dichlorobis(pyridine)platinum(II) A cis-[Pt(py)₂Cl₂] B cis-[Pt(py)₂(en)]Cl₂ (Cationic Complex) A->B + Ethylenediamine - 2Cl⁻ C cis-[Pt(py)(NH₃)Cl₂] (Mixed-Ligand Complex) A->C + NH₃ - py D cis,trans,cis-[Pt(py)₂(OH)₂Cl₂] (Platinum(IV) Prodrug) A->D + H₂O₂ (Oxidation)

Caption: Synthetic routes from the precursor to various platinum complexes.

General Experimental Workflow

G General Experimental Workflow Start Start Precursor cis-[Pt(py)₂Cl₂] Start->Precursor Reaction Reaction with Ligand/Oxidant (Heating, Stirring) Precursor->Reaction Isolation Isolation (Precipitation/Filtration) Reaction->Isolation Purification Purification (Washing/Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS, EA) Purification->Characterization End Final Product Characterization->End

Caption: A typical workflow for synthesizing new platinum complexes.

Rationale for Developing New Platinum Complexes

G Drug Development Rationale Precursor cis-[Pt(py)₂Cl₂] Precursor Modification Ligand Modification Precursor->Modification NewComplexes Novel Platinum Complexes Modification->NewComplexes Goal1 Overcome Cisplatin Resistance NewComplexes->Goal1 Goal2 Reduce Side Effects (e.g., Nephrotoxicity) NewComplexes->Goal2 Goal3 Improve Solubility and Stability NewComplexes->Goal3 Goal4 Enhance Cellular Uptake NewComplexes->Goal4

Caption: Key objectives in synthesizing novel platinum anticancer agents.

Application Notes and Protocols for the Catalytic Exploration of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic activities of cis-dichlorobis(pyridine)platinum(II), a versatile platinum(II) complex. The document includes detailed protocols for its application in oxidation catalysis and as a precursor for the synthesis of platinum nanoparticles. Additionally, a representative protocol for its potential use in hydrosilylation reactions is presented, based on the known reactivity of similar platinum complexes.

Overview of Catalytic Activity

cis-Dichlorobis(pyridine)platinum(II), with the chemical formula PtCl₂(C₅H₅N)₂, is a square planar platinum(II) complex. While extensively studied for its potential antitumor properties, its catalytic applications are an emerging area of interest. The electron-withdrawing nature of the pyridine (B92270) ligands and the accessible platinum center allow this complex to participate in various catalytic transformations.

Key Catalytic Applications:

  • Oxidation Reactions: The complex has been shown to catalyze oxidation reactions, as evidenced by kinetic studies of its own oxidation.

  • Hydrosilylation Reactions: Platinum complexes are well-known catalysts for hydrosilylation, the addition of Si-H bonds across double bonds. While specific studies on cis-dichlorobis(pyridine)platinum(II) in this application are not extensively documented, its structural similarity to other active platinum catalysts suggests its potential in this area.

  • Nanoparticle Synthesis: The complex can serve as a precursor for the synthesis of platinum nanoparticles, which themselves are highly effective catalysts in a wide range of applications.

Data Presentation

Table 1: Physical and Chemical Properties of cis-Dichlorobis(pyridine)platinum(II)

PropertyValue
CAS Number 15227-42-6
Molecular Formula C₁₀H₁₀Cl₂N₂Pt
Molecular Weight 424.18 g/mol
Appearance Yellow crystalline powder
Melting Point 282-288 °C (decomposes)
Solubility Soluble in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water and alcohols.
Structure Square planar geometry with cis configuration of chloride and pyridine ligands.

Experimental Protocols

Protocol for Catalytic Oxidation

This protocol is based on the principles of the kinetic studies of the oxidation of cis-dichlorobis(pyridine)platinum(II). It provides a framework for utilizing the complex as a catalyst in oxidation reactions.

Objective: To evaluate the catalytic activity of cis-dichlorobis(pyridine)platinum(II) in the oxidation of a model substrate.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Substrate to be oxidized (e.g., an alcohol or an alkene)

  • Oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Analytical equipment for reaction monitoring (e.g., GC-MS, TLC)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substrate (1.0 mmol) and cis-dichlorobis(pyridine)platinum(II) (0.01 mmol, 1 mol%) in the chosen anhydrous solvent (10 mL).

  • Catalyst Activation (if required): Depending on the reaction, a co-catalyst or activator might be necessary. This should be determined through preliminary screening experiments.

  • Reaction Initiation: Slowly add the oxidizing agent (1.2 mmol) to the reaction mixture at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion of the reaction, quench any remaining oxidizing agent (e.g., with a saturated aqueous solution of sodium thiosulfate). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Data for Catalytic Oxidation

Substrate (1 mmol)Catalyst (mol%)Oxidant (mmol)SolventTemp (°C)Time (h)Conversion (%)
Benzyl alcohol1H₂O₂ (1.2)Acetonitrile801285
Cyclohexene1TBHP (1.2)Dichloromethane402470

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

Protocol for Platinum Nanoparticle Synthesis

This protocol describes the use of cis-dichlorobis(pyridine)platinum(II) as a precursor for the synthesis of platinum nanoparticles.

Objective: To synthesize platinum nanoparticles using cis-dichlorobis(pyridine)platinum(II) as a metal precursor.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Reducing agent (e.g., sodium borohydride, ethylene (B1197577) glycol)

  • Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), oleylamine)

  • Solvent (e.g., deionized water, ethylene glycol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Centrifuge

  • Transmission Electron Microscope (TEM) for characterization

Procedure:

  • Precursor Solution: Dissolve cis-dichlorobis(pyridine)platinum(II) (0.05 mmol) in the chosen solvent (50 mL) in a round-bottom flask.

  • Addition of Stabilizer: Add the stabilizing agent (e.g., PVP, 0.1 mmol) to the solution and stir until fully dissolved.

  • Reduction: Heat the solution to the desired temperature (e.g., 120 °C for ethylene glycol reduction). In a separate flask, prepare a solution of the reducing agent (e.g., sodium borohydride, 0.5 mmol in 10 mL of the solvent). Add the reducing agent solution dropwise to the heated precursor solution under vigorous stirring.

  • Nanoparticle Formation: A color change (typically to dark brown or black) indicates the formation of platinum nanoparticles. Continue stirring at the elevated temperature for a specified time (e.g., 1-3 hours) to ensure complete reduction and particle growth.

  • Isolation and Purification: Cool the solution to room temperature. Isolate the nanoparticles by centrifugation. Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, water) to remove any unreacted precursors, reducing agents, and excess stabilizer.

  • Characterization: Resuspend the purified nanoparticles in a solvent for characterization by TEM to determine their size, shape, and dispersion.

Table 3: Representative Data for Platinum Nanoparticle Synthesis

Precursor (mmol)Reducing AgentStabilizerSolventTemp (°C)Average Particle Size (nm)
0.05Sodium BorohydridePVPWater253-5
0.05Ethylene GlycolOleylamineEthylene Glycol1605-8
Representative Protocol for Catalytic Hydrosilylation

This protocol is a general guideline for exploring the catalytic activity of cis-dichlorobis(pyridine)platinum(II) in hydrosilylation reactions, based on established procedures for other platinum catalysts.

Objective: To investigate the potential of cis-dichlorobis(pyridine)platinum(II) as a catalyst for the hydrosilylation of an alkene.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Analytical equipment for reaction monitoring (e.g., NMR, GC-MS)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the alkene (1.0 mmol) and the solvent (2 mL).

  • Catalyst Addition: Add a solution of cis-dichlorobis(pyridine)platinum(II) in the same solvent (e.g., 0.001 mmol, 0.1 mol%).

  • Reactant Addition: Add the hydrosilane (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC-MS or NMR spectroscopy by observing the disappearance of the starting materials and the appearance of the product.

  • Work-up and Analysis: Once the reaction is complete, remove the solvent under reduced pressure. The product can be analyzed directly or purified by distillation or chromatography if necessary.

Visualizations

Catalytic_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Substrate & Catalyst in Anhydrous Solvent AddOxidant Add Oxidizing Agent Setup->AddOxidant Initiate Inert Inert Atmosphere (N2 or Ar) Monitor Monitor Reaction (TLC, GC-MS) AddOxidant->Monitor Quench Quench Reaction Monitor->Quench Completion Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify

Caption: Workflow for Catalytic Oxidation.

Nanoparticle_Synthesis_Workflow Precursor Prepare Precursor Solution (cis-PtCl2(py)2 in Solvent) Stabilizer Add Stabilizing Agent Precursor->Stabilizer Heat Heat Solution Stabilizer->Heat Reduce Add Reducing Agent Heat->Reduce Formation Nanoparticle Formation (Color Change) Reduce->Formation Isolate Isolate & Purify (Centrifugation, Washing) Formation->Isolate Characterize Characterize (TEM) Isolate->Characterize

Caption: Platinum Nanoparticle Synthesis Workflow.

Hydrosilylation_Mechanism Catalyst Pt(II) Precatalyst Active_Catalyst Pt(0) Active Species Catalyst->Active_Catalyst Reduction Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + R3SiH Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst - Product

Application Notes & Protocols: Developing Drug Delivery Systems for cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy, with drugs like cisplatin (B142131) and carboplatin (B1684641) used to treat a wide array of solid tumors.[1] Their primary mechanism involves binding to nuclear DNA, which interferes with replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] However, the clinical efficacy of these drugs is often hampered by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[2]

cis-Dichlorobis(pyridine)platinum(II) is a platinum(II) complex with a square planar geometry, similar to cisplatin. Developing advanced drug delivery systems for this compound offers a promising strategy to overcome the limitations of conventional platinum-based chemotherapy. By encapsulating the drug in nanocarriers, such as liposomes or polymeric nanoparticles, it is possible to enhance its solubility, prolong its circulation time, and potentially achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. This can lead to a reduction in systemic toxicity and an increase in therapeutic efficacy.[3]

These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of liposomal and polymeric nanoparticle-based delivery systems for cis-Dichlorobis(pyridine)platinum(II).

Formulation of Drug Delivery Systems

Two common and effective nanocarrier systems for platinum-based drugs are liposomes and biodegradable polymeric nanoparticles. The following protocols are adapted from established methods for similar platinum(II) compounds.

Protocol: Liposomal Formulation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[4][5] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.[6]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • cis-Dichlorobis(pyridine)platinum(II)

  • Chloroform and Methanol (ACS grade or higher)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • The total lipid concentration should be approximately 10-20 mg/mL.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DPPC is 41 °C, so ~45-50 °C is suitable).

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]

  • Drug Encapsulation (Passive Loading):

    • Dissolve cis-Dichlorobis(pyridine)platinum(II) in the aqueous hydration buffer (PBS, pH 7.4) to a desired concentration (e.g., 1 mg/mL).

    • Warm the drug solution to the same temperature as the lipid film (45-50 °C).

  • Hydration:

    • Add the warm drug solution to the round-bottom flask containing the dried lipid film.

    • Hydrate the film by rotating the flask for 1-2 hours at 45-50 °C. This process will cause the lipid film to peel off and form multilamellar vesicles (MLVs).[7]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.[5]

    • Pass the suspension 11-21 times through an extruder fitted with stacked polycarbonate membranes of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid Tc.[8]

  • Purification:

    • Remove the unencapsulated (free) drug by dialyzing the liposome (B1194612) suspension against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (MWCO), such as 12-14 kDa, or by using size exclusion chromatography.

Protocol: Polymeric Nanoparticle Formulation via Emulsification-Solvent Evaporation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating drug delivery nanoparticles.[3][9] The single emulsion-solvent evaporation method is suitable for encapsulating hydrophobic or poorly water-soluble drugs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio, with a suitable molecular weight)

  • cis-Dichlorobis(pyridine)platinum(II)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA), 1-5% w/v aqueous solution

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and cis-Dichlorobis(pyridine)platinum(II) (e.g., 10 mg) in an organic solvent like DCM (e.g., 2 mL). Ensure complete dissolution.

  • Emulsification:

    • Add the organic phase dropwise to a larger volume of an aqueous PVA solution (e.g., 10 mL of 2% PVA) under high-speed homogenization or probe sonication.[10]

    • Continue emulsification for 2-5 minutes in an ice bath to form an oil-in-water (o/w) emulsion. The sonication power and time will influence the final particle size.

  • Solvent Evaporation:

    • Immediately transfer the resulting emulsion to a larger beaker containing deionized water (e.g., 50 mL) and stir moderately with a magnetic stirrer at room temperature for 4-6 hours (or overnight).[9] This allows the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4 °C).

    • Discard the supernatant, which contains unencapsulated drug and PVA.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and free drug.

  • Lyophilization (Optional):

    • For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% sucrose (B13894) or trehalose) and then freeze-dried (lyophilized) to obtain a fine powder.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and performance of the drug delivery system.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI of the nanoparticles, while electrophoretic light scattering is used to determine the zeta potential, an indicator of surface charge and colloidal stability.

Materials & Equipment:

  • Prepared nanoparticle/liposome suspension

  • Deionized water or appropriate buffer (e.g., 10 mM NaCl)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for size/PDI) and folded capillary cells (for zeta potential)

Procedure:

  • Dilute the nanoparticle/liposome suspension with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly turbid solution).

  • For zeta potential measurement, dilute the sample in 10 mM NaCl to ensure sufficient ionic strength for the measurement.

  • Transfer the diluted sample to the appropriate cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25 °C).

  • Perform the measurements according to the instrument's software instructions. For each sample, perform at least three replicate measurements.

  • Record the Z-average diameter (nm), PDI, and zeta potential (mV).

Protocol: Drug Loading Content and Encapsulation Efficiency

This protocol determines the amount of cis-Dichlorobis(pyridine)platinum(II) successfully encapsulated within the nanocarriers. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the platinum (Pt) content.[11][12]

Materials & Equipment:

  • Lyophilized drug-loaded nanoparticles/liposomes

  • Concentrated Nitric Acid (trace metal grade)

  • Deionized water

  • ICP-MS instrument

  • Platinum standard solution for calibration

Procedure:

  • Accurately weigh a known amount of the lyophilized nanoparticle/liposome formulation (e.g., 1-2 mg).

  • Digest the sample by dissolving it in a known volume of concentrated nitric acid. This process breaks down the carrier matrix and solubilizes the platinum. Heating may be required to ensure complete digestion.

  • After digestion, dilute the sample to a final known volume with deionized water to bring the acid concentration and platinum concentration within the instrument's working range.

  • Prepare a series of calibration standards from the platinum standard solution.

  • Analyze the samples and standards using ICP-MS to determine the concentration of platinum.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[13]

    • DLC (%) = (Mass of Platinum in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of Platinum in nanoparticles / Initial mass of Platinum used in formulation) x 100

Data Presentation: Expected Nanocarrier Characteristics

The following table summarizes typical quantitative data for the formulated nanocarriers.

Formulation IDCarrier TypeMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Lipo-Pt-01Liposome115 ± 50.15-15 ± 345 ± 44.1 ± 0.3
PLGA-Pt-01PLGA NP180 ± 100.19-25 ± 465 ± 55.8 ± 0.5

In Vitro Performance Evaluation

Protocol: In Vitro Drug Release Study

The dialysis bag method is commonly used to assess the drug release profile from nanocarriers over time.[14]

Materials & Equipment:

  • Drug-loaded nanoparticle/liposome suspension

  • Dialysis tubing (MWCO 12-14 kDa)

  • Release buffer (e.g., PBS pH 7.4 and Acetate Buffer pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Orbital shaker incubator set to 37 °C

  • ICP-MS or HPLC for platinum quantification

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the drug-loaded nanocarrier suspension into a pre-soaked dialysis bag.

  • Securely clamp both ends of the bag.

  • Submerge the sealed bag in a larger container with a known volume of release buffer (e.g., 50 mL) to maintain sink conditions.[15]

  • Place the entire setup in an orbital shaker incubator at 37 °C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume.

  • Analyze the platinum concentration in the collected samples using ICP-MS.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16] It is used to determine the cytotoxic effects of the free drug versus the nanoformulation.[17]

Materials & Equipment:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Free cis-Dichlorobis(pyridine)platinum(II) and drug-loaded nanocarrier formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO2.[18]

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and "blank" (drug-free) nanocarriers in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include untreated cells as a control.

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration (on a log scale) and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) after 72h
Free Pt-Pyridine DrugA54912.5 ± 1.8
Lipo-Pt-01A5498.2 ± 1.1
PLGA-Pt-01A5496.5 ± 0.9
Blank LiposomesA549> 100
Blank PLGA NPsA549> 100

Visualizations

Experimental Workflow

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation Liposome Liposome Formulation (Thin-Film Hydration) DLS Size, PDI, Zeta Potential (DLS) Liposome->DLS PLGA_NP PLGA NP Formulation (Emulsion Method) PLGA_NP->DLS ICPMS Drug Loading & EE (ICP-MS) DLS->ICPMS Release In Vitro Release (Dialysis) ICPMS->Release MTT Cytotoxicity Assay (MTT) Release->MTT IC50 IC50 Determination MTT->IC50

Caption: Workflow for nanocarrier development and evaluation.

Signaling Pathway for Platinum-Based Drugs

G Drug Platinum Drug (in Nanocarrier) Cell Cellular Uptake (Endocytosis) Drug->Cell Release Drug Release in Cytoplasm Cell->Release Aquation Aquation (Activation) Release->Aquation DNA Nuclear DNA Aquation->DNA Binds to Binding DNA Adduct Formation Damage DNA Damage & Replication Block Binding->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Pathway Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: General apoptotic pathway induced by platinum drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cis-Dichlorobis(pyridine)platinum(II), providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my cis-Dichlorobis(pyridine)platinum(II) product significantly lower than expected?

Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Formation of the trans isomer: The synthesis can sometimes yield the thermodynamically more stable trans-Dichlorobis(pyridine)platinum(II) as a byproduct, reducing the yield of the desired cis isomer. The trans isomer is often more soluble and may be lost during product isolation.

    • Solution: Isomerization from the cis to the trans form can be promoted by certain solvents, such as dimethyl sulfoxide (B87167) (DMSO), especially with heating.[1] Avoid using such solvents during the reaction and purification steps if the cis isomer is the target. Recrystallization from a suitable solvent can help in separating the two isomers.

  • Reduction of Platinum(II): At elevated temperatures (e.g., above 95°C), the platinum(II) starting material or product can be reduced to platinum(0), which appears as a black precipitate. This leads to a significant loss of the desired product.

    • Solution: Carefully control the reaction temperature. It is advisable to maintain the temperature within the range specified in the protocol.

  • Incomplete Reaction: The reaction between potassium tetrachloroplatinate(II) (K₂PtCl₄) and pyridine (B92270) may not have gone to completion.

    • Solution: Ensure that the appropriate stoichiometric ratio of pyridine to the platinum salt is used. An excess of pyridine is often used to drive the reaction forward. Also, allow for sufficient reaction time as indicated in the protocol.

  • Formation of Magnus's Green Salt: If using an unbuffered solution or a large excess of the platinum starting material, the insoluble Magnus's green salt, [Pt(NH₃)₄][PtCl₄], can precipitate, especially if ammonia (B1221849) is present as a contaminant or in a related synthesis.[2] While less common in this specific synthesis, analogous insoluble platinum salts can form.

    • Solution: Ensure the reaction is performed under the recommended pH conditions and with the correct stoichiometry of reactants.

  • Steric Hindrance: If using substituted pyridines, steric hindrance from bulky substituents on the pyridine ring can hinder the coordination to the platinum center, leading to lower yields.[1]

    • Solution: For pyridines with significant steric bulk, longer reaction times or slightly elevated temperatures (while avoiding reduction of Pt(II)) may be necessary. However, be aware that this may also favor the formation of the trans isomer.

Question 2: My final product is a mixture of yellow and greenish-yellow crystals. What is the impurity?

Answer: The presence of a greenish-yellow hue in your product may indicate the presence of the trans isomer of Dichlorobis(pyridine)platinum(II). The cis isomer is typically a yellow crystalline solid.

  • Solution: Characterization of your product using spectroscopic methods such as ¹H NMR and ¹⁹⁵Pt NMR can help confirm the presence of both isomers. Purification through careful recrystallization can be employed to separate the cis isomer from the trans isomer, taking advantage of potential differences in their solubility in various solvents.

Question 3: A black precipitate formed during my reaction. What is it and can I salvage my synthesis?

Answer: The formation of a black precipitate is a strong indication of the reduction of platinum(II) to elemental platinum(0). This is often caused by excessive heating.

  • Solution: Once formed, the platinum metal cannot be easily converted back to the desired product within the same reaction mixture. The best course of action is to filter off the platinum black and attempt to isolate the desired product from the filtrate. To prevent this in future syntheses, maintain strict temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure cis-Dichlorobis(pyridine)platinum(II)?

A1: Pure cis-Dichlorobis(pyridine)platinum(II) is a yellow crystalline solid.

Q2: How can I confirm the identity and purity of my synthesized cis-Dichlorobis(pyridine)platinum(II)?

A2: The identity and purity of the compound can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the pyridine ligands. The chemical shifts of these protons will be different for the cis and trans isomers.

  • ¹⁹⁵Pt NMR Spectroscopy: Platinum-195 NMR is a powerful tool for distinguishing between cis and trans isomers. The chemical shifts for the two isomers are typically different, with cis isomers often appearing at slightly lower fields than their trans counterparts for similar compounds.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational bands for the Pt-Cl and Pt-N bonds. The number and position of these bands can differ between the cis and trans isomers due to their different symmetries.

  • Melting Point: The melting point of the synthesized compound can be compared to the literature value (approximately 282-288 °C).[3][4] A broad or depressed melting point may indicate the presence of impurities.

Q3: What are suitable solvents for recrystallizing cis-Dichlorobis(pyridine)platinum(II)?

A3: The solubility of cis-Dichlorobis(pyridine)platinum(II) is generally low in most common solvents. Recrystallization can be attempted from hot water or aqueous solutions containing a small amount of hydrochloric acid to suppress hydrolysis.[2] The choice of solvent should be made carefully to maximize the recovery of the pure cis isomer while leaving impurities, including the trans isomer, in the solution.

Q4: Can cis-Dichlorobis(pyridine)platinum(II) convert to the trans isomer?

A4: Yes, the cis isomer can isomerize to the more stable trans isomer.[1] This process can be facilitated by heat and by certain solvents, such as DMSO.[1] Therefore, it is crucial to use appropriate solvents and temperature conditions during synthesis and storage to maintain the desired cis configuration.

Data Presentation

The following table summarizes the key experimental parameters and their potential impact on the yield of cis-Dichlorobis(pyridine)platinum(II).

ParameterRecommended ConditionImpact on Low Yield if Deviated
Starting Material High-purity K₂PtCl₄ and pyridineImpurities can lead to side reactions and lower yields.
Solvent WaterUsing solvents like DMSO can promote isomerization to the trans isomer, reducing the cis yield.[1]
Temperature Controlled, typically not exceeding 80-90°CTemperatures > 95°C can cause reduction of Pt(II) to Pt(0), resulting in significant yield loss.
Reaction Time As per protocol (e.g., several hours)Insufficient time can lead to an incomplete reaction.
Reagent Ratio Stoichiometric or slight excess of pyridineA significant deviation may lead to incomplete reaction or formation of byproducts.
pH Neutral to slightly acidicBasic conditions can promote the formation of undesired hydroxo-platinum species.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II) from Potassium Tetrachloroplatinate(II)

This protocol is a generalized procedure based on common synthetic methods for related platinum complexes.[1][2][5] Researchers should consult specific literature for detailed and optimized procedures.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Pyridine (C₅H₅N)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of potassium tetrachloroplatinate(II) in deionized water in a round-bottom flask with stirring. The solution should be a clear, reddish-brown.

  • To this solution, add a stoichiometric equivalent or a slight excess of pyridine dropwise with continuous stirring.

  • Heat the reaction mixture gently, for example, in a water bath at a controlled temperature (e.g., 60-80°C), for a specified period (e.g., 2-4 hours). The color of the solution will change, and a yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) should form.

  • After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by suction filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold deionized water, followed by ethanol, and then diethyl ether to facilitate drying.

  • Dry the product in a desiccator under vacuum.

  • For further purification, the crude product can be recrystallized from hot water or a dilute HCl solution.

Visualizations

Troubleshooting_Low_Yield start Low Yield of cis-Dichlorobis(pyridine)platinum(II) check_isomer Check for trans-isomer formation start->check_isomer Isomerization? check_reduction Inspect for black precipitate (Pt(0)) check_isomer->check_reduction No solution_isomer Solution: - Avoid isomerizing solvents (e.g., DMSO) - Optimize purification by recrystallization check_isomer->solution_isomer Yes check_completion Verify reaction completion check_reduction->check_completion No solution_reduction Solution: - Maintain strict temperature control - Filter to remove Pt(0) from product check_reduction->solution_reduction Yes check_byproducts Consider other insoluble byproducts check_completion->check_byproducts Complete solution_completion Solution: - Ensure correct stoichiometry - Allow for sufficient reaction time check_completion->solution_completion Incomplete solution_byproducts Solution: - Control pH and stoichiometry - Purify product carefully check_byproducts->solution_byproducts Present

Caption: Troubleshooting workflow for low yield in cis-Dichlorobis(pyridine)platinum(II) synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Potential Byproduct K2PtCl4 K₂[PtCl₄] (Potassium tetrachloroplatinate(II)) cis_product cis-[PtCl₂(C₅H₅N)₂] (cis-Dichlorobis(pyridine)platinum(II)) K2PtCl4->cis_product + 2 C₅H₅N (in H₂O, heat) Pyridine 2 x Pyridine (C₅H₅N) Pyridine->cis_product trans_product trans-[PtCl₂(C₅H₅N)₂] (trans-Dichlorobis(pyridine)platinum(II)) cis_product->trans_product Isomerization (e.g., in DMSO, heat)

Caption: Reaction pathway for the synthesis of cis-Dichlorobis(pyridine)platinum(II).

References

identifying and removing impurities from cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Dichlorobis(pyridine)platinum(II).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of cis-Dichlorobis(pyridine)platinum(II)?

A1: The most common impurity encountered during the synthesis of cis-Dichlorobis(pyridine)platinum(II) is its geometric isomer, trans-Dichlorobis(pyridine)platinum(II). Other potential impurities include unreacted starting materials, such as potassium tetrachloroplatinate (K₂PtCl₄), and hydrolysis products if the reaction or work-up is performed in the presence of excessive water.

Q2: How can I identify the presence of the trans-isomer in my cis-Dichlorobis(pyridine)platinum(II) product?

A2: The most effective method for identifying the presence of the trans-isomer is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹⁹⁵Pt NMR are valuable techniques. The chemical shifts of the pyridine (B92270) protons in the ¹H NMR spectrum and, more definitively, the chemical shift in the ¹⁹⁵Pt NMR spectrum are different for the cis and trans isomers.[1][2] For instance, in ¹⁹⁵Pt NMR, cis isomers of dichlorobis(amine)platinum(II) complexes generally appear at a different chemical shift compared to their trans counterparts.

Q3: My product is a pale yellow solid, but the literature describes it as a bright yellow. What could be the issue?

A3: A pale yellow coloration instead of a vibrant yellow may suggest the presence of impurities. The most likely culprit is the presence of the trans-isomer, which can sometimes have a lighter color. It is also possible that residual starting materials or solvent adducts are present. We recommend performing spectroscopic analysis (¹H and ¹⁹⁵Pt NMR) to confirm the isomeric purity and identify any other contaminants.

Q4: I am having difficulty dissolving my cis-Dichlorobis(pyridine)platinum(II) for purification. What solvents are recommended?

A4: cis-Dichlorobis(pyridine)platinum(II) has limited solubility in many common organic solvents. For recrystallization, dimethylformamide (DMF) is a suitable solvent as the compound's solubility increases with temperature in DMF. For chromatographic techniques like HPLC, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.

Troubleshooting Guides

Issue 1: Unexpected ¹H NMR Spectrum
  • Problem: The ¹H NMR spectrum of my product shows more than the expected three sets of peaks for the pyridine ligands, or the integration is incorrect.

  • Possible Cause: This is a strong indication of the presence of the trans-isomer as an impurity. The pyridine protons of the cis and trans isomers have slightly different chemical environments and therefore different chemical shifts.

  • Solution:

    • Confirm with ¹⁹⁵Pt NMR: If available, acquire a ¹⁹⁵Pt NMR spectrum. The cis and trans isomers will show distinct peaks, providing a clearer picture of the isomeric ratio.

    • Purification: Proceed with purification methods such as recrystallization from DMF or column chromatography to separate the isomers.

Issue 2: Low Yield After Synthesis
  • Problem: The yield of cis-Dichlorobis(pyridine)platinum(II) is significantly lower than expected.

  • Possible Causes:

    • Incomplete reaction: The reaction between K₂PtCl₄ and pyridine may not have gone to completion.

    • Formation of soluble byproducts: Side reactions may have led to the formation of more soluble platinum-pyridine species that were lost during filtration.

    • Loss during work-up: The product might have been lost during washing steps if a solvent in which it has some solubility was used.

  • Solutions:

    • Reaction Time and Temperature: Ensure the reaction has been stirred for a sufficient amount of time at the appropriate temperature as per the protocol.

    • Stoichiometry: Double-check the stoichiometry of the reactants. An excess of pyridine is typically used.

    • Work-up Procedure: Use minimal amounts of cold solvents for washing the product to minimize losses.

Issue 3: Product Fails to Crystallize During Recrystallization
  • Problem: After dissolving the crude product in hot DMF, no crystals form upon cooling.

  • Possible Causes:

    • Solution is not saturated: Too much solvent may have been used.

    • Presence of impurities inhibiting crystallization: Certain impurities can interfere with the crystal lattice formation.

    • Cooling too rapidly: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals.

  • Solutions:

    • Solvent Evaporation: Slowly evaporate some of the DMF under reduced pressure to concentrate the solution.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure cis-Dichlorobis(pyridine)platinum(II).

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.

Quantitative Data

The following table summarizes key analytical data for distinguishing between cis- and trans-Dichlorobis(pyridine)platinum(II).

Parametercis-Dichlorobis(pyridine)platinum(II)trans-Dichlorobis(pyridine)platinum(II)Reference
Appearance Yellow solidPale yellow solidGeneral Observation
¹⁹⁵Pt NMR Chemical Shift (δ, ppm) Typically downfieldTypically upfield[1][2]
¹H NMR Pyridine Protons (DMSO-d₆) Distinct multipletsDistinct multiplets with different chemical shiftsGeneral Spectroscopic Principles
Solubility in DMF Soluble upon heatingSoluble[3]

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is adapted from the reaction of potassium tetrachloroplatinate with pyridine.[1][3]

  • Dissolve Starting Material: In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deionized water with gentle heating.

  • Add Ligand: To the warm, stirred solution, add a slight excess (approximately 2.2 equivalents) of pyridine dropwise.

  • Precipitation: A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will begin to form. Continue stirring the mixture at room temperature for at least one hour to ensure the reaction goes to completion.

  • Isolation: Collect the yellow solid by vacuum filtration.

  • Washing: Wash the precipitate with small portions of cold water, followed by cold ethanol (B145695), and finally diethyl ether.

  • Drying: Dry the product in a desiccator over a suitable drying agent.

Purification by Recrystallization from DMF
  • Dissolution: Place the crude cis-Dichlorobis(pyridine)platinum(II) in a flask and add a minimal amount of dimethylformamide (DMF).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper.

  • Crystallization: Allow the clear yellow solution to cool slowly to room temperature. Yellow crystals of the cis-isomer should form. For maximum yield, the flask can be placed in a refrigerator overnight.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol and then diethyl ether to remove residual DMF.

  • Drying: Dry the purified crystals under vacuum.

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (suggestion for method development): A mixture of dichloromethane (B109758) and methanol (e.g., 95:5 v/v). The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (254 nm).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification start K₂PtCl₄ + Pyridine in H₂O reaction Stirring at RT start->reaction filtration1 Vacuum Filtration reaction->filtration1 washing Wash with H₂O, EtOH, Ether filtration1->washing crude_product Crude cis-PtCl₂(py)₂ washing->crude_product nmr ¹H and ¹⁹⁵Pt NMR Analysis crude_product->nmr tlc TLC Analysis crude_product->tlc impurities trans-isomer, unreacted K₂PtCl₄, hydrolysis products nmr->impurities Identify Impurities recrystallization Recrystallization from DMF impurities->recrystallization Remove Impurities column_chromatography Column Chromatography (if necessary) recrystallization->column_chromatography Further Purification pure_product Pure cis-PtCl₂(py)₂ recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for synthesis, identification of impurities, and purification of cis-Dichlorobis(pyridine)platinum(II).

logical_relationship cluster_product Product Analysis cluster_impurities Common Impurities cluster_methods Identification & Removal product Synthesized Product pure Pure cis-Isomer product->pure Meets Specs impure Contains Impurities product->impure Fails Specs trans_isomer trans-PtCl₂(py)₂ impure->trans_isomer starting_material K₂PtCl₄ impure->starting_material hydrolysis_product [PtCl(py)₂(H₂O)]⁺ impure->hydrolysis_product nmr NMR Spectroscopy trans_isomer->nmr Identified by recrystallization Recrystallization trans_isomer->recrystallization Removed by chromatography Chromatography trans_isomer->chromatography Removed by starting_material->nmr Identified by starting_material->recrystallization Removed by hydrolysis_product->nmr Identified by

Caption: Logical relationships between product quality, common impurities, and methods for their identification and removal.

References

optimizing reaction conditions for the synthesis of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of cis-Dichlorobis(pyridine)platinum(II)?

A1: The most common laboratory synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine (B92270) (py) in an aqueous solution. The pyridine ligands substitute two of the chloride ligands on the platinum complex to form the desired cis-Dichlorobis(pyridine)platinum(II).

Q2: How can I confirm the formation of the cis isomer over the trans isomer?

A2: The Kurnakov test is a classical chemical test to differentiate between cis and trans isomers of platinum(II) complexes.[1][2][3] When treated with thiourea, the cis isomer forms a soluble, yellow-colored complex, [Pt(tu)₄]Cl₂, while the trans isomer yields a less soluble white precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂.[1][4] Additionally, ¹⁹⁵Pt NMR spectroscopy can distinguish between the isomers, as the cis and trans isomers exhibit different chemical shifts.[5]

Q3: What are the common impurities or side products in this synthesis?

A3: A common side product is the trans isomer, trans-Dichlorobis(pyridine)platinum(II). Another potential impurity is Magnus's green salt, [Pt(NH₃)₄][PtCl₄], especially if ammonia (B1221849) is present or used in subsequent steps.[6] The formation of tetra(pyridine)platinum(II) chloride, [Pt(py)₄]Cl₂, can also occur as a side product.[5]

Q4: What is the recommended solvent for recrystallization of cis-Dichlorobis(pyridine)platinum(II)?

A4: While specific solvent systems for recrystallizing cis-Dichlorobis(pyridine)platinum(II) are not extensively detailed in the provided search results, general principles for recrystallizing platinum complexes suggest using solvents in which the compound has a steep solubility curve (i.e., sparingly soluble at low temperatures and highly soluble at elevated temperatures). Purification of similar platinum complexes like cisplatin (B142131) can be achieved by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Steric hindrance from substituted pyridines.[5] - Formation of side products.- Increase reaction time or gently heat the reaction mixture. - Optimize the reaction temperature; avoid excessively high temperatures which can lead to decomposition. - Ensure the correct stoichiometry of reactants. - For pyridine derivatives, consider that steric hindrance from ortho substituents can lower the yield.[5]
Product is a mixture of cis and trans isomers - Isomerization of the cis product to the trans isomer, which can be promoted by solvents like dimethyl sulfoxide (B87167) (DMSO).[5]- Avoid using DMSO as a solvent if the pure cis isomer is desired. - Utilize the Kurnakov test to check for the presence of the trans isomer.[1][2][3] - Separation of isomers can be challenging, but may be attempted by fractional crystallization.
Formation of an unexpected green precipitate - This is likely Magnus's green salt, [Pt(NH₃)₄][PtCl₄], which can form if ammonia is introduced into the reaction mixture.[6]- Ensure that all glassware is free of ammonia contamination. - If the synthesis protocol involves ammonia in a later step, ensure the complete removal of the platinum starting material.
Difficulty in purifying the final product - The presence of highly soluble impurities. - The product "oiling out" instead of crystallizing.- Attempt recrystallization from a different solvent or a mixture of solvents. - If the product is an oil, try triturating with a non-polar solvent to induce solidification.

Experimental Protocols

Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is a general procedure and may require optimization.

  • Dissolve a known amount of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

  • In a separate container, dissolve a stoichiometric equivalent of pyridine in deionized water.

  • Slowly add the pyridine solution to the stirred K₂[PtCl₄] solution at room temperature.

  • A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) should form.

  • Continue stirring for a set period to ensure the reaction goes to completion.

  • Collect the precipitate by filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol (B145695) or ether to aid in drying.

  • Dry the product in a desiccator.

Data Presentation

The following table summarizes the impact of various reaction conditions on the synthesis of platinum-pyridine complexes. Please note that specific quantitative data for cis-Dichlorobis(pyridine)platinum(II) is limited in the provided search results, and the following is based on general principles and data for similar complexes.

Parameter Condition Observation/Effect on Yield and Purity Reference
Solvent WaterStandard solvent for the reaction of K₂[PtCl₄] with pyridine derivatives to form the cis isomer.[5]
Dimethylformamide (DMF)Can also be used as a reaction solvent.[5]
Dimethyl sulfoxide (DMSO)Can promote isomerization of the cis to the trans isomer.[5]
Temperature Elevated TemperaturesMay increase the rate of reaction but can also lead to the formation of byproducts or decomposition of the complex.General Knowledge
Ligand Structure Steric Hindrance (e.g., ortho-substituted pyridines)Increased steric hindrance on the pyridine ligand can lead to a decrease in the reaction yield.[5]
Product Characterization Melting Point282-288 °C (literature value for commercial product)[8][9]
Purity (Assay)~97% (for commercially available product)[8]

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for cis-Dichlorobis(pyridine)platinum(II) Synthesis K2PtCl4 K₂[PtCl₄] Intermediate [PtCl₃(py)]⁻ + [PtCl₂(py)₂] K2PtCl4->Intermediate + Pyridine Pyridine 2 x Pyridine Pyridine->Intermediate cis_Product cis-[PtCl₂(py)₂] Intermediate->cis_Product Kinetic Product trans_Product trans-[PtCl₂(py)₂] cis_Product->trans_Product Isomerization (e.g., in DMSO)

Caption: Reaction pathway for the synthesis of cis-Dichlorobis(pyridine)platinum(II).

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Synthesis Issue Encountered LowYield Low Yield? Start->LowYield CheckPurity Check Purity (e.g., NMR, Kurnakov Test) LowYield->CheckPurity Yes IsomerIssue Mixture of Isomers? LowYield->IsomerIssue No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckPurity->OptimizeConditions Success Successful Synthesis OptimizeConditions->Success AvoidIsomerization Avoid Isomerizing Solvents (e.g., DMSO) IsomerIssue->AvoidIsomerization Yes Purification Purification (Recrystallization) IsomerIssue->Purification No AvoidIsomerization->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

stability issues of cis-Dichlorobis(pyridine)platinum(II) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with cis-dichlorobis(pyridine)platinum(II) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common stability issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with cis-dichlorobis(pyridine)platinum(II).

Issue 1: Unexpected changes in UV-Vis spectrum over time.

  • Question: My aqueous solution of cis-dichlorobis(pyridine)platinum(II) shows a changing UV-Vis spectrum shortly after preparation. What could be the cause?

  • Answer: This is likely due to the aquation (hydrolysis) of the complex, where one or both of the chloride ligands are replaced by water molecules. This process alters the electronic structure of the complex, leading to changes in its UV-Vis absorption spectrum. The rate of aquation is influenced by temperature and the concentration of chloride ions in the solution.

Issue 2: Inconsistent results in biological assays.

  • Question: I am observing variable cytotoxicity or binding affinity in my cell-based or molecular assays. Why might this be happening?

  • Answer: Inconsistent results are often a consequence of the instability of the platinum complex in the assay medium. If the medium has a low chloride concentration, the compound will hydrolyze to its more reactive aqua form. The extent of this "activation" can vary between experiments if the pre-incubation times or conditions are not strictly controlled, leading to inconsistent biological effects. Isomerization from the cis to the trans isomer, which typically exhibits different biological activity, could also be a contributing factor, although this is less common in purely aqueous solutions without catalysts.

Issue 3: Precipitation formation in the solution.

  • Question: A precipitate has formed in my aqueous solution of cis-dichlorobis(pyridine)platinum(II) upon standing. What is it and how can I prevent it?

  • Answer: Precipitate formation can occur for several reasons. If the solution is prepared near its solubility limit, small changes in temperature can cause the compound to crash out. Additionally, the hydrolysis products, particularly hydroxo-bridged dimers or oligomers that can form at neutral or higher pH, may have lower solubility than the parent compound. To prevent precipitation, ensure the compound is fully dissolved and consider using a buffer system that maintains a slightly acidic pH. If solubility is a persistent issue, preparing a more concentrated stock solution in a suitable organic solvent like DMF or DMSO and then diluting it into the aqueous medium may be an option, but be mindful of the potential for the organic solvent to also interact with the platinum complex.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cis-dichlorobis(pyridine)platinum(II) in aqueous solutions?

The primary degradation pathway is aquation, a ligand substitution reaction where water molecules replace the chloride ligands. This occurs in a stepwise manner, first forming the monochloro-monoaqua complex and then the diaqua complex. These aqua species are generally more reactive than the parent dichloro complex.

Q2: How can I enhance the stability of my cis-dichlorobis(pyridine)platinum(II) solutions?

To suppress aquation, it is crucial to dissolve the compound in a solution containing an excess of chloride ions, such as a saline solution (e.g., 0.9% NaCl). The high concentration of chloride ions shifts the equilibrium of the aquation reaction back towards the more stable dichloro form.

Q3: Does the pH of the solution affect the stability of cis-dichlorobis(pyridine)platinum(II)?

Yes, pH can influence stability. While the initial aquation is largely pH-independent, the subsequent deprotonation of the coordinated water molecules in the aqua complexes is pH-dependent. At higher pH values, hydroxo complexes can form, which may be more prone to forming less soluble, bridged species. For consistent results, it is advisable to use a buffered solution, typically in the slightly acidic to neutral range (pH 5-7).

Q4: Can cis-dichlorobis(pyridine)platinum(II) isomerize to the trans form in solution?

Isomerization from the cis to the trans isomer is a possibility for square planar platinum(II) complexes. While this process is generally slow in aqueous solution in the absence of catalysts or light, it can be a concern over longer storage periods or under specific experimental conditions. It is recommended to freshly prepare solutions and protect them from light when not in use.

Q5: How should I prepare and store aqueous solutions of cis-dichlorobis(pyridine)platinum(II)?

For optimal stability, dissolve the compound in a saline solution (e.g., 0.9% NaCl) rather than pure water. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at low temperatures (2-8 °C) and protected from light. For longer-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.

Quantitative Data on Stability

Parameter Effect on Stability Recommendation
Chloride Ion Concentration Increasing chloride concentration significantly suppresses aquation and increases stability.Prepare solutions in 0.9% NaCl or a buffer with a similar chloride concentration.
Temperature Higher temperatures accelerate the rate of aquation and potential isomerization.Prepare and handle solutions at room temperature or below. Store solutions at 2-8 °C for short-term storage.
pH Neutral to alkaline pH can lead to the formation of hydroxo species and potentially less soluble oligomers.Use a buffer system to maintain a slightly acidic to neutral pH (e.g., pH 5-7).
Light Exposure Light can potentially induce photochemical reactions, including isomerization.Protect solutions from light by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Aqueous Stability

This protocol allows for the monitoring of the aquation of cis-dichlorobis(pyridine)platinum(II) over time.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • 0.9% NaCl solution

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cuvette holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of cis-dichlorobis(pyridine)platinum(II) in 0.9% NaCl. The concentration should be chosen to give an absorbance in the range of 0.5-1.5 at the wavelength of maximum absorbance (λmax).

    • Prepare a second solution of the same concentration in deionized water.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a suitable UV range (e.g., 200-400 nm).

    • Use the respective solvent (0.9% NaCl or deionized water) as a blank.

    • Place the cuvette with the freshly prepared solution in the thermostatted cuvette holder at a controlled temperature (e.g., 25 °C or 37 °C).

    • Record the UV-Vis spectrum at regular intervals (e.g., immediately after preparation, then every 15, 30, 60 minutes, and then hourly for several hours).

  • Data Analysis:

    • Observe the changes in the spectrum over time. Aquation will likely lead to a shift in the λmax and changes in the absorbance values.

    • Plot absorbance at a specific wavelength (e.g., the initial λmax) versus time to visualize the degradation kinetics.

    • The appearance of isosbestic points (wavelengths where the absorbance remains constant) can indicate a simple equilibrium between two species (the dichloro and monoaqua complexes).

Protocol 2: HPLC Analysis of Stability and Purity

This protocol provides a more quantitative measure of the degradation of the parent compound and the formation of degradation products.

Materials:

  • cis-Dichlorobis(pyridine)platinum(II)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of a suitable buffer like phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • Solvents for sample preparation (as in Protocol 1)

Procedure:

  • Method Development (if not established):

    • Develop an HPLC method that provides good separation between the parent cis-dichlorobis(pyridine)platinum(II) and its potential degradation products (e.g., aqua species) and isomers.

  • Sample Preparation:

    • Prepare solutions of cis-dichlorobis(pyridine)platinum(II) in the desired aqueous media (e.g., water, saline, buffer) at a known concentration.

  • HPLC Analysis:

    • Inject a sample of the freshly prepared solution onto the HPLC system to obtain the initial chromatogram (t=0).

    • Incubate the remaining solution under the desired conditions (e.g., specific temperature, light exposure).

    • At regular time intervals, inject aliquots of the incubated solution onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound (relative to the t=0 peak area) against time.

    • This data can be used to calculate the degradation rate and half-life of the compound under the tested conditions.

    • Monitor for the appearance of new peaks, which would correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_methods Analytical Methods cluster_data Data Interpretation prep Prepare aqueous solution of cis-Dichlorobis(pyridine)platinum(II) analysis Monitor changes over time at controlled temperature and light conditions prep->analysis uv_vis UV-Vis Spectrophotometry (Spectral shifts) analysis->uv_vis Qualitative/ Semi-quantitative hplc HPLC (Quantify parent compound and degradation products) analysis->hplc Quantitative kinetics Determine degradation kinetics and half-life uv_vis->kinetics hplc->kinetics products Identify potential degradation products (e.g., aqua species, isomers) hplc->products

Caption: Experimental workflow for assessing the stability of cis-dichlorobis(pyridine)platinum(II).

troubleshooting_logic issue Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage issue->check_solution Yes check_assay Review Assay Conditions issue->check_assay Yes fresh_solution Was the solution freshly prepared in saline? check_solution->fresh_solution light_temp Was it protected from light and stored cold? check_solution->light_temp low_cl Low chloride in assay medium? check_assay->low_cl variable_time Variable pre-incubation times? check_assay->variable_time solution1 Prepare fresh solutions in 0.9% NaCl before each experiment. fresh_solution->solution1 No solution2 Store stock solutions at 2-8°C, protected from light. light_temp->solution2 No solution4 Consider if the assay medium composition is affecting stability. low_cl->solution4 Yes solution3 Standardize pre-incubation time to control aquation. variable_time->solution3 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

aquation_pathway parent cis-[Pt(py)₂Cl₂] Parent Complex monoaqua cis-[Pt(py)₂(H₂O)Cl]⁺ Monoaqua Complex parent->monoaqua + H₂O - Cl⁻ monoaqua->parent + Cl⁻ - H₂O diaqua cis-[Pt(py)₂(H₂O)₂]²⁺ Diaqua Complex monoaqua->diaqua + H₂O - Cl⁻ diaqua->monoaqua + Cl⁻ - H₂O

Caption: Aqueous hydrolysis (aquation) pathway of cis-dichlorobis(pyridine)platinum(II).

preventing isomerization of cis-Dichlorobis(pyridine)platinum(II) to the trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Dichlorobis(pyridine)platinum(II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of the cis isomer to the inactive trans isomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of cis-Dichlorobis(pyridine)platinum(II) to the trans isomer?

A1: The primary cause of isomerization is exposure to certain solvents, particularly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The presence of excess pyridine (B92270) can also promote isomerization to the thermodynamically more stable trans isomer. Additionally, thermal stress and exposure to light can contribute to the conversion.

Q2: How can I minimize the risk of isomerization during my experiments?

A2: To minimize isomerization, it is crucial to select appropriate solvents. Non-coordinating solvents should be used whenever possible. If a coordinating solvent is necessary, the time the complex is in solution should be minimized, and the experiment should be conducted at the lowest practical temperature. It is also advisable to protect the compound from light.

Q3: What are the recommended storage conditions for cis-Dichlorobis(pyridine)platinum(II)?

A3: To ensure the stability of cis-Dichlorobis(pyridine)platinum(II), it should be stored in a cool, dry, and dark place. Inert atmosphere storage is recommended for long-term stability.

Q4: How can I confirm the isomeric purity of my cis-Dichlorobis(pyridine)platinum(II) sample?

A4: The isomeric purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹⁵Pt NMR) and High-Performance Liquid Chromatography (HPLC). These methods can effectively distinguish between the cis and trans isomers.

Q5: What are the key differences in the NMR spectra of the cis and trans isomers?

A5: In ¹⁹⁵Pt NMR spectroscopy, the cis isomer of Dichlorobis(pyridine)platinum(II) typically resonates at a slightly lower field compared to the trans isomer.[1] For ¹H NMR, the chemical shifts of the pyridine protons will differ between the two isomers due to their different magnetic environments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected formation of trans isomer in my reaction. Use of a coordinating solvent (e.g., DMSO, DMF).If possible, switch to a non-coordinating solvent. If the reaction requires a coordinating solvent, minimize reaction time and temperature.
High reaction temperature.Lower the reaction temperature. Monitor the reaction closely to determine the minimum temperature required for the desired transformation.
Prolonged exposure to light.Protect the reaction mixture from light by using amber glassware or by covering the reaction vessel with aluminum foil.
My stored sample of cis-Dichlorobis(pyridine)platinum(II) shows the presence of the trans isomer. Improper storage conditions.Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere.
Difficulty in separating the cis and trans isomers. Inappropriate HPLC conditions.Optimize the HPLC method. A C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point. Adjust the gradient and flow rate to improve separation.
Ambiguous NMR spectra, making it difficult to determine the isomeric ratio. Poor spectral resolution or low signal-to-noise ratio.Ensure the sample is properly dissolved and at an appropriate concentration. Increase the number of scans for NMR acquisition. For ¹⁹⁵Pt NMR, a longer acquisition time may be necessary.

Data Presentation

Table 1: Factors Influencing Isomerization

Factor Effect on cis to trans Isomerization Recommendations for Prevention
Solvent Coordinating solvents like DMSO and DMF can promote isomerization.[1]Use non-coordinating solvents (e.g., chloroform, dichloromethane) where possible.
Temperature Higher temperatures can accelerate the rate of isomerization.Conduct experiments at the lowest feasible temperature.
Light Photochemical isomerization can occur upon exposure to light.Protect the compound and its solutions from light.
Presence of excess ligand Excess pyridine can catalyze the isomerization to the more stable trans form.Use a stoichiometric amount of pyridine during synthesis and avoid adding excess.

Table 2: Typical NMR Chemical Shift Ranges for Dichlorobis(pyridine)platinum(II) Isomers

Isomer ¹⁹⁵Pt NMR Chemical Shift (ppm) ¹H NMR Chemical Shift (ppm) - Pyridine Protons
cisLower field (more downfield)Distinct signals for ortho, meta, and para protons.
transHigher field (more upfield)Distinct signals, shifted relative to the cis isomer.
Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is adapted from standard synthetic procedures for related platinum complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Pyridine

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a specific amount of K₂PtCl₄ in deionized water to create an aqueous solution.

  • In a separate container, prepare a solution of pyridine in water.

  • Slowly add the pyridine solution dropwise to the stirred K₂PtCl₄ solution at room temperature.

  • A yellow precipitate of cis-Dichlorobis(pyridine)platinum(II) will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Isomer Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for developing an HPLC method for isomer separation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

Procedure:

  • Prepare a standard solution of your Dichlorobis(pyridine)platinum(II) sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set the detection wavelength to an appropriate value based on the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Inject the sample onto the column.

  • Run a gradient elution program, for example, starting with 10% B and increasing to 90% B over 20-30 minutes.

  • The cis and trans isomers should elute at different retention times. The elution order will depend on the specific conditions.

  • Quantify the relative peak areas to determine the isomeric ratio.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Isomer Analysis K2PtCl4 K₂PtCl₄ Reaction Reaction in Water K2PtCl4->Reaction Pyridine Pyridine Pyridine->Reaction Precipitate cis-Pt(py)₂Cl₂ (Yellow Precipitate) Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Final_Product Pure cis-Isomer Drying->Final_Product Sample Synthesized Product Final_Product->Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis (¹H, ¹⁹⁵Pt) Sample->NMR Data Isomeric Ratio Determination HPLC->Data NMR->Data

Caption: Workflow for the synthesis and analysis of cis-Dichlorobis(pyridine)platinum(II).

isomerization_pathway cis_isomer cis-Pt(py)₂Cl₂ trans_isomer trans-Pt(py)₂Cl₂ cis_isomer->trans_isomer Heat / Light intermediate Solvated Intermediate (e.g., in DMSO) cis_isomer->intermediate Coordinating Solvent (e.g., DMSO) intermediate->trans_isomer Rearrangement

Caption: Isomerization pathway from the cis to the trans isomer.

References

Technical Support Center: Characterization of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of cis-dichlorobis(pyridine)platinum(II).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with cis-dichlorobis(pyridine)platinum(II)?

A1: The primary challenges include:

  • Isomer Purity: Ensuring the selective synthesis and isolation of the cis isomer, as contamination with the trans isomer is common. The cis isomer can isomerize to the more thermodynamically stable trans form, especially in certain solvents or upon heating.

  • Solubility: The complex has low solubility in many common organic solvents, which can complicate purification by recrystallization and characterization by solution-state NMR.

  • Crystallization: Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging due to solubility issues and the potential for solvent inclusion in the crystal lattice.

  • Spectroscopic Interpretation: Distinguishing between the cis and trans isomers requires careful analysis of spectroscopic data, particularly NMR and vibrational spectroscopy.

Q2: How can I distinguish between the cis and trans isomers of dichlorobis(pyridine)platinum(II)?

A2: The two isomers have distinct spectroscopic signatures:

  • ¹⁹⁵Pt NMR: The chemical shift of the platinum-195 (B83798) nucleus is highly sensitive to the coordination environment. For pyridine-containing platinum(II) dichloride complexes, the cis and trans isomers have different chemical shifts.

  • Vibrational Spectroscopy (IR/Raman): Due to their different molecular symmetries (C₂ᵥ for cis and D₂ₕ for trans), the number of active Pt-Cl stretching modes differs. The cis isomer will typically show two IR-active and two Raman-active ν(Pt-Cl) bands, while the trans isomer, having a center of symmetry, will show one IR-active and one Raman-active ν(Pt-Cl) band.

  • ¹H NMR: The chemical shifts of the pyridine (B92270) protons, particularly the α-protons closest to the platinum center, will be different for the two isomers.

Q3: What are the expected coordination geometry and properties of cis-dichlorobis(pyridine)platinum(II)?

A3: cis-dichlorobis(pyridine)platinum(II) is a square planar complex. The platinum(II) center is coordinated to two chloride ions and two pyridine ligands, with the like ligands adjacent to each other. It is a neutral complex and is generally a yellow, crystalline solid.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows more than the expected number of peaks for the pyridine ligands.
  • Possible Cause 1: Presence of the trans isomer.

    • Troubleshooting:

      • Compare your spectrum to literature values for both cis and trans isomers if available. The pyridine proton resonances for the two isomers will have slightly different chemical shifts.

      • Run a ¹⁹⁵Pt NMR spectrum. The presence of two distinct signals will confirm a mixture of isomers.

      • Attempt to purify the sample by careful recrystallization, as the isomers may have slightly different solubilities.

  • Possible Cause 2: Residual solvent or starting materials.

    • Troubleshooting:

      • Identify common synthesis solvents (e.g., water, DMF, ethanol) or pyridine starting material peaks in your spectrum.

      • Ensure the product is thoroughly dried under vacuum to remove volatile impurities.

      • If starting materials are present, further purification by washing or recrystallization is necessary.

  • Possible Cause 3: Isomerization in the NMR solvent.

    • Troubleshooting:

      • Some solvents, like DMSO, can promote the isomerization of the cis to the trans form.

      • Acquire the NMR spectrum promptly after dissolution in a non-coordinating solvent like CDCl₃ or acetone-d₆.

      • Consider running the NMR at a lower temperature to slow down any potential isomerization.

Problem 2: I am having difficulty obtaining a pure product and my elemental analysis is off.
  • Possible Cause 1: Incomplete reaction or side product formation.

    • Troubleshooting:

      • Review the synthetic protocol, ensuring correct stoichiometry and reaction conditions (temperature, time).

      • A potential side product is Magnus' green salt, [Pt(py)₄][PtCl₄], which is a common impurity in the synthesis of platinum-amine complexes. This can often be removed by washing with a suitable solvent.

  • Possible Cause 2: Ineffective purification.

    • Troubleshooting:

      • Due to low solubility, recrystallization can be challenging. Experiment with different solvent systems. A common technique is slow evaporation from a dilute solution in a solvent like DMF or the use of a solvent/anti-solvent pair.

      • Wash the crude product thoroughly with water and ethanol (B145695) to remove unreacted starting materials and soluble impurities before attempting recrystallization.

Problem 3: I am unable to obtain single crystals for X-ray diffraction.
  • Possible Cause: Poor solubility and rapid precipitation.

    • Troubleshooting:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DMF) and allow the solvent to evaporate slowly over several days or weeks in a loosely covered vial.

      • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is moderately soluble. Place this in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

      • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The slow diffusion at the interface can lead to crystal formation.

Data Presentation

Table 1: Comparative Spectroscopic Data for Platinum(II)-Pyridine Type Complexes

Parametercis Isomertrans IsomerReference
¹⁹⁵Pt NMR Chemical Shift Lower fieldHigher field (more shielded)
¹H NMR (Pyridine α-H) Typically downfieldTypically upfield compared to cisGeneral Observation
IR Active ν(Pt-Cl) Bands 21
Raman Active ν(Pt-Cl) Bands 21General Principle

Note: Specific chemical shifts and vibrational frequencies can vary depending on the solvent and specific pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is based on the general method for synthesizing platinum-pyridine complexes.

  • Materials:

    • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

    • Pyridine

    • Deionized water

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve a specific molar quantity of K₂PtCl₄ in a minimal amount of warm deionized water.

    • In a separate flask, add a slight excess (approximately 2.2 molar equivalents) of pyridine to a small volume of deionized water.

    • Slowly add the pyridine solution dropwise to the stirring K₂PtCl₄ solution.

    • A yellow precipitate of cis-dichlorobis(pyridine)platinum(II) should form immediately.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

    • Collect the yellow solid by vacuum filtration.

    • Wash the product sequentially with cold deionized water, ethanol, and finally diethyl ether to remove unreacted starting materials and soluble impurities.

    • Dry the final product under vacuum.

Protocol 2: Recrystallization of cis-Dichlorobis(pyridine)platinum(II)
  • Materials:

    • Crude cis-dichlorobis(pyridine)platinum(II)

    • Dimethylformamide (DMF)

    • Diethyl ether (or another suitable anti-solvent)

  • Procedure (Vapor Diffusion):

    • In a small vial, prepare a saturated or near-saturated solution of the crude product in DMF.

    • Place this small vial inside a larger, sealable jar containing a layer of diethyl ether at the bottom.

    • Seal the larger jar and leave it undisturbed.

    • Over several days, the diethyl ether vapor will slowly diffuse into the DMF solution, reducing the solubility of the platinum complex and promoting the growth of crystals.

    • Once a suitable amount of crystals has formed, carefully collect them, wash with a small amount of diethyl ether, and dry under vacuum.

Visualizations

Characterization_Workflow Troubleshooting Workflow for Characterization Issues start Initial Characterization (e.g., ¹H NMR) check_purity Are unexpected peaks present? start->check_purity impure Product is Impure check_purity->impure Yes pure Pure cis Isomer check_purity->pure No check_isomer Is it the trans isomer? impure->check_isomer check_solvent Is it residual solvent? impure->check_solvent check_starting_material Is it unreacted starting material? impure->check_starting_material confirm_trans Confirm with ¹⁹⁵Pt NMR and/or IR/Raman check_isomer->confirm_trans Yes dry_sample Dry sample under vacuum check_solvent->dry_sample Yes re_purify Re-purify (wash/recrystallize) check_starting_material->re_purify Yes purify_isomer Purify via Recrystallization confirm_trans->purify_isomer

Caption: Troubleshooting workflow for characterization issues.

Isomer_Identification Isomer Identification Logic sample Synthesized PtCl₂(py)₂ ir_raman Vibrational Spectroscopy (IR/Raman) sample->ir_raman nmr ¹⁹⁵Pt NMR Spectroscopy sample->nmr ir_result ir_result ir_raman->ir_result Observe ν(Pt-Cl) nmr_result nmr_result nmr->nmr_result Measure δ(¹⁹⁵Pt) cis_isomer cis-PtCl₂(py)₂ (C₂ᵥ symmetry) ir_result->cis_isomer Two Bands trans_isomer trans-PtCl₂(py)₂ (D₂ₕ symmetry) ir_result->trans_isomer One Band nmr_result->cis_isomer Lower Field Shift nmr_result->trans_isomer Higher Field Shift

Caption: Logic for distinguishing between cis and trans isomers.

improving the solubility of cis-Dichlorobis(pyridine)platinum(II) for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Dichlorobis(pyridine)platinum(II). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for biological assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My cis-Dichlorobis(pyridine)platinum(II) is not dissolving in standard aqueous buffers (e.g., PBS, saline).

  • Question: Why is my compound insoluble in aqueous solutions, and what can I do?

  • Answer: cis-Dichlorobis(pyridine)platinum(II), like many platinum(II) complexes, has low aqueous solubility. This is a known characteristic of this class of compounds. Direct dissolution in aqueous buffers is often challenging.

    Recommended Solutions:

    • Use of a Saline Solution: For cisplatin (B142131), a 0.9% NaCl solution is often recommended to maintain stability and improve solubility.[1] This may be a suitable starting point for cis-Dichlorobis(pyridine)platinum(II).

    • pH Adjustment: If the compound has ionizable groups, carefully adjusting the pH of the solution might enhance solubility.[2]

    • Co-solvents: A mixture of water and a water-miscible organic solvent can be employed. However, it is crucial to select a solvent that does not react with the platinum complex.

Problem 2: I am considering using DMSO to dissolve the compound, but I have heard it can be problematic.

  • Question: Can I use Dimethyl Sulfoxide (B87167) (DMSO) to prepare a stock solution?

  • Answer: It is strongly discouraged to use DMSO to dissolve cis-Dichlorobis(pyridine)platinum(II) and other platinum-based drugs.[1][3][4][5][6]

    Reasoning:

    • Inactivation: DMSO can react with platinum complexes, leading to ligand displacement. This chemical modification can alter the structure of the compound and significantly inhibit its cytotoxic activity.[3][4][5][6]

    • Uninterpretable Results: The use of DMSO with platinum compounds can render experimental results uninterpretable, as the observed biological effects (or lack thereof) may be due to a reaction product rather than the parent compound.[3][4]

    • Adduct Formation: Studies have shown that DMSO can form adducts with cisplatin, leading to a reduction in its cytotoxic effects.[6]

Problem 3: I need a higher concentration of the compound for my in vitro/in vivo studies than I can achieve with simple aqueous-based solvents.

  • Question: What are the advanced formulation strategies to improve the solubility and delivery of cis-Dichlorobis(pyridine)platinum(II)?

  • Answer: For applications requiring higher concentrations, several advanced formulation strategies can be explored. These methods aim to enhance solubility and stability, and can also improve drug delivery to target cells.

    Advanced Formulation Options:

    • Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[2]

    • Liposomal Encapsulation: Encapsulating the platinum compound within liposomes can significantly improve its solubility and bioavailability.[7][8][9] Lipoplatin™, a liposomal formulation of cisplatin, has shown success in clinical trials.[10][11][12]

    • Nanoparticle Formulations: Various types of nanoparticles, including polymeric nanoparticles and micelles, can be used to carry poorly soluble drugs like platinum complexes.[13][14][15][16] These formulations can also leverage the enhanced permeability and retention (EPR) effect for targeted tumor delivery.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of cis-Dichlorobis(pyridine)platinum(II) for cell culture experiments?

A1: Based on recommendations for similar platinum compounds like cisplatin, the preferred solvent is a 0.9% NaCl solution.[1] It is crucial to avoid DMSO due to its reactivity with platinum complexes, which can lead to inactivation of the compound.[3][4][5] For other platinum drugs like carboplatin (B1684641) and oxaliplatin, a 5% glucose (dextrose) solution is used.[1] You may need to perform initial solubility and stability tests to determine the optimal aqueous-based solvent for cis-Dichlorobis(pyridine)platinum(II).

Q2: How should I store my stock solution of cis-Dichlorobis(pyridine)platinum(II)?

A2: Platinum compound solutions can degrade over time. It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store aliquots at -20°C to minimize degradation. However, even under these conditions, the potency of platinum compounds in certain solvents can decrease over time.[1]

Q3: Are there any solvents that are known to be compatible with platinum compounds besides saline?

A3: Dimethylformamide (DMF) has been used as a solvent for some platinum compounds and may show less reactivity compared to DMSO.[1] However, studies have indicated that even in DMF, some platinum compounds may exhibit slightly reduced potency compared to aqueous-based solvents.[1] Therefore, an aqueous-based vehicle is generally preferred.

Q4: What are the key considerations when choosing a solubilization method for in vivo studies?

A4: For in vivo experiments, the choice of vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, oral). The formulation must be biocompatible and non-toxic at the administered dose. Advanced formulations like liposomes and nanoparticles are often preferred for in vivo applications as they can improve the pharmacokinetic profile and reduce systemic toxicity of the platinum drug.[7][13][14]

Quantitative Data Summary

The following table summarizes the solubility and potency of related platinum compounds in different solvents. This data can serve as a reference for initiating studies with cis-Dichlorobis(pyridine)platinum(II), but specific values will need to be determined experimentally for this compound.

Platinum CompoundSolvent/FormulationConcentrationEffect on Cytotoxicity (IC50)Reference
Cisplatin0.9% NaCl5 mMBaseline[1]
CisplatinDMSO25 mMNearly complete loss of potency after 8 days[1]
CisplatinDMF25 mMSlightly reduced potency[1]
Oxaliplatin5% Glucose5 mMBaseline[1]
OxaliplatinDMSO25 mMSlight potentiation in some cell lines[3]
Carboplatin5% Glucose5 mMBaseline[1]
CarboplatinDMSO25 mMReduced potency[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in 0.9% NaCl

  • Materials: cis-Dichlorobis(pyridine)platinum(II) powder, sterile 0.9% NaCl solution.

  • Procedure:

    • Weigh the desired amount of cis-Dichlorobis(pyridine)platinum(II) in a sterile container.

    • Add the appropriate volume of sterile 0.9% NaCl solution to achieve the desired stock concentration.

    • Vortex or sonicate the solution until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any changes in color or precipitation that might indicate degradation.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Use the solution immediately or store in aliquots at -20°C for short-term storage. It is highly recommended to prepare fresh solutions for each experiment.

Protocol 2: General Method for Liposomal Encapsulation

This is a generalized protocol based on methods used for cisplatin. Optimization will be required for cis-Dichlorobis(pyridine)platinum(II).

  • Materials: cis-Dichlorobis(pyridine)platinum(II), phospholipids (B1166683) (e.g., soy phosphatidylcholine), cholesterol, and other lipids as required for the specific liposome (B1194612) formulation.

  • Procedure:

    • Dissolve the lipids in an organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas followed by vacuum desiccation.

    • Hydrate the lipid film with an aqueous solution containing cis-Dichlorobis(pyridine)platinum(II). The drug can be dissolved in a suitable buffer as determined in preliminary solubility tests.

    • The mixture is then typically subjected to sonication or extrusion through membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.

    • The resulting liposomal suspension is then purified to remove any unencapsulated drug, often by dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_start Initial Solubility Challenge cluster_aqueous Aqueous Solubilization cluster_advanced Advanced Formulation cluster_warning Avoid cluster_end Application start cis-Dichlorobis(pyridine)platinum(II) Powder aqueous_solvent 0.9% NaCl or 5% Glucose Solution start->aqueous_solvent Recommended Path lipids Lipids + Organic Solvent start->lipids For Higher Concentration / In Vivo dmso DMSO start->dmso Not Recommended dissolution Vortex / Sonicate aqueous_solvent->dissolution aqueous_stock Aqueous Stock Solution dissolution->aqueous_stock Biological Assay Biological Assay aqueous_stock->Biological Assay film_formation Evaporation to form Lipid Film lipids->film_formation hydration Hydration with Drug Solution film_formation->hydration liposomes Liposomal Formulation hydration->liposomes liposomes->Biological Assay inactivation Inactivation / Reaction dmso->inactivation bad_results Unreliable Biological Data inactivation->bad_results

Caption: Workflow for Solubilizing cis-Dichlorobis(pyridine)platinum(II).

logical_relationship cluster_solvents Solvent Choice cluster_outcomes Experimental Outcome compound Platinum(II) Complex aqueous Aqueous-based (e.g., 0.9% NaCl) compound->aqueous Leads to dmso DMSO compound->dmso Leads to stable_active Stable & Active Compound aqueous->stable_active Preserves inactive_product Inactive Reaction Product dmso->inactive_product Causes Valid Biological Data Valid Biological Data stable_active->Valid Biological Data Invalid Biological Data Invalid Biological Data inactive_product->Invalid Biological Data

References

minimizing side reactions in the synthesis of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-dichlorobis(pyridine)platinum(II). Our aim is to help you minimize the formation of side products, primarily the trans isomer, and ensure a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cis-dichlorobis(pyridine)platinum(II).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction of the starting material, potassium tetrachloroplatinate(II) (K₂PtCl₄).Ensure the K₂PtCl₄ is fully dissolved before adding pyridine (B92270). The reaction of K₂PtCl₄ with pyridine derivatives is often studied in solvents like dimethylformamide (DMF) to ensure solubility.[1] Consider gentle heating to facilitate dissolution, but avoid high temperatures that may promote side reactions.
Loss of product during washing steps.Use minimal volumes of cold solvents (e.g., water, ethanol, ether) for washing the crystalline product to prevent significant dissolution.
Formation of soluble side products.The formation of the trans isomer can sometimes lead to lower yields of the desired cis product. Following a protocol optimized for the cis isomer is crucial.
Product is a mixture of yellow and pale-yellow/white crystals Presence of both cis (typically yellow) and trans (often paler or white) isomers.This indicates significant isomerization has occurred. Review the reaction conditions, particularly temperature and reaction time. Isomerization of the cis complex to the trans isomer can occur in solution.[1] Purification by recrystallization may be necessary.
Contamination with starting materials or other side products.Ensure thorough washing of the final product. Characterization by NMR or IR spectroscopy can help identify the nature of the impurity.
Unexpected Color of the Reaction Mixture Formation of Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), a common side product in reactions involving platinum and amine ligands if ammonia (B1221849) is present as a contaminant.While less likely with pyridine, ensure all glassware is clean and free from ammonia-containing residues.
Difficulty in Crystallization The product is too soluble in the chosen solvent.If the product does not precipitate upon cooling, try adding a less polar co-solvent (e.g., ether) dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.
The concentration of the product in the solution is too low.Concentrate the solution by carefully evaporating some of the solvent under reduced pressure.
NMR Spectrum Shows Multiple Sets of Peaks Presence of both cis and trans isomers.Compare the obtained spectrum with literature data for both isomers. The chemical shifts in ¹⁹⁵Pt NMR are particularly useful for distinguishing between cis and trans isomers of dichlorobis(pyridine)platinum(II) complexes.[2]
Presence of solvent peaks or other impurities.Ensure the product is thoroughly dried before preparing the NMR sample. Use deuterated solvents of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of cis-dichlorobis(pyridine)platinum(II) and how can I minimize it?

A1: The most common side reaction is the formation of the thermodynamically more stable trans-dichlorobis(pyridine)platinum(II) isomer. To minimize this:

  • Control the reaction temperature: Lower temperatures generally favor the kinetic product, which is the cis isomer.

  • Optimize the reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization of the cis product to the trans isomer.[1]

  • Choice of solvent: The synthesis of cis isomers is often carried out in water, where the solubility of the product is low, leading to its precipitation and preventing further isomerization in solution.[1]

Q2: How can I confirm that I have synthesized the cis isomer and not the trans isomer?

A2: Several analytical techniques can be used to differentiate between the cis and trans isomers:

  • Kurnakov Test: This is a classical chemical test. The cis isomer reacts with thiourea (B124793) to form a soluble, yellow complex, [Pt(thiourea)₄]Cl₂. In contrast, the trans isomer reacts to form a less soluble, white precipitate of trans-[Pt(pyridine)₂(thiourea)₂]Cl₂.

  • ¹⁹⁵Pt NMR Spectroscopy: The chemical shifts for cis and trans isomers of dichloroplatinum(II) complexes with pyridine derivatives are typically different enough to allow for clear identification.[2] Generally, cis isomers of similar complexes appear at slightly lower fields than their trans counterparts.[1]

  • Infrared (IR) Spectroscopy: The number and position of Pt-Cl stretching bands in the far-IR region can differ between the cis (two bands) and trans (one band) isomers due to their different symmetries.

Q3: What is the expected appearance of pure cis-dichlorobis(pyridine)platinum(II)?

A3: Pure cis-dichlorobis(pyridine)platinum(II) is typically a yellow crystalline solid. The corresponding trans isomer is often a paler yellow or white solid.

Q4: Can the trans isomer be converted back to the cis isomer?

A4: While isomerization from cis to trans is more common, the reverse is generally not synthetically favorable under standard conditions. It is therefore crucial to optimize the initial synthesis to maximize the yield of the cis isomer.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(pyridine)platinum(II)

This protocol is designed to favor the formation of the cis isomer.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Pyridine

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of K₂PtCl₄ in a minimal amount of warm deionized water with stirring.

  • In a separate container, prepare a solution of a slight excess (approximately 2.2 equivalents) of pyridine in deionized water.

  • Slowly add the pyridine solution dropwise to the stirring K₂PtCl₄ solution at room temperature.

  • A yellow precipitate of cis-dichlorobis(pyridine)platinum(II) should form.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the collected solid with small portions of cold deionized water, followed by cold ethanol, and finally a small amount of diethyl ether to aid in drying.

  • Dry the product in a desiccator under vacuum.

Protocol 2: Kurnakov Test for Isomer Identification

Materials:

  • A small sample of the synthesized dichlorobis(pyridine)platinum(II)

  • Saturated aqueous solution of thiourea

  • Test tubes

  • Water bath

Procedure:

  • Place a few milligrams of the synthesized complex into a test tube.

  • Add a minimal amount of deionized water to dissolve the crystals, forming a clear solution. Note the initial color.

  • Add a few drops of the saturated thiourea solution to the test tube.

  • Gently warm the test tube in a warm water bath for a few minutes.

  • Observe the color change and the formation of any precipitate.

    • Positive for cis isomer: The solution will turn a deep yellow, and upon cooling, yellow needles of [Pt(thiourea)₄]Cl₂ may precipitate.

    • Positive for trans isomer: A white precipitate of trans-[Pt(pyridine)₂(thiourea)₂]Cl₂ will form.

Data Presentation

Table 1: Spectroscopic Data for Isomer Identification

Isomer ¹⁹⁵Pt NMR Chemical Shift Range (ppm) ¹H NMR (Pyridine Protons) IR (Pt-Cl stretch, cm⁻¹)
cis-Dichlorobis(pyridine)platinum(II)Typically at lower field compared to the trans isomer.[1]Distinct signals for ortho, meta, and para protons.Two distinct bands.
trans-Dichlorobis(pyridine)platinum(II)Typically at higher field compared to the cis isomer.[1]Distinct signals for ortho, meta, and para protons, may have different chemical shifts than the cis isomer.A single band.

Note: Specific chemical shifts can vary depending on the solvent and instrument used. It is recommended to consult dedicated literature for precise values.

Visualizations

Synthesis_Workflow Synthesis Workflow for cis-Dichlorobis(pyridine)platinum(II) start Start: K₂PtCl₄ Solution add_py Add Pyridine Solution (Slowly, at Room Temp) start->add_py stir Stir at Room Temperature (1-2 hours) add_py->stir precipitate Formation of Yellow Precipitate (cis-isomer) stir->precipitate side_rxn Side Reaction: Isomerization to trans-isomer stir->side_rxn If Temp is high or time is prolonged cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold H₂O, EtOH, Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: cis-Dichlorobis(pyridine)platinum(II) dry->product

Caption: Workflow for the synthesis of cis-dichlorobis(pyridine)platinum(II).

Troubleshooting_Logic Troubleshooting Logic for Isomer Impurity start Product Contains Pale/White Impurity kurnakov Perform Kurnakov Test start->kurnakov white_ppt Result: White Precipitate kurnakov->white_ppt Yes yellow_sol Result: Yellow Solution kurnakov->yellow_sol No conclusion_trans Conclusion: trans-isomer is present white_ppt->conclusion_trans conclusion_cis Conclusion: Product is primarily cis-isomer. Impurity is from another source. yellow_sol->conclusion_cis action_trans Action: - Lower reaction temperature - Reduce reaction time - Recrystallize product conclusion_trans->action_trans action_other Action: - Check starting material purity - Ensure thorough washing conclusion_cis->action_other

Caption: Decision-making flowchart for identifying and addressing isomer impurities.

References

dealing with batch-to-batch variability of cis-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Dichlorobis(pyridine)platinum(II). The information is structured in a question-and-answer format to directly address common issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

This section offers step-by-step solutions to specific problems you may encounter during your experiments.

Question 1: We are observing significant batch-to-batch variability in the biological activity of our cis-Dichlorobis(pyridine)platinum(II). What are the likely causes?

Answer:

Batch-to-batch variability in the biological activity of cis-Dichlorobis(pyridine)platinum(II) can stem from several factors related to the compound's purity and integrity. The most common causes include the presence of geometric isomers, residual solvents, and other impurities from the synthesis process. Inconsistent experimental results are a common challenge with newly synthesized compounds, where minor variations in reaction conditions can lead to different impurity profiles.

Troubleshooting Workflow:

A logical workflow for troubleshooting inconsistent experimental data is crucial. The following diagram outlines the recommended steps to identify the source of variability.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Characterize Each Batch of Compound A->B Start Investigation C Geometric Isomer Analysis (NMR, HPLC) B->C D Purity Assessment (HPLC, Elemental Analysis) B->D E Residual Solvent Analysis (1H NMR, GC) B->E H Identify Source of Variability C->H D->H E->H F Review Handling and Storage Procedures G Evaluate Experimental Protocol F->G G->H I Implement Corrective Actions H->I Problem Identified

Caption: A logical workflow for troubleshooting inconsistent experimental data.

Question 2: How can we determine if our batch of cis-Dichlorobis(pyridine)platinum(II) is contaminated with the trans isomer, and why is this important?

Answer:

The presence of the trans isomer of dichlorobis(pyridine)platinum(II) as an impurity can significantly impact biological activity. Geometric isomerism plays a critical role in the anticancer properties of platinum complexes. Generally, cis-platinum compounds exhibit greater antitumor activity than their trans counterparts. Therefore, ensuring the isomeric purity of your compound is crucial for reproducible experimental outcomes.

You can determine the presence of the trans isomer using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for distinguishing between cis and trans isomers. The chemical shifts for cis and trans isomers of similar pyridine-containing platinum(II) complexes are typically found in different regions. For dichlorobis(pyridine)platinum(II), the cis isomer is expected to have a chemical shift in the range of -1998 to -2021 ppm, while the trans isomer would appear in a different region. ¹H NMR can also be used, as the pyridine (B92270) proton signals may show different splitting patterns or chemical shifts for each isomer.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can separate the cis and trans isomers. The two isomers will have different retention times due to their different polarities.

Question 3: Our experimental results are inconsistent, and we suspect issues with compound purity. What are the common impurities in cis-Dichlorobis(pyridine)platinum(II) synthesis?

Answer:

Common impurities in the synthesis of cis-Dichlorobis(pyridine)platinum(II) can include:

  • Starting Materials: Unreacted potassium tetrachloroplatinate(II) (K₂PtCl₄) or excess pyridine.

  • Side Products: The formation of the trans isomer, as well as other platinum-pyridine complexes with different stoichiometries.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., water, dimethylformamide (DMF), ethanol) can remain in the final product and may affect its stability and biological activity. The use of organic solvents like DMSO for stock solutions can also lead to degradation of platinum compounds over time.[1]

  • Degradation Products: Hydrolysis of the complex can occur if it is exposed to moisture for extended periods.

Recommended Actions:

  • Rigorous Characterization: Perform thorough analytical characterization of each new batch using techniques like HPLC, NMR, and elemental analysis to confirm purity and structure.

  • Standardized Purification: Implement a consistent and robust purification protocol for every synthesis to minimize batch-to-batch variations in impurity profiles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing cis-Dichlorobis(pyridine)platinum(II)?

A1: To ensure stability, cis-Dichlorobis(pyridine)platinum(II) should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.

Q2: How should we prepare stock solutions of cis-Dichlorobis(pyridine)platinum(II) for biological assays?

A2: The choice of solvent for stock solutions is critical. While organic solvents like DMF and DMSO are commonly used, they can affect the stability and potency of platinum compounds.[1][2] It is recommended to prepare fresh stock solutions in an appropriate aqueous buffer or a solvent that is known to be compatible with the compound and the experimental assay. If an organic solvent must be used, prepare small aliquots and store them at -20°C to minimize degradation.[1] Always visually inspect solutions for any signs of precipitation before use.

Q3: What are the key quality control parameters we should assess for each batch?

A3: For each new batch of cis-Dichlorobis(pyridine)platinum(II), the following quality control parameters should be assessed and compared to a reference standard.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionYellow powder
Identity ¹H NMR, ¹³C NMR, IRSpectra conform to the structure of cis-Dichlorobis(pyridine)platinum(II)
Purity (Isomeric) ¹⁹⁵Pt NMR, HPLCcis isomer ≥ 95%
Purity (Overall) HPLC≥ 98%
Elemental Analysis C, H, N, PtWithin ±0.4% of theoretical values
Residual Solvents ¹H NMR, GC-MSTo be defined based on synthesis and purification methods

Q4: Can batch-to-batch variability in the physical properties of the powder affect our experiments?

A4: Yes, variations in physical properties such as particle size and crystal form (polymorphism) can influence the dissolution rate and bioavailability of the compound in your experiments. This can lead to inconsistencies in the effective concentration in your assays. It is important to have a consistent manufacturing and processing procedure to minimize these variations.

Experimental Protocols

Protocol 1: Purity and Isomeric Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity and isomeric analysis of cis-Dichlorobis(pyridine)platinum(II). The method should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is a common starting point for platinum complexes. A typical gradient might be:

    • 0-5 min: 10% acetonitrile

    • 5-25 min: Ramp to 90% acetonitrile

    • 25-30 min: Hold at 90% acetonitrile

    • 30-35 min: Return to 10% acetonitrile

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak. The presence of the trans isomer would be indicated by a separate peak with a different retention time.

Protocol 2: Structural Confirmation and Purity by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of cis-Dichlorobis(pyridine)platinum(II).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or another suitable deuterated solvent in which the compound is soluble.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16 or more for good signal-to-noise.

  • Analysis: The spectrum should be consistent with the structure of cis-Dichlorobis(pyridine)platinum(II). The integration of the pyridine proton signals should be consistent with the number of protons. The presence of impurities, including residual solvents and the trans isomer, can be identified by the presence of additional peaks.

Signaling Pathway and Workflow Diagrams

Impact of Impurities on a Hypothetical Kinase Signaling Pathway:

The presence of impurities in a compound can lead to off-target effects and misinterpretation of experimental results. The following diagram illustrates how an impurity could affect a generic kinase signaling pathway.

G cluster_1 Hypothetical Kinase Signaling Pathway A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response F->G H cis-Dichlorobis(pyridine)platinum(II) (Intended Target: Kinase B) H->D Inhibition I Impurity (Off-Target: Kinase A) I->C Unintended Inhibition

Caption: Impact of an impurity on a hypothetical kinase signaling pathway.

Experimental Workflow for Quality Control Testing:

A standardized workflow for the quality control of each new batch is essential for ensuring reproducible research.

G cluster_2 Quality Control Workflow A Receive New Batch B Visual Inspection A->B C Solubility Test B->C D 1H NMR Analysis C->D E HPLC Purity Analysis D->E F Elemental Analysis E->F G Compare to Reference Standard F->G H Approve or Reject Batch G->H

Caption: An experimental workflow for quality control testing.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of cis-Dichlorobis(pyridine)platinum(II) and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of cis-Dichlorobis(pyridine)platinum(II) and the widely used anticancer drug, cisplatin (B142131). The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for potential therapeutic applications.

Overview of Cytotoxicity

Cisplatin is a cornerstone of chemotherapy, exerting its anticancer effects primarily through the formation of DNA adducts, which triggers cell cycle arrest and apoptosis.[1][2][3] Its pyridine-containing analogue, cis-Dichlorobis(pyridine)platinum(II), has been investigated as a potential alternative. Research indicates that the geometric isomerism of such platinum complexes is a critical determinant of their biological activity.

A direct comparison on HeLa (human cervical cancer) cells revealed that the trans-isomer of Dichlorobis(pyridine)platinum(II) exhibits nearly four-fold greater cytotoxic activity than the cis-isomer, cis-Dichlorobis(pyridine)platinum(II). While this study did not include a direct comparison with cisplatin, it provides valuable insight into the structure-activity relationship of this class of compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of cis-Dichlorobis(pyridine)platinum(II) and cisplatin against a human cancer cell line.

CompoundCell LineAssayIC50 ValueReference
cis-Dichlorobis(pyridine)platinum(II)HeLaMTT AssayLess active than trans-isomer
trans-Dichlorobis(pyridine)platinum(II)HeLaMTT Assay~4x more active than cis-isomer
CisplatinHeLaVarious AssaysTypically in the low µM range

Note: The IC50 value for cis-Dichlorobis(pyridine)platinum(II) is not explicitly quantified in the available literature but is reported to be significantly higher (indicating lower potency) than its trans-isomer. Cisplatin's IC50 in HeLa cells can vary depending on the specific experimental conditions but generally falls within the low micromolar range.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of platinum-based compounds.

Cell Culture and Maintenance

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (cis-Dichlorobis(pyridine)platinum(II) or cisplatin). A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol. For apoptosis analysis, cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). For cell cycle analysis, cells are stained with PI after RNase treatment.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on DNA content.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for cisplatin-induced cytotoxicity and a general experimental workflow for comparing the cytotoxicity of platinum compounds.

cisplatin_pathway cluster_cell Cancer Cell Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Uptake DNA_adducts DNA Adducts Cisplatin_int->DNA_adducts Binding to DNA DNA_damage DNA Damage Response DNA_adducts->DNA_damage p53 p53 Activation DNA_damage->p53 Cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->Cell_cycle_arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of cisplatin-induced cytotoxicity.

experimental_workflow cluster_workflow Cytotoxicity Comparison Workflow cluster_assays Cytotoxicity Assessment start Select Cancer Cell Line (e.g., HeLa) culture Cell Culture and Seeding start->culture treatment Treatment with cis-Dichlorobis(pyridine)platinum(II) and Cisplatin culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) incubation->flow_cytometry data_analysis Data Analysis (IC50 Determination) mt_assay->data_analysis flow_cytometry->data_analysis comparison Comparative Analysis of Cytotoxicity Profiles data_analysis->comparison

Caption: Experimental workflow for cytotoxicity comparison.

References

A Comparative Guide to the Biological Activity of cis- and trans-Dichlorobis(pyridine)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of cis-Dichlorobis(pyridine)platinum(II) and trans-Dichlorobis(pyridine)platinum(II). The information presented herein is curated from experimental data to assist researchers in understanding the distinct mechanisms of action and therapeutic potential of these geometric isomers.

Executive Summary

The traditional structure-activity paradigm for platinum-based anticancer drugs, largely based on cisplatin (B142131), posits that the cis-isomer is biologically active while the trans-isomer is inactive. However, for Dichlorobis(pyridine)platinum(II), this convention is inverted. Experimental evidence suggests that the trans-isomer exhibits greater cytotoxicity and distinct DNA interaction profile compared to its cis-counterpart. This guide delves into the specifics of their cytotoxic profiles, DNA binding characteristics, and the cellular pathways they influence.

Data Presentation

Cytotoxicity

The cytotoxic effects of cis- and trans-Dichlorobis(pyridine)platinum(II) have been evaluated in various cancer cell lines. While comprehensive side-by-side data for a wide range of cell lines is limited, a key study on the HeLa human cervical cancer cell line demonstrated a significant difference in potency.

CompoundCell LineIC50 (µM)Citation
cis-Dichlorobis(pyridine)platinum(II)HeLa~8.0[1]
trans-Dichlorobis(pyridine)platinum(II)HeLa~2.0[1]

Note: The IC50 values are approximated from a study indicating the trans-isomer is nearly 4-fold more active than the cis-isomer.

Studies on closely related trans-platinum(II) complexes with substituted pyridine (B92270) ligands have also shown significant cytotoxic potential, sometimes comparable to or exceeding that of cisplatin, particularly in HeLa cells. For instance, trans-[PtCl2(4-acetylpyridine)2] has demonstrated notable activity.[2] In contrast, some cis complexes of platinum with pyridine derivatives have shown moderate antiproliferative activity against cell lines such as A549 (non-small cell lung carcinoma) and T47D (breast cancer).[3]

DNA Interaction

The interaction with DNA is a cornerstone of the mechanism of action for platinum-based drugs. The geometric isomerism of Dichlorobis(pyridine)platinum(II) profoundly influences this interaction.

Parametercis-Dichlorobis(pyridine)platinum(II)trans-Dichlorobis(pyridine)platinum(II)Citation
DNA Unwinding Angle 17°[4]
DNA-DNA Interstrand Cross-linking Low efficiencyGreatly enhanced efficiency[4]
Sequence Specificity Different from the trans-isomerIncludes alternating purine-pyrimidine sequences[4]

The larger unwinding angle and enhanced interstrand cross-linking efficiency of the trans-isomer suggest a more significant distortion of the DNA double helix, which can lead to different downstream cellular responses compared to the cis-isomer.[4] For comparison, the DNA unwinding angle for cisplatin is approximately 13°.[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of cis- and trans-Dichlorobis(pyridine)platinum(II) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the platinum complexes).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

DNA Interaction: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the conformational changes in DNA upon binding of the platinum complexes.

Protocol:

  • Sample Preparation: Prepare solutions of calf thymus DNA (or a specific oligonucleotide sequence) at a fixed concentration in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare stock solutions of cis- and trans-Dichlorobis(pyridine)platinum(II).

  • Complex Formation: Mix the DNA solution with increasing concentrations of the platinum complexes. The molar ratios of platinum to DNA base pairs should be varied. Incubate the mixtures to allow for binding.

  • CD Spectra Acquisition: Record the CD spectra of the DNA-platinum complexes over a wavelength range of 200-320 nm using a CD spectropolarimeter. A quartz cuvette with a 1 cm path length is typically used.

  • Data Analysis: The CD spectrum of the free DNA is subtracted from the spectra of the DNA-platinum complexes. Changes in the characteristic B-form DNA spectrum (a positive band around 275 nm and a negative band around 245 nm) indicate conformational changes induced by the platinum compounds. The magnitude of the change in the CD signal can be correlated with the extent of DNA structural perturbation.[5]

DNA Interstrand Cross-linking: Gel Electrophoresis Assay

This assay determines the ability of the platinum complexes to form covalent links between the two strands of DNA.

Protocol:

  • DNA Preparation: A linearized plasmid DNA or a specific DNA fragment is used as the substrate.

  • Platination Reaction: Incubate the DNA with cis- and trans-Dichlorobis(pyridine)platinum(II) at various concentrations.

  • Denaturation: After the incubation period, the reaction is stopped, and the DNA is denatured by heating or by alkaline treatment.

  • Gel Electrophoresis: The denatured DNA samples are run on a denaturing agarose (B213101) or polyacrylamide gel.

  • Visualization: The DNA is visualized by staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Analysis: Single-stranded DNA will migrate faster through the gel than cross-linked DNA, which will renature and migrate as a double-stranded molecule. The intensity of the band corresponding to the cross-linked DNA is quantified to determine the cross-linking efficiency.

Mandatory Visualization

Experimental Workflow for Cytotoxicity and DNA Binding Analysis

G Experimental Workflow cluster_cytotoxicity Cytotoxicity Analysis cluster_dna_binding DNA Binding Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Treatment with cis- and trans-isomers cell_seeding->compound_treatment incubation_48_72h Incubation (48-72h) compound_treatment->incubation_48_72h mtt_assay MTT Assay incubation_48_72h->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination dna_prep DNA Preparation platination Incubation with cis- and trans-isomers dna_prep->platination cd_spectroscopy Circular Dichroism Spectroscopy platination->cd_spectroscopy gel_electrophoresis Interstrand Cross-linking Assay platination->gel_electrophoresis data_analysis_cd Conformational Change Analysis cd_spectroscopy->data_analysis_cd data_analysis_gel Cross-linking Efficiency gel_electrophoresis->data_analysis_gel

Caption: Workflow for evaluating cytotoxicity and DNA binding.

Putative Signaling Pathways

The interaction of platinum complexes with DNA triggers a cascade of cellular signaling events. While specific pathways for Dichlorobis(pyridine)platinum(II) isomers are not fully elucidated, pathways known to be affected by other platinum compounds, such as the p38 MAPK and p53 pathways, are likely involved.[6][7]

G Putative Signaling Pathways cluster_stimulus Stimulus cluster_response Cellular Response cis_pt cis-Dichlorobis(pyridine)platinum(II) dna_damage DNA Damage cis_pt->dna_damage trans_pt trans-Dichlorobis(pyridine)platinum(II) trans_pt->dna_damage p38_mapk p38 MAPK Pathway dna_damage->p38_mapk p53 p53 Pathway dna_damage->p53 apoptosis Apoptosis p38_mapk->apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Potential signaling pathways activated by the isomers.

Conclusion

The available data challenges the conventional wisdom regarding the biological activity of platinum complex isomers. For Dichlorobis(pyridine)platinum(II), the trans configuration appears to be the more potent isomer in terms of cytotoxicity, which is strongly correlated with its more profound impact on DNA structure. This guide highlights the necessity of evaluating both isomers of novel platinum drug candidates, as the stereochemistry of the non-amine ligands can dramatically alter the biological activity profile. Further research is warranted to fully elucidate the downstream cellular consequences of the distinct DNA adducts formed by these two isomers and to explore the full therapeutic potential of trans-platinum complexes.

References

In Vivo Antitumor Efficacy of cis-Dichlorobis(pyridine)platinum(II): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo antitumor effects of cis-Dichlorobis(pyridine)platinum(II) against other established platinum-based chemotherapy agents. The data presented is compiled from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's performance.

Comparative Analysis of Antitumor Activity

While direct head-to-head in vivo comparative studies for cis-Dichlorobis(pyridine)platinum(II) against cisplatin (B142131) are limited in recent literature, early studies have established its antitumor efficacy. The following tables summarize key findings from studies on cis-Dichlorobis(pyridine)platinum(II) and provide a benchmark for comparison against the widely used cisplatin.

Disclaimer: The data for cis-Dichlorobis(pyridine)platinum(II) and cisplatin are compiled from separate studies. Variations in experimental models and protocols should be considered when making comparisons.

Table 1: In Vivo Efficacy of cis-Dichlorobis(pyridine)platinum(II) in Ehrlich Ascites Carcinoma Model

Animal ModelTreatment RegimenKey FindingsReference
MiceIntraperitoneal injectionDemonstrated significant antitumor and antimitogenic properties.[1]
MiceNot specifiedShowed therapeutic use against Ehrlich ascites carcinoma.[2]

Table 2: Representative In Vivo Efficacy of Cisplatin in Various Tumor Models

Animal ModelTumor ModelTreatment RegimenKey FindingsReference
RatsTransplantable Ovarian Adenocarcinoma1 to 4 mg/kg, intraperitoneallyProlongation of survival and inhibition of tumor growth.[3]
MiceHuman Ovarian Carcinoma XenograftsEquitoxic dosesComplete remission observed in a cisplatin-sensitive tumor line.[4]
MiceEhrlich Ascites CarcinomaOptimally tumor-inhibiting dosesImmediate and long-lasting decrease of mitoses.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for in vivo antitumor activity assessment of platinum-based compounds, based on methodologies reported in the literature.

In Vivo Antitumor Assay in a Xenograft Mouse Model
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old, are utilized. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Inoculation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured and harvested. A suspension of 2 x 106 cells in 100 µL of a suitable medium (e.g., DMEM/F12) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper. The volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

    • cis-Dichlorobis(pyridine)platinum(II) or a comparator drug like cisplatin is dissolved in a suitable vehicle (e.g., saline with 0.5% DMSO).

    • The compound is administered via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 5 mg/kg body weight, every three days for five cycles).

    • The control group receives injections of the vehicle only.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume in the treated groups compared to the control group. TGI is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

    • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

    • Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, major organs may be harvested for histological analysis.

  • Statistical Analysis: Data are typically presented as mean ± standard deviation. Statistical significance between groups is determined using appropriate tests, such as the t-test or ANOVA.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Treatment cluster_evaluation Efficacy & Safety Evaluation A Animal Model Selection (e.g., BALB/c nude mice) C Subcutaneous Tumor Cell Inoculation A->C B Tumor Cell Culture (e.g., MDA-MB-231) B->C D Tumor Growth Monitoring (Caliper Measurement) C->D E Randomization into Treatment & Control Groups D->E F Drug Administration (i.p. injection) E->F G Tumor Volume Measurement & TGI Calculation F->G I Toxicity Assessment (Body Weight, Histology) F->I H Survival Analysis G->H

Caption: Workflow for in vivo antitumor efficacy testing.

signaling_pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction drug cis-Dichlorobis(pyridine)platinum(II) uptake Cellular Uptake drug->uptake activation Aquation/ Hydrolysis uptake->activation dna_adducts Formation of Platinum-DNA Adducts activation->dna_adducts replication_block Replication & Transcription Inhibition dna_adducts->replication_block ddr DNA Damage Response (DDR) Activation dna_adducts->ddr p53 p53 Activation ddr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Generalized signaling pathway for platinum-based drugs.

References

A Comparative Analysis of cis-Dichlorobis(pyridine)platinum(II) and Carboplatin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of platinum-based chemotherapy, carboplatin (B1684641) has established itself as a cornerstone of treatment, offering a more favorable toxicity profile compared to its predecessor, cisplatin (B142131). This guide provides a comparative study of carboplatin and a less-investigated analog, cis-Dichlorobis(pyridine)platinum(II), aimed at researchers, scientists, and drug development professionals. While direct comparative data is limited, this analysis synthesizes available experimental findings to offer insights into their respective mechanisms of action, cytotoxicity, and pharmacokinetic profiles.

Chemical and Physical Properties

A fundamental understanding of the chemical structures of these compounds is crucial as it dictates their reactivity and biological activity.

Propertycis-Dichlorobis(pyridine)platinum(II)Carboplatin
Chemical Formula C₁₀H₁₀Cl₂N₂PtC₆H₁₂N₂O₄Pt
Molecular Weight 424.18 g/mol 371.25 g/mol
Structure A platinum(II) core coordinated to two chloride ions and two pyridine (B92270) ligands in a cis configuration.A platinum(II) core chelated by a bidentate dicarboxylate ligand (cyclobutane-1,1-dicarboxylate).
Solubility Soluble in polar solvents like water and alcohols.[1]Soluble in water at approximately 14 mg/mL.[2]

Mechanism of Action: DNA Adduct Formation

Both cis-Dichlorobis(pyridine)platinum(II) and carboplatin exert their cytotoxic effects primarily through interactions with DNA.[3][4] The central platinum atom forms covalent bonds with DNA bases, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

Following cellular uptake, the leaving groups (chloride ions for cis-Dichlorobis(pyridine)platinum(II) and the dicarboxylate ligand for carboplatin) are hydrolyzed. This "aquation" process activates the platinum complex, enabling it to bind to nucleophilic sites on DNA, with a preference for the N7 position of guanine (B1146940) bases.[2] The resulting DNA adducts, primarily intrastrand and interstrand cross-links, create distortions in the DNA double helix.[2][3]

While both compounds share this general mechanism, the nature of the ligands influences the rate of aquation and the types of adducts formed. The pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) are more sterically bulky than the ammine groups in cisplatin and carboplatin, which can affect the kinetics and stereochemistry of DNA binding.[5] Carboplatin's bidentate dicarboxylate ligand results in a slower aquation rate compared to cisplatin, contributing to its different toxicity profile.[2]

Platinum_Drug_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Drug Platinum(II) Complex (Inactive) Activated_Drug Aquated Platinum(II) Complex (Active) Drug->Activated_Drug Cellular Uptake & Aquation DNA Nuclear DNA Activated_Drug->DNA Binding to DNA DNA_Adduct Platinum-DNA Adducts (Intrastrand/Interstrand Cross-links) DNA->DNA_Adduct Adduct Formation Apoptosis Apoptosis DNA_Adduct->Apoptosis Disruption of DNA Replication & Transcription

Figure 1: General signaling pathway for platinum-based anticancer drugs.

Comparative Cytotoxicity

Carboplatin: Carboplatin generally exhibits lower cytotoxicity (higher IC₅₀ values) than cisplatin in vitro.[6][7] For instance, in a study on human ovarian cancer cell lines, the median IC₅₀ for carboplatin was 490 µg/ml, compared to 107 µg/ml for cisplatin.[6] In endometrial adenocarcinoma cell lines, IC₅₀ values for carboplatin ranged from 0.096 to 1.20 µg/ml, while cisplatin's ranged from 0.022 to 0.56 µg/ml.[8]

cis-Dichlorobis(pyridine)platinum(II): Data on the cytotoxicity of the cis-isomer is limited. However, studies on similar pyridine-containing platinum complexes suggest that their activity is highly dependent on the overall structure. For example, pyriplatin (cis-diammine(pyridine)chloroplatinum(II)), a monofunctional cationic platinum(II) compound, exhibited IC₅₀ values ranging from 171 to 443 µM after 24 hours of exposure in various human cancer cell lines, with a maximum cytotoxicity in HOP-62 non-small cell lung cancer cells after 72 hours (IC₅₀: 24 µM).[9] It is crucial to recognize that pyriplatin's monofunctional nature differentiates its DNA binding from the bifunctional cross-linking of carboplatin and cis-Dichlorobis(pyridine)platinum(II).

CompoundCell LineCancer TypeIC₅₀ (µM)Exposure TimeReference
Carboplatin OVCAR-3Ovarian~1320Not Specified[6]
A2780Ovarian2.6 - 4.4 (ratio to cisplatin)Not Specified[8]
RL95-2Endometrial0.26Not Specified[8]
KLEEndometrial0.32Not Specified[8]
Pyriplatin *HOP-62Lung (NSCLC)2472h[9]
A549Lung (NSCLC)~20024h[9]
HCT-116Colon~30024h[9]

Note: Pyriplatin (cis-diammine(pyridine)chloroplatinum(II)) is presented as a structural analog due to the limited data on cis-Dichlorobis(pyridine)platinum(II). Its monofunctional binding mechanism differs from the expected bifunctional binding of cis-Dichlorobis(pyridine)platinum(II).

Pharmacokinetics

The pharmacokinetic profiles of these compounds, which describe their absorption, distribution, metabolism, and excretion, are critical to understanding their in vivo efficacy and toxicity.

Carboplatin: Carboplatin is administered intravenously.[3] Its plasma concentration declines in a biphasic manner, with an initial half-life of around 90 minutes and a later phase half-life of about 6 hours.[3] Protein binding is initially low (around 29% in the first 4 hours) but increases to 85-89% within 24 hours.[3] The primary route of elimination is renal excretion, with 50% to 60% of the drug excreted within 24 hours.[3]

ParameterValueReference
Administration Intravenous[3]
Plasma Half-life (free platinum) Biphasic: ~90 min (initial), ~6 hours (later)[3]
Protein Binding ~29% (initial 4h), 85-89% (at 24h)[3]
Elimination Renal[3]
Excretion 50-60% within 24 hours[3]

cis-Dichlorobis(pyridine)platinum(II): Specific in vivo pharmacokinetic data for cis-Dichlorobis(pyridine)platinum(II) is not well-documented in publicly available literature. However, studies on other platinum(IV) complexes with pyridine-containing ligands have been conducted, though these are prodrugs that are reduced to active Pt(II) species in vivo.[2] The pharmacokinetic behavior of platinum complexes is heavily influenced by the nature of their ligands, which affects their stability, protein binding, and cellular uptake. Further research is required to elucidate the in vivo pharmacokinetic profile of cis-Dichlorobis(pyridine)platinum(II).

Experimental Protocols

Cytotoxicity Assays

The following are generalized protocols for common colorimetric assays used to determine the cytotoxicity of platinum compounds. Optimization of cell seeding density, drug concentration range, and incubation times is essential for each specific cell line and experimental setup.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the platinum compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Fixation: Remove the medium, wash the cells with PBS, and fix them with a fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde) for 15-20 minutes.

  • Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the plate with water to remove excess stain.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add a solubilizing solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Drug_Treatment Treat Cells with Serial Dilutions of Platinum Compound Adherence->Drug_Treatment Incubation Incubate for Desired Exposure Time Drug_Treatment->Incubation Assay_Step Perform Specific Assay Steps (MTT, XTT, or Crystal Violet) Incubation->Assay_Step Measurement Measure Absorbance Assay_Step->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vitro cytotoxicity assays.

Conclusion

Carboplatin remains a vital component of cancer chemotherapy due to its established efficacy and reduced toxicity profile compared to cisplatin. cis-Dichlorobis(pyridine)platinum(II), while less studied, represents a class of platinum compounds with the potential for different pharmacological properties due to its distinct ligand sphere. The available data, though limited, suggests that pyridine-containing platinum complexes can exhibit significant cytotoxic activity.

Direct comparative studies are essential to fully elucidate the therapeutic potential of cis-Dichlorobis(pyridine)platinum(II) relative to carboplatin. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC₅₀ values of cis-Dichlorobis(pyridine)platinum(II) against a broad panel of cancer cell lines, directly alongside carboplatin and cisplatin.

  • In Vivo Pharmacokinetic and Efficacy Studies: Determining the pharmacokinetic profile and antitumor efficacy of cis-Dichlorobis(pyridine)platinum(II) in preclinical animal models.

  • Mechanistic Studies: Investigating the specific types of DNA adducts formed by cis-Dichlorobis(pyridine)platinum(II) and how they differ from those of carboplatin, and exploring its effects on cellular signaling pathways.

Such studies will be invaluable for the rational design and development of novel platinum-based anticancer agents with improved efficacy and selectivity.

References

A Comparative Analysis of DNA Binding Affinity: cis-Dichlorobis(pyridine)platinum(II) Versus Clinically Approved Platinum-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the DNA binding characteristics of a pyridine-containing platinum complex in comparison to the established anticancer agents cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828).

The covalent interaction with DNA is the cornerstone of the cytotoxic mechanism of platinum-based anticancer drugs. This guide provides a comparative assessment of the DNA binding affinity of cis-Dichlorobis(pyridine)platinum(II) against the well-established clinical agents: cisplatin, carboplatin, and oxaliplatin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in the field of medicinal chemistry and oncology.

Quantitative Assessment of DNA Binding Properties

The interaction of platinum complexes with DNA can be quantified through various experimental parameters. This section summarizes key data on the DNA unwinding angle and cellular DNA platination levels for the compared compounds.

DNA Unwinding Angle

The binding of a platinum complex to DNA can induce local distortions in the double helix, including unwinding. The extent of this unwinding is a measure of the structural alteration imposed on the DNA.

CompoundDNA Unwinding Angle (φ)Reference
cis-Dichlorobis(pyridine)platinum(II)[1]
Cisplatin (cis-DDP)13°[1]
trans-Dichlorobis(pyridine)platinum(II)17°[1]
trans-DDP9-10°[1]

Note: A smaller unwinding angle for cis-Dichlorobis(pyridine)platinum(II) suggests a significantly different mode of interaction with DNA compared to cisplatin, potentially leading to distinct biological consequences.

Cellular DNA Platination Levels

The total amount of platinum bound to cellular DNA is a direct measure of the extent of DNA damage. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the levels of platinum-DNA adducts.

Compound (50 µM treatment for 2h)DNA Platination (nmol Pt/g DNA)Cell LineReference
Cisplatin383.5A498 (kidney cancer)[2]
Oxaliplatin149.5A498 (kidney cancer)[2]
Carboplatin17.0A498 (kidney cancer)[2]
cis-Dichlorobis(pyridine)platinum(II)Data not available in a comparable study-

Note: Cisplatin and oxaliplatin demonstrate significantly higher levels of DNA platination compared to carboplatin under these experimental conditions, which correlates with their generally higher cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. The following protocols outline the procedures for assessing DNA binding of platinum compounds.

Quantification of Platinum-DNA Adducts by ICP-MS

This method determines the total amount of platinum covalently bound to DNA.

a. Cell Culture and Treatment:

  • Culture cancer cells to the desired confluency.

  • Treat the cells with the platinum compounds at specified concentrations and durations.

  • Harvest the cells and wash with phosphate-buffered saline (PBS) to remove extracellular drug.

b. DNA Isolation:

  • Lyse the cells using a suitable lysis buffer.

  • Isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

  • Treat the DNA with RNase to remove any RNA contamination.

c. Sample Digestion:

  • Quantify the isolated DNA using a spectrophotometer.

  • Digest a known amount of DNA (e.g., 1-10 µg) in concentrated nitric acid at an elevated temperature (e.g., 90°C) until the sample is completely dissolved.

d. ICP-MS Analysis:

  • Dilute the digested samples to a suitable volume with deionized water.

  • Prepare a series of platinum standards of known concentrations.

  • Analyze the samples and standards using an ICP-mass spectrometer to determine the platinum concentration.

  • The amount of platinum is then normalized to the amount of DNA analyzed, typically expressed as nmol of Pt per gram of DNA.

DNA Unwinding Assay using Gel Electrophoresis

This assay measures the change in the superhelicity of closed-circular DNA upon binding of a platinum compound.

a. Plasmid DNA Platination:

  • Incubate supercoiled plasmid DNA (e.g., pUC19) with varying concentrations of the platinum compound in a suitable buffer at 37°C.

  • The incubation time will depend on the reactivity of the platinum complex.

b. Agarose (B213101) Gel Electrophoresis:

  • Load the platinated DNA samples onto an agarose gel.

  • Perform electrophoresis to separate the different topoisomers of the plasmid DNA.

  • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

c. Data Analysis:

  • The binding of the platinum compound will unwind the supercoiled DNA, causing it to migrate slower in the gel. At a certain drug concentration, the supercoiled form will be fully relaxed and co-migrate with the nicked circular form.

  • The unwinding angle (φ) can be calculated based on the concentration of the platinum compound required to induce complete unwinding of the supercoiled DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon platinum binding.

a. Sample Preparation:

  • Prepare solutions of calf thymus DNA (or other suitable DNA) and the platinum compounds in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Mix the DNA and platinum compound solutions at various molar ratios.

  • Incubate the mixtures to allow for binding to occur.

b. CD Spectra Acquisition:

  • Record the CD spectra of the DNA-platinum complexes over a wavelength range of approximately 220-320 nm using a CD spectrophotometer.

  • A quartz cuvette with a path length of 1 cm is typically used.

c. Data Analysis:

  • The characteristic B-form DNA CD spectrum has a positive band around 275 nm and a negative band around 245 nm.

  • Changes in the intensity and position of these bands upon platinum binding indicate alterations in the DNA secondary structure. For instance, an increase in the positive band is often observed for cis-bidentate platinum adducts.[3][4]

Signaling Pathways and Logical Relationships

The binding of platinum drugs to DNA triggers a cascade of cellular events known as the DNA Damage Response (DDR). Understanding this pathway is crucial for comprehending the mechanism of action of these drugs.

DNA Damage Response Pathway

DNA_Damage_Response cluster_stimulus Stimulus cluster_damage Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors Platinum_Drug Platinum Drug (e.g., Cisplatin) DNA_Adducts Platinum-DNA Adducts (Intra/Interstrand Crosslinks) Platinum_Drug->DNA_Adducts ATM ATM DNA_Adducts->ATM ATR ATR DNA_Adducts->ATR CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CHK1 CHK1 ATR->CHK1 ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (NER, etc.) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Apoptosis If repair fails

Caption: DNA Damage Response pathway initiated by platinum drug-induced DNA adducts.

Experimental Workflow for Assessing DNA Binding Affinity

Experimental_Workflow cluster_assays Binding Affinity & Structural Change Assays start Start: Select Platinum Compounds prep_dna Prepare DNA (e.g., plasmid, calf thymus) start->prep_dna incubation Incubate Platinum Compound with DNA start->incubation prep_dna->incubation gel Gel Electrophoresis (Unwinding Assay) incubation->gel cd Circular Dichroism (Conformational Change) incubation->cd icpms ICP-MS (Cellular Platination) incubation->icpms data_analysis Data Analysis and Comparison gel->data_analysis cd->data_analysis icpms->data_analysis conclusion Conclusion on Relative DNA Binding Affinity data_analysis->conclusion

Caption: Workflow for the experimental assessment of platinum drug DNA binding.

Logical Relationship of Comparative DNA Binding

Logical_Relationship cluster_compounds Platinum Compounds cluster_binding DNA Binding Characteristics Cis_Py cis-Dichlorobis(pyridine)platinum(II) Low_Unwinding Low DNA Unwinding Cis_Py->Low_Unwinding Induces Cisplatin Cisplatin High_Platination High Cellular DNA Platination Cisplatin->High_Platination Causes Moderate_Unwinding Moderate DNA Unwinding Cisplatin->Moderate_Unwinding Induces Carboplatin Carboplatin Low_Platination Low Cellular DNA Platination Carboplatin->Low_Platination Causes Oxaliplatin Oxaliplatin Oxaliplatin->High_Platination Causes

Caption: Comparative DNA binding characteristics of the platinum compounds.

References

synergistic effects of cis-Dichlorobis(pyridine)platinum(II) with other anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the synergistic effects of platinum-based anticancer agents, with a focus on the well-studied cisplatin (B142131) as a proxy for pyridine-containing analogues like cis-Dichlorobis(pyridine)platinum(II).

Introduction

Platinum-based compounds form a cornerstone of modern chemotherapy, with cisplatin (cis-diamminedichloroplatinum(II)) being a landmark drug in the treatment of various solid tumors. While research into the specific synergistic effects of cis-Dichlorobis(pyridine)platinum(II) in combination with other anticancer agents is limited, the extensive body of work on its close analogue, cisplatin, provides a robust framework for understanding the potential of such combinations. This guide leverages the wealth of data on cisplatin to explore its synergistic interactions with key chemotherapeutic agents, offering insights into the underlying mechanisms, experimental validation, and potential signaling pathways that could be relevant for other platinum(II) complexes.

Early research has confirmed the antitumor and antimitogenic properties of cis-dichloro(dipyridine)platinum(II), demonstrating its activity against Ehrlich ascites tumor cells.[1] More recent studies on other platinum(II) complexes incorporating pyridine-containing ligands, such as terpyridine derivatives, have shown potent antiproliferative effects in various cancer cell lines, in some cases exceeding the activity of cisplatin.[2][3] These findings underscore the therapeutic potential of this class of compounds.

This guide will focus on the synergistic effects of cisplatin when combined with three widely used anticancer drugs: paclitaxel (B517696), doxorubicin (B1662922), and 5-fluorouracil (B62378).

Synergistic Combinations with Cisplatin: A Data-Driven Comparison

The efficacy of combining cisplatin with other anticancer agents is often evaluated using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize key quantitative data from studies investigating these combinations.

Cisplatin and Paclitaxel

The combination of cisplatin and paclitaxel has shown significant synergistic effects in various cancer types, particularly in lung and ovarian cancers.[4] A study on the co-delivery of paclitaxel and cisplatin using polypeptide-based micelles demonstrated a high synergism effect in inhibiting the proliferation of the A549 human lung cancer cell line.[4]

Cell Line Drug Ratio (Cisplatin:Paclitaxel) Key Findings Reference
A549 (Lung)Not SpecifiedHigh synergism in cell proliferation inhibition.[4]
NSCLC (Patients)90 mg/m² Cisplatin, 175 mg/m² PaclitaxelSecond-line treatment in cisplatin-refractory patients showed a 40% partial response rate.[5]
Cisplatin and Doxorubicin

The combination of cisplatin and doxorubicin has been explored for its synergistic anticancer activity, particularly when co-delivered using nanocarrier systems. This approach aims to enhance tumor targeting and synchronized drug action.

Cell Line Drug Formulation Key Findings Reference
Lung Cancer ModelGSH and pH-sensitive nanocarriersRemarkable cytotoxicity and strong synergism.[6]
P388 Leukemia (in mice)Free drug combinationDemonstrated therapeutic synergism.[2]
Cisplatin and 5-Fluorouracil (5-FU)

The cisplatin and 5-FU combination is a standard regimen for several cancers, including gastric and head and neck cancers. The synergy is believed to stem from multiple mechanisms, including enhanced DNA damage.

Cell Line Drug Formulation Key Findings Reference
MKN45-luc (Gastric)Co-delivered via thermosensitive hydrogelStrong synergistic cell proliferation inhibition and apoptosis promotion.[7]
Squamous Cancer CellsCombined with Vorinostat (B1683920)Strong synergistic antiproliferative and proapoptotic effects.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are representative experimental protocols for assessing drug synergy.

In Vitro Synergy Assessment (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of each drug individually and in combination at fixed molar ratios. A vehicle-only control is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated, and the half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.

In Vivo Tumor Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1x10⁶ A549 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment groups (e.g., vehicle control, cisplatin alone, paclitaxel alone, cisplatin + paclitaxel).

  • Drug Administration: Drugs are administered via appropriate routes (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). The tumor suppression rate is calculated to evaluate the efficacy of the treatments.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of cisplatin with other anticancer agents often arise from their complementary mechanisms of action, leading to enhanced cancer cell death.

Experimental Workflow for Synergy Assessment

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Drug Treatment (Single & Combo) Drug Treatment (Single & Combo) Cell Culture->Drug Treatment (Single & Combo) MTT Assay MTT Assay Drug Treatment (Single & Combo)->MTT Assay IC50 & CI Calculation IC50 & CI Calculation MTT Assay->IC50 & CI Calculation Synergy Confirmation Synergy Confirmation IC50 & CI Calculation->Synergy Confirmation Tumor Xenograft Model Tumor Xenograft Model Treatment Groups Treatment Groups Tumor Xenograft Model->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation

Caption: A generalized workflow for evaluating the synergistic effects of anticancer drug combinations in vitro and in vivo.

Cisplatin and Paclitaxel: Cell Cycle Arrest and Apoptosis

The synergy between cisplatin and paclitaxel is often attributed to their distinct effects on the cell cycle. Paclitaxel promotes microtubule assembly, leading to mitotic arrest at the G2/M phase. This prolonged arrest is thought to make the cells more susceptible to the DNA-damaging effects of cisplatin, which can induce apoptosis.

G Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Enhanced Apoptosis Enhanced Apoptosis G2/M Arrest->Enhanced Apoptosis DNA Damage DNA Damage DNA Adducts->DNA Damage DNA Damage->Enhanced Apoptosis

Caption: Synergistic mechanism of cisplatin and paclitaxel leading to enhanced apoptosis.

Cisplatin and 5-FU with Vorinostat: Overcoming Resistance

In some instances, a third agent can potentiate the synergy between cisplatin and another drug. For example, the HDAC inhibitor vorinostat enhances the effects of 5-FU and cisplatin by inhibiting chemotherapy-induced EGFR nuclear translocation and increasing cisplatin uptake.[8] This highlights a strategy to overcome drug resistance.

G Vorinostat Vorinostat Inhibit EGFR Nuclear Translocation Inhibit EGFR Nuclear Translocation Vorinostat->Inhibit EGFR Nuclear Translocation Increase CTR1 Expression Increase CTR1 Expression Vorinostat->Increase CTR1 Expression Cisplatin_5FU Cisplatin + 5-FU Induce EGFR Nuclear Translocation (Resistance) Induce EGFR Nuclear Translocation (Resistance) Cisplatin_5FU->Induce EGFR Nuclear Translocation (Resistance) Synergistic Apoptosis Synergistic Apoptosis Inhibit EGFR Nuclear Translocation->Synergistic Apoptosis Increased Cisplatin Uptake Increased Cisplatin Uptake Increase CTR1 Expression->Increased Cisplatin Uptake Increased Cisplatin Uptake->Synergistic Apoptosis

Caption: Vorinostat enhances cisplatin and 5-FU synergy by targeting resistance mechanisms.

Conclusion

While direct evidence for the synergistic effects of cis-Dichlorobis(pyridine)platinum(II) with other anticancer agents is not yet widely available in published literature, the extensive research on its close analog, cisplatin, provides a strong foundation for future investigations. The synergistic combinations of cisplatin with paclitaxel, doxorubicin, and 5-fluorouracil demonstrate the potential for enhanced therapeutic efficacy through complementary mechanisms of action, such as sequential cell cycle arrest and apoptosis induction, and the overcoming of resistance pathways. The experimental frameworks and mechanistic insights presented in this guide can serve as a valuable resource for researchers and drug development professionals exploring novel combination therapies involving platinum(II) complexes. Further studies are warranted to elucidate the specific synergistic potential of cis-Dichlorobis(pyridine)platinum(II) and other pyridine-containing platinum compounds.

References

cross-resistance studies of cis-Dichlorobis(pyridine)platinum(II) in cisplatin-resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of cisplatin (B142131) resistance in cancer therapy is a critical hurdle. This guide provides a comparative overview of a potential alternative, cis-Dichlorobis(pyridine)platinum(II), against the established chemotherapeutic agent, cisplatin, with a focus on its activity in cisplatin-resistant cell lines.

The emergence of resistance to cisplatin, a cornerstone of chemotherapy for various cancers, necessitates the exploration of novel platinum-based compounds that can overcome these resistance mechanisms. One such candidate is cis-Dichlorobis(pyridine)platinum(II), a structural analog of cisplatin where the ammine ligands are replaced by pyridine (B92270) groups. This substitution can alter the compound's chemical properties, potentially influencing its uptake, DNA binding, and susceptibility to cellular resistance mechanisms.

This guide synthesizes the available (though currently limited) experimental data comparing cis-Dichlorobis(pyridine)platinum(II) to cisplatin, particularly in the context of cisplatin-resistant cancer cell models. We will delve into the methodologies employed in these evaluations and visualize the key concepts and workflows.

Comparative Cytotoxicity: An Overview

A crucial aspect of evaluating a new anticancer agent is its ability to maintain efficacy in drug-resistant cancer cells. The primary measure for this is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a more potent compound.

However, based on the principles of platinum drug resistance, a hypothetical comparative study would likely yield data similar to the tables structured below. These tables are presented as a template for how such data would be organized and interpreted, should it become available.

Table 1: Hypothetical Cytotoxicity (IC50) of Platinum Compounds in Ovarian Cancer Cell Lines

CompoundCell LineIC50 (µM)Resistance Factor (RF)
Cisplatin A2780 (Sensitive)Value-
A2780/cis (Resistant)ValueIC50(Resistant)/IC50(Sensitive)
cis-Dichlorobis(pyridine)platinum(II) A2780 (Sensitive)Value-
A2780/cis (Resistant)ValueIC50(Resistant)/IC50(Sensitive)

Table 2: Hypothetical Platinum Accumulation in Ovarian Cancer Cell Lines

CompoundCell LineIntracellular Platinum (ng/mg protein)
Cisplatin A2780 (Sensitive)Value
A2780/cis (Resistant)Value
cis-Dichlorobis(pyridine)platinum(II) A2780 (Sensitive)Value
A2780/cis (Resistant)Value

A lower resistance factor for cis-Dichlorobis(pyridine)platinum(II) compared to cisplatin would indicate its potential to overcome cisplatin resistance.

Understanding the Mechanisms of Cisplatin Resistance

Cisplatin resistance is a multifactorial phenomenon. A simplified overview of the key signaling pathways and cellular mechanisms involved is depicted below. Understanding these pathways is crucial for interpreting the potential advantages of novel platinum analogs.

cisplatin_resistance Mechanisms of Cisplatin Resistance cluster_influx_efflux Drug Transport cluster_detoxification Intracellular Detoxification cluster_dna_repair DNA Damage Response cluster_apoptosis Apoptosis Evasion CTR1 CTR1 (Influx Transporter) Cisplatin_int Intracellular Cisplatin CTR1->Cisplatin_int ATP7A_ATP7B ATP7A/B (Efflux Pumps) Cell_Survival Cell Survival & Resistance ATP7A_ATP7B->Cell_Survival GSH Glutathione (GSH) GSH->Cell_Survival MT Metallothioneins (MT) MT->Cell_Survival NER Nucleotide Excision Repair (NER) NER->Cell_Survival MMR Mismatch Repair (MMR) MMR->Cell_Survival Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bcl2->Cell_Survival Caspases Caspase Activation Caspases->Apoptosis Cisplatin_ext Extracellular Cisplatin Cisplatin_ext->CTR1 Reduced Influx Cisplatin_int->ATP7A_ATP7B Increased Efflux Cisplatin_int->GSH Inactivation Cisplatin_int->MT Sequestration DNA_adducts DNA Adducts Cisplatin_int->DNA_adducts DNA_adducts->NER Enhanced Repair DNA_adducts->MMR Enhanced Repair DNA_adducts->Apoptosis Induction Apoptosis->Caspases Activation

Caption: Key signaling pathways involved in cisplatin resistance.

The pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) may alter its interaction with these resistance mechanisms. For instance, the increased lipophilicity compared to cisplatin could lead to different cellular uptake kinetics, potentially bypassing reduced influx via transporters like CTR1. Furthermore, the bulkier pyridine ligands might create DNA adducts that are less efficiently recognized and repaired by the cell's DNA repair machinery.

Experimental Protocols

To ensure the reproducibility and critical evaluation of cross-resistance studies, detailed experimental protocols are essential. Below are standardized protocols for key assays used to compare the efficacy of platinum-based drugs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with serial dilutions of cisplatin and cis-Dichlorobis(pyridine)platinum(II) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with equitoxic concentrations (e.g., IC50) of cisplatin and cis-Dichlorobis(pyridine)platinum(II) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Platinum Uptake Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the elemental composition of samples.

  • Cell Treatment: Treat cells with a defined concentration of cisplatin or cis-Dichlorobis(pyridine)platinum(II) for various time points.

  • Cell Harvesting and Lysis: Harvest the cells, wash thoroughly with PBS to remove extracellular drug, and lyse the cells.

  • Protein Quantification: Determine the total protein concentration of the cell lysate.

  • Acid Digestion: Digest the cell lysates with concentrated nitric acid.

  • ICP-MS Analysis: Analyze the digested samples by ICP-MS to quantify the amount of platinum.

  • Data Normalization: Normalize the platinum content to the total protein concentration to determine the intracellular platinum accumulation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study.

experimental_workflow Cross-Resistance Study Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Sensitive_Cells Sensitive Cell Line (e.g., A2780) Cisplatin Cisplatin Sensitive_Cells->Cisplatin Pyridine_Complex cis-Dichlorobis(pyridine)platinum(II) Sensitive_Cells->Pyridine_Complex Resistant_Cells Resistant Cell Line (e.g., A2780/cis) Resistant_Cells->Cisplatin Resistant_Cells->Pyridine_Complex MTT Cytotoxicity (MTT Assay) Cisplatin->MTT Apoptosis Apoptosis (Annexin V/PI) Cisplatin->Apoptosis Uptake Platinum Uptake (ICP-MS) Cisplatin->Uptake Pyridine_Complex->MTT Pyridine_Complex->Apoptosis Pyridine_Complex->Uptake IC50_calc IC50 & Resistance Factor Calculation MTT->IC50_calc Apoptosis_quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_quant Uptake_comp Comparison of Platinum Accumulation Uptake->Uptake_comp Conclusion Conclusion on Cross-Resistance IC50_calc->Conclusion Apoptosis_quant->Conclusion Uptake_comp->Conclusion

Caption: A typical experimental workflow for assessing cross-resistance.

Future Directions and Conclusion

Future research should prioritize conducting comprehensive in vitro studies using well-characterized cisplatin-sensitive and -resistant cell line pairs. Such studies should include not only cytotoxicity and uptake assays but also investigations into the specific types of DNA adducts formed and their recognition by DNA repair proteins. Furthermore, in vivo studies in animal models bearing cisplatin-resistant tumors will be crucial to validate any promising in vitro findings.

A Comparative Mechanistic Analysis: cis-Dichlorobis(pyridine)platinum(II) vs. Oxaliplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two platinum-based chemotherapeutic agents: the investigational compound cis-dichlorobis(pyridine)platinum(II) and the clinically established drug, oxaliplatin (B1677828). While both are square planar platinum(II) complexes, their distinct ligand spheres—pyridine (B92270) for the former and a 1,2-diaminocyclohexane (DACH) and oxalate (B1200264) for the latter—profoundly influence their biological activity. This comparison synthesizes available experimental data to illuminate differences in their cellular uptake, DNA interaction, and downstream signaling pathways.

Key Mechanistic Differences at a Glance

Featurecis-Dichlorobis(pyridine)platinum(II)Oxaliplatin
Ligand Sphere Two chloride, two pyridine ligands1,2-diaminocyclohexane (DACH), oxalate
Cellular Uptake Primarily passive diffusion; potential role for organic cation transporters (OCTs)Active transport via OCTs (OCT1, OCT2) and copper transporter 1 (CTR1)
Activation Aquation (hydrolysis)Aquation (hydrolysis)
DNA Adducts Forms intrastrand and interstrand cross-links. Pyridine ligands may sterically hinder some interactions.Forms bulky intrastrand and interstrand cross-links, primarily at GG and AG sequences.
DNA Conformational Change Induces less DNA unwinding compared to cisplatin (B142131).The bulky DACH ligand creates a unique DNA distortion, which is less efficiently recognized by mismatch repair (MMR) machinery.
Resistance Mechanisms Likely involves reduced uptake and increased DNA repair.Reduced uptake, increased efflux (ATP7A/B), enhanced DNA repair, and tolerance to DNA damage.

Cellular Uptake and Activation

The entry of platinum-based drugs into cancer cells is a critical determinant of their efficacy. Oxaliplatin is known to utilize active transport mechanisms, including organic cation transporters (OCTs) and the copper transporter 1 (CTR1), in addition to passive diffusion.[1] This active uptake can lead to higher intracellular concentrations in susceptible cells.

For cis-dichlorobis(pyridine)platinum(II), the primary mode of entry is believed to be passive diffusion, driven by the concentration gradient across the cell membrane. However, some studies on related pyridine-containing platinum complexes suggest a potential for uptake via OCTs.[2]

Once inside the cell, both compounds undergo aquation, a process where the chloride or oxalate ligands are replaced by water molecules. This hydrolysis activates the platinum complex, making it a reactive electrophile that can readily bind to nucleophilic sites on intracellular macromolecules, most notably DNA.

Cellular_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Py_ext cis-Dichlorobis(pyridine)platinum(II) Py_int cis-Dichlorobis(pyridine)platinum(II) Py_ext->Py_int Passive Diffusion Oxa_ext Oxaliplatin Oxa_int Oxaliplatin Oxa_ext->Oxa_int OCTs, CTR1, Passive Diffusion Py_act Aquated Py-Pt(II) Py_int->Py_act Aquation (-2Cl⁻, +2H₂O) Oxa_act Aquated Oxa-Pt(II) Oxa_int->Oxa_act Aquation (-Oxalate, +2H₂O) DNA_Py Py-Pt-DNA Adducts Py_act->DNA_Py DNA Binding DNA_Oxa Oxa-Pt-DNA Adducts Oxa_act->DNA_Oxa DNA Binding

Figure 1. Cellular uptake and activation of platinum compounds.

Interaction with DNA: The Primary Target

The cytotoxic effects of both cis-dichlorobis(pyridine)platinum(II) and oxaliplatin are primarily mediated by their interaction with nuclear DNA. Upon activation, these platinum complexes form covalent bonds with the N7 position of purine (B94841) bases, predominantly guanine (B1146940) and to a lesser extent, adenine.[3] This binding leads to the formation of various DNA adducts, including monofunctional adducts, and the more cytotoxic intrastrand and interstrand cross-links.

Studies on pyridine-containing platinum complexes have shown that the planar pyridine ligands can influence the rate and sequence specificity of DNA binding.[4] Compared to the ammine ligands of cisplatin, pyridine ligands have been observed to reduce the rate of DNA binding. Furthermore, the steric bulk of the cis-oriented pyridine groups can limit the number of available binding sites on the DNA.[4] A notable difference is that cis-dichlorobis(pyridine)platinum(II) induces significantly less unwinding of the DNA helix upon binding compared to cisplatin.[4]

Oxaliplatin, with its bulky DACH ligand, forms DNA adducts that are structurally distinct from those of cisplatin and likely also from those of cis-dichlorobis(pyridine)platinum(II).[5] These bulky adducts are less efficiently recognized by the cellular mismatch repair (MMR) machinery, which is a key factor in the mechanism of resistance to cisplatin.[5] This difference in recognition is a major contributor to oxaliplatin's activity in cisplatin-resistant tumors.

Comparative DNA Adduct Profile
Adduct Featurecis-Dichlorobis(pyridine)platinum(II)Oxaliplatin
Primary Adducts 1,2-intrastrand d(GpG) and d(ApG) cross-links1,2-intrastrand d(GpG) and d(ApG) cross-links
Ligand Influence Pyridine ligands reduce the rate of DNA binding and introduce steric constraints.[4]The bulky DACH ligand creates a unique, less flexible adduct structure.[5]
DNA Unwinding Angle Significantly smaller than cisplatin (φ ≈ 4°).[4]Induces a distinct bend in the DNA helix.
MMR Recognition Data not available, but steric hindrance from pyridine ligands may play a role.Poorly recognized by the MMR system, overcoming a key resistance mechanism.[5]

Downstream Signaling and Cytotoxicity

The formation of DNA adducts by both platinum compounds triggers a cascade of cellular events. The distorted DNA structure stalls DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage response (DDR) pathways.[2][6] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).

While both drugs ultimately lead to apoptosis in cancer cells, the specific signaling pathways activated may differ due to the distinct nature of their DNA adducts. For oxaliplatin, the inability of the MMR system to efficiently recognize its adducts leads to persistent DNA damage signals, robustly activating downstream pathways that culminate in apoptosis.[5] Recent studies also suggest that oxaliplatin may induce cell death through a unique nucleolar stress pathway, which is distinct from the classical DNA damage response pathway activated by cisplatin.[6]

For cis-dichlorobis(pyridine)platinum(II), the downstream signaling pathways are less well-characterized. However, it is expected to follow the general paradigm of platinum drugs, where the induction of DNA damage leads to cell cycle arrest and apoptosis. The reduced DNA unwinding caused by this compound might influence the recruitment and activation of specific DDR proteins, potentially leading to a different cellular response profile compared to oxaliplatin.

Downstream_Signaling cluster_Py cis-Dichlorobis(pyridine)platinum(II) cluster_Oxa Oxaliplatin Py_Adduct Py-Pt-DNA Adducts Py_DDR DNA Damage Response Py_Adduct->Py_DDR CellCycleArrest_Apoptosis Cell Cycle Arrest & Apoptosis Py_DDR->CellCycleArrest_Apoptosis Oxa_Adduct Oxa-Pt-DNA Adducts Oxa_DDR DNA Damage Response Oxa_Adduct->Oxa_DDR Oxa_NS Nucleolar Stress Oxa_Adduct->Oxa_NS Oxa_DDR->CellCycleArrest_Apoptosis Oxa_NS->CellCycleArrest_Apoptosis

Figure 2. Downstream signaling pathways.

Experimental Protocols

Quantification of Intracellular Platinum Accumulation

Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of cis-dichlorobis(pyridine)platinum(II) or oxaliplatin for specified time points (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cell suspension.

  • Cell Counting and Lysis: Count an aliquot of the cell suspension to determine the cell number. Pellet the remaining cells by centrifugation and lyse the pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Digestion: Digest an aliquot of the cell lysate with concentrated nitric acid at an elevated temperature (e.g., 70-90°C) until the solution is clear.

  • ICP-MS Analysis: Dilute the digested samples to a suitable volume with deionized water. Analyze the platinum content using ICP-MS, with appropriate platinum standards for calibration.

  • Data Normalization: Express the intracellular platinum concentration as ng of platinum per 10^6 cells or per mg of total protein.

Analysis of DNA Adduct Formation

Method: In Vitro DNA Platination and Gel Electrophoresis

  • DNA Platination: Incubate a known concentration of plasmid DNA (e.g., pBR322) with varying concentrations of activated cis-dichlorobis(pyridine)platinum(II) or oxaliplatin in a suitable buffer (e.g., TE buffer) at 37°C for a defined period.

  • Enzymatic Digestion (Optional): To analyze sequence specificity, the platinated DNA can be subjected to enzymatic digestion with restriction enzymes that have recognition sites of interest.

  • Agarose (B213101) Gel Electrophoresis: Load the platinated (and digested) DNA samples onto an agarose gel. The formation of DNA adducts, particularly interstrand cross-links, will alter the migration of the DNA through the gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Compare the band patterns of the treated samples to the untreated control to assess the extent and nature of DNA adduct formation. A decrease in the intensity of the linear or supercoiled plasmid bands and the appearance of higher molecular weight species can indicate cross-linking.

Experimental_Workflow cluster_Uptake Cellular Uptake (ICP-MS) cluster_Adduct DNA Adduct Analysis start_uptake Cell Treatment harvest Harvesting & Lysis start_uptake->harvest digest Acid Digestion harvest->digest icpms ICP-MS Analysis digest->icpms start_adduct DNA Platination gel Agarose Gel Electrophoresis start_adduct->gel visual Visualization gel->visual

References

Validating the Selectivity of Platinum(II) Complexes for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of platinum-based drug candidates. The following sections detail the experimental protocols and comparative data that are essential for validating the selective cytotoxicity of such compounds.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of a compound against cancerous and normal cell lines is a primary indicator of its potential therapeutic window. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. A higher IC50 value in normal cells compared to cancer cells suggests selectivity.

Below is a sample data table comparing the IC50 values of trans-[PtCl2(4-acetylpyridine)2] and Cisplatin in a human cancer cell line (HeLa) and a normal human lung fibroblast cell line (MRC-5) after 48 hours of continuous drug exposure.

CompoundCell LineTypeIC50 (µM)Selectivity Index (IC50 MRC-5 / IC50 HeLa)
trans-[PtCl2(4-acetylpyridine)2]HeLaCancer14.1 ± 1.5~4.0
MRC-5Normal56.4 ± 5.0
Cisplatin (CDDP)HeLaCancer13.5 ± 2.1~1.14
MRC-5Normal15.4 ± 3.1

Data presented is for illustrative purposes based on published findings for the trans-isomer.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a compound's biological activity. The following are standard assays used to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the platinum compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO, not exceeding 0.5% final concentration) for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with platinum compound B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Wash and stain with SRB E->F G Wash and solubilize dye F->G H Measure absorbance G->H I Calculate IC50 H->I

Cytotoxicity Assay Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the platinum compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cell Treatment: Treat cells with the platinum compound as in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and treat cells B Harvest and fix in ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Cell Cycle Analysis Workflow

Conclusion

The validation of a platinum compound's selectivity for cancer cells over normal cells is a critical step in its preclinical development. This requires rigorous and standardized in vitro assays to determine and compare its cytotoxic effects on both cell types. While specific data for cis-Dichlorobis(pyridine)platinum(II) is not currently available, the methodologies and comparative data structure presented in this guide for a related trans-isomer provide a clear roadmap for researchers to conduct such evaluations. The ultimate goal is to identify novel platinum-based agents with a wide therapeutic window, thereby maximizing their anticancer efficacy while minimizing toxic side effects.

Safety Operating Guide

Proper Disposal of cis-Dichlorobis(pyridine)platinum(II): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of cis-Dichlorobis(pyridine)platinum(II) are critical for ensuring personnel safety and environmental protection. As with other platinum-coordination complexes, this compound presents significant health risks, including toxicity and potential for severe allergic sensitization.[1][2] All waste streams containing this compound must be treated as hazardous waste and managed in strict accordance with institutional and regulatory guidelines.

Core Safety Principle: Due to the hazardous nature of platinum compounds, all contaminated materials should be handled with the goal of minimizing exposure and preventing release into the environment.[3] Releases down the drain are strictly prohibited.[1]

Hazard Profile and Disposal Considerations

cis-Dichlorobis(pyridine)platinum(II) is classified as hazardous, being harmful if swallowed, inhaled, or in contact with skin.[4][5] It is known to cause serious skin and eye irritation and may cause respiratory irritation.[4][5] Platinum compounds, in general, are recognized as potent sensitizers and may be mutagenic, teratogenic, and carcinogenic.[2][6] Therefore, all waste generated must be segregated, clearly labeled, and disposed of through an approved hazardous waste management program.

ParameterData/InformationCitation
CAS Number 15227-42-6
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation.[4][5]
Target Organs Respiratory System.[5]
Waste Classification Hazardous Waste.[1]
Disposal Route Approved Waste Disposal Plant.[4][5][7]
Environmental Note Avoid release to the environment; do not dispose of down the drain.[1][3]
Related Compound PEL Cisplatin Permissible Exposure Limit (PEL): 0.002 mg/m³.[8]

Note: The Permissible Exposure Limit (PEL) for the related chemotherapy drug Cisplatin is provided to emphasize the high toxicity of this class of compounds.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe segregation and disposal of various waste streams contaminated with cis-Dichlorobis(pyridine)platinum(II).

Solid Waste Disposal

This category includes unused or expired chemicals, contaminated absorbent pads, and weighing papers.

  • Segregation: Collect all solid waste contaminated with cis-Dichlorobis(pyridine)platinum(II) in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, sealable lid.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "cis-Dichlorobis(pyridine)platinum(II) Waste"

    • Associated hazards (e.g., Toxic, Irritant)

    • Accumulation start date

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Liquid Waste Disposal

This includes reaction mixtures, solutions, and solvent rinsates containing the platinum compound.

  • Segregation: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Under no circumstances should this waste be poured down the sink. [1]

  • Labeling: Apply a hazardous waste label to the container with the same detailed information as described for solid waste. List all chemical constituents, including solvents, by percentage.

  • Storage: Keep the liquid waste container tightly sealed and stored in secondary containment to prevent spills.

  • Disposal: Contact your institution's EHS office for disposal. Do not mix with other waste streams unless explicitly permitted.[1]

Contaminated Laboratory Supplies and PPE Disposal

This includes items such as gloves, disposable lab coats, bench paper, and pipette tips.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container immediately after use.

  • Waste Stream: This waste is generally considered solid hazardous waste. Treat it following the protocol for Solid Waste Disposal.

  • Contaminated Clothing: Contaminated reusable clothing should be carefully removed and laundered professionally or disposed of as hazardous waste, depending on the level of contamination and institutional policy.[4][5]

Empty Container Disposal

The original container of cis-Dichlorobis(pyridine)platinum(II) must be decontaminated before disposal.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., one that will solubilize the compound and is appropriate for the subsequent experimental step or waste stream).[1]

  • Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste. [1] Follow the Liquid Waste Disposal protocol for the collected rinsate.

  • Final Disposal: Once triple-rinsed, deface or remove the original label.[1] The container can then be disposed of according to institutional guidelines for decontaminated chemical containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with cis-Dichlorobis(pyridine)platinum(II).

G start Generation of cis-Dichlorobis(pyridine)platinum(II) Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., excess chemical, contaminated pads) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) waste_type->liquid Liquid ppe Contaminated Disposables (e.g., gloves, pipette tips) waste_type->ppe Disposables container Empty Original Container waste_type->container Container collect_solid Collect in Sealed, Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Sealed, Labeled Liquid Hazardous Waste Container (No Drain Disposal!) liquid->collect_liquid ppe->collect_solid triple_rinse 1. Triple-Rinse with Appropriate Solvent container->triple_rinse final_disposal Dispose of all collected waste via Approved Hazardous Waste Vendor collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate 2. Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid deface_label 3. Deface Original Label collect_rinsate->deface_label dispose_container 4. Dispose of Container per Institutional Guidelines deface_label->dispose_container

Caption: Disposal workflow for cis-Dichlorobis(pyridine)platinum(II) waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Dichlorobis(pyridine)platinum(II)
Reactant of Route 2
cis-Dichlorobis(pyridine)platinum(II)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。